5-Bromopentan-1-amine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromopentan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKYTCHREGTJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60637598 | |
| Record name | 5-Bromopentan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60637598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51874-27-2 | |
| Record name | 51874-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromopentan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60637598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopentan-1-amine Hydrobromide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Bromopentan-1-amine hydrobromide, a bifunctional organic compound with significant utility in synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and key applications of this versatile building block. The hydrobromide salt form of 5-Bromopentan-1-amine enhances its stability and handling properties, making it a convenient reagent in a laboratory setting.[1]
Strategic Importance in Synthetic Chemistry
This compound is a valuable reagent due to its dual reactivity. It possesses a primary amino group and a terminal bromine atom, allowing for selective chemical transformations.[1] The amine functional group acts as a nucleophile, while the carbon-bromine bond is susceptible to nucleophilic substitution. This orthogonal reactivity is pivotal for the sequential or simultaneous introduction of different molecular fragments, making it an ideal scaffold for constructing complex molecules with specific spatial arrangements.[1] In medicinal chemistry, its five-carbon chain offers a flexible spacer, which can be crucial for optimizing the biological activity of a compound by tethering a pharmacophore to another moiety, such as a targeting group or a solubilizing agent.[1]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process, most notably employing the principles of the Gabriel synthesis. This classic method allows for the clean formation of a primary amine from a primary alkyl halide, avoiding the over-alkylation often seen with direct amination.
A common and logical starting material for this synthesis is 1,5-dibromopentane. The overall synthetic strategy involves the selective reaction of one of the bromine atoms with a protected amine equivalent, followed by deprotection and conversion to the hydrobromide salt.
Proposed Synthetic Pathway: A Modified Gabriel Synthesis
The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines.[2][3] It traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.[2][3] This approach is advantageous as it prevents the formation of secondary and tertiary amine byproducts.[4]
The synthesis of this compound can be envisioned in the following two key stages:
Stage 1: N-Alkylation of Potassium Phthalimide with 1,5-Dibromopentane
In this step, potassium phthalimide serves as an ammonia surrogate. The phthalimide anion is a soft nucleophile that attacks one of the primary carbons of 1,5-dibromopentane in an SN2 reaction, displacing a bromide ion. The use of a dipolar aprotic solvent like DMF can accelerate this reaction.[4]
Stage 2: Hydrolysis and Hydrobromide Salt Formation
The resulting N-(5-bromopentyl)phthalimide is then subjected to hydrolysis to liberate the desired primary amine. This can be achieved under acidic or basic conditions, or more commonly, through the Ing-Manske procedure which utilizes hydrazine.[3][4] The use of hydrazine hydrate is often preferred as it allows for milder reaction conditions and the formation of a stable phthalhydrazide precipitate that can be easily removed by filtration.[3] Finally, treatment of the free amine with hydrobromic acid yields the desired this compound salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-Dibromopentane
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
N-(5-bromopentyl)phthalimide Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.
-
To this solution, add 1,5-dibromopentane in a dropwise manner at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield crude N-(5-bromopentyl)phthalimide.
-
-
Hydrazinolysis and Salt Formation:
-
Suspend the crude N-(5-bromopentyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux for several hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter off the solid phthalhydrazide and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride.
-
Dissolve the crude salt in a minimal amount of water and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the free amine into an organic solvent like diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromopentan-1-amine.
-
Dissolve the isolated amine in a suitable solvent (e.g., diethyl ether or isopropanol) and cool in an ice bath.
-
Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.
-
Collect the resulting precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 51874-27-2 | [5][6] |
| Molecular Formula | C₅H₁₃Br₂N | [6] |
| Molecular Weight | 246.97 g/mol | [6] |
| Appearance | Solid | [5] |
| Melting Point | 141-142 °C | [5][7] |
| Purity | ≥96% | [5] |
| Storage Temperature | 4°C, protect from light | [5] |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its bifunctional nature allows for its incorporation into molecules where a flexible five-carbon linker is desired.
Key Application Areas:
-
Pharmaceutical Synthesis: It is frequently employed to connect a pharmacologically active core to other functional groups that can modulate properties such as solubility, cell permeability, or protein binding.
-
Linker Chemistry: In the field of bioconjugation and materials science, it serves as a versatile linker to tether molecules to surfaces, polymers, or biological macromolecules.
-
Heterocyclic Synthesis: The primary amine can be used as a nucleophile in the construction of various nitrogen-containing heterocyclic systems.
Safety and Handling
This compound is classified as harmful and an irritant.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/ eye protection/ face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its predictable reactivity and the stability afforded by its hydrobromide salt form make it a reliable reagent for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective utilization in research and development, particularly within the pharmaceutical industry.
References
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PubChem. This compound | C5H13Br2N | CID 24189511. [Link]
-
ChemBK. 5-Bromo-1-pentanamine hydrobromide. [Link]
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Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Name Reactions. Gabriel Synthesis. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. This compound | 51874-27-2 [sigmaaldrich.com]
- 6. This compound | C5H13Br2N | CID 24189511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
5-Bromopentan-1-amine hydrobromide reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 5-Bromopentan-1-amine Hydrobromide
Abstract
As a bifunctional molecule, 5-bromopentan-1-amine serves as a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and derivatized aliphatic chains. Supplied as its hydrobromide salt to enhance stability and handling, its reactivity is fundamentally governed by the interplay between the nucleophilic primary amine and the electrophilic primary alkyl bromide.[1][2] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reaction mechanisms of this reagent. We will dissect the causality behind experimental choices that dictate the reaction outcome, focusing on the competitive pathways of intramolecular cyclization versus intermolecular nucleophilic substitution. Detailed, field-proven protocols and mechanistic visualizations are provided to ensure both theoretical understanding and practical applicability.
Physicochemical Properties and Reagent Profile
This compound is a white to off-white solid with a melting point of 141-142°C.[3] The hydrobromide salt form protonates the primary amine, rendering it non-nucleophilic and protecting it from self-reaction during storage. This is a critical feature for a molecule possessing both a nucleophile (amine) and an electrophile (alkyl bromide). The free, reactive form of the amine must be generated in situ through deprotonation with a suitable base.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃Br₂N | [1] |
| Molecular Weight | 246.97 g/mol | [1] |
| Melting Point | 141-142 °C | [3] |
| Form | Solid | [3] |
| Key Identifiers | CAS: 51874-27-2 | [3] |
Before use in any reaction, the amine salt must be neutralized. The choice of base and solvent is the primary determinant of the subsequent reaction pathway.
Diagram 1: Activation of the Reagent
The initial and mandatory step in utilizing this compound is the deprotonation of the ammonium salt to liberate the nucleophilic free amine.
Caption: Intramolecular Sₙ2 mechanism for piperidine synthesis.
Protocol 1: Synthesis of Piperidine via Intramolecular Cyclization
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 3.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, appropriate eluent like 9:1 DCM:MeOH with 1% NH₄OH, and a stain like ninhydrin).
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a final substrate concentration of 0.01 M. Begin vigorous stirring.
-
Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for MeCN) and maintain for 12-24 hours.
-
Monitoring (Self-Validation): Periodically (e.g., every 4 hours), withdraw a small aliquot, dilute it with DCM, spot it on a TLC plate against the starting material, and elute. The disappearance of the starting material spot (visualized with ninhydrin) indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ and rinse the solid with DCM. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash with saturated NaHCO₃ solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude piperidine.
-
Purification: The product can be further purified by distillation if necessary.
Mechanism II: Intermolecular N-Alkylation
When used as an alkylating agent, this compound provides a five-carbon chain with a terminal primary amine, a valuable synthon for drug development. [4]To favor this pathway, the intramolecular cyclization must be suppressed.
Causality Behind Experimental Choices:
-
Base and Nucleophile: A base is still required to deprotonate the reagent. Often, the incoming nucleophile, if it is a primary or secondary amine, can serve as the base in excess, or a non-nucleophilic base can be added. The key is the presence of an external nucleophile that is either more reactive or in much higher concentration than the internal amine.
-
Concentration: The reaction should be run at a higher concentration (e.g., 0.5 M - 1.0 M). This increases the probability of intermolecular collisions, favoring reaction with the external nucleophile over the intramolecular cyclization.
-
Protecting Groups: In many synthetic strategies, the amine of 5-bromopentan-1-amine is first protected (e.g., as a Boc or Cbz carbamate). This removes the internal nucleophile entirely, ensuring the molecule can only act as an alkylating agent. After the intermolecular Sₙ2 reaction, the protecting group is removed.
Diagram 3: Mechanism of Intermolecular N-Alkylation
Sources
- 1. This compound | C5H13Br2N | CID 24189511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromopentan-1-amine | C5H12BrN | CID 417466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 51874-27-2 [sigmaaldrich.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to 5-Bromopentan-1-amine Hydrobromide: In-Depth Analysis and Data Interpretation
Molecular Structure and Spectroscopic Significance
5-Bromopentan-1-amine hydrobromide is a linear-chain organic compound featuring a primary amine and a terminal bromine atom. The hydrobromide salt form enhances its stability and solubility in certain solvents. Spectroscopic analysis is crucial for confirming its structure, assessing purity, and understanding its chemical behavior in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for this compound, this section will present a detailed prediction based on the known data for 5-bromopentan-1-ol and established principles of NMR chemical shifts.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on each of the five carbon atoms in the pentyl chain. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the protonated amine group.
Reference Data: ¹H NMR of 5-Bromopentan-1-ol
To build our prediction, we first consider the experimental data for 5-bromopentan-1-ol.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | Triplet | 2H | H-1 (-CH₂OH) |
| ~3.40 | Triplet | 2H | H-5 (-CH₂Br) |
| ~1.88 | Quintet | 2H | H-4 |
| ~1.57 | Quintet | 2H | H-2 |
| ~1.45 | Sextet | 2H | H-3 |
| Variable (broad) | Singlet | 1H | -OH |
Predicted ¹H NMR Data for this compound
The substitution of the hydroxyl group with a protonated amine (-NH₃⁺) will cause a significant downfield shift for the adjacent protons (H-1) due to the strong electron-withdrawing effect of the positively charged nitrogen. The protons on the carbon bearing the bromine (H-5) will remain in a similar chemical environment.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~3.0 - 3.2 | Triplet | 2H | H-1 (-CH₂NH₃⁺) | The -NH₃⁺ group is strongly deshielding, causing a downfield shift compared to the -CH₂OH group in the alcohol. |
| ~3.40 | Triplet | 2H | H-5 (-CH₂Br) | The chemical environment is largely unchanged from 5-bromopentan-1-ol. |
| ~1.90 | Multiplet | 2H | H-4 | Minor changes expected. |
| ~1.70 | Multiplet | 2H | H-2 | Minor changes expected. |
| ~1.50 | Multiplet | 2H | H-3 | Minor changes expected. |
| ~7.5 - 8.0 (broad) | Singlet | 3H | -NH₃⁺ | Protons on nitrogen are typically broad and their chemical shift is concentration-dependent. They will exchange with D₂O. |
¹H NMR Signal Adjacency Diagram
The following diagram illustrates the neighboring proton environments that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Predicted alpha-cleavage fragmentation of 5-Bromopentan-1-amine in mass spectrometry.
Experimental Protocol for MS Data Acquisition
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mode: Positive ion mode.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 10 - 200).
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted NMR spectra highlight the influence of the terminal bromine and protonated amine groups on the chemical shifts of the pentyl chain protons and carbons. The IR spectrum is expected to be characterized by the strong, broad absorptions of the ammonium group. The mass spectrum of the free amine is predicted to show a characteristic isotopic pattern for bromine and a major fragment at m/z 30 due to alpha-cleavage. These data and interpretations provide a valuable resource for the identification, characterization, and quality control of this versatile chemical building block.
References
An In-Depth Technical Guide to 5-Bromopentan-1-amine Hydrobromide: Structure, Properties, and Applications
Introduction
Welcome to a comprehensive technical examination of 5-Bromopentan-1-amine hydrobromide (CAS No: 51874-27-2). This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development, providing not just data, but field-proven insights into the utility and handling of this versatile bifunctional molecule. Our focus will be on the causality behind its properties and applications, ensuring a deeper understanding that transcends simple data recitation. This molecule, featuring a primary amine and a terminal alkyl bromide, is a cornerstone building block in synthetic chemistry, prized for its role as a flexible linker. The hydrobromide salt form enhances its stability and simplifies handling compared to the volatile free amine, a critical consideration for reproducible and safe laboratory execution.[1]
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific work. The systematic naming and structural representation provide an unambiguous language for its description.
-
Synonyms: 5-bromo-1-pentanamine hydrobromide, 5-bromopentylamine HBr[3]
The structure consists of a five-carbon aliphatic chain, providing flexibility. At one terminus (C1) is an amino group, which, in this salt form, is protonated to an ammonium bromide. At the other terminus (C5) is a bromine atom. This bifunctionality is the key to its synthetic utility.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and reaction conditions. As a hydrobromide salt, this compound is a solid at room temperature, which is a significant advantage over the corresponding free amine, simplifying weighing and minimizing inhalation risks.
| Property | Value | Source(s) |
| Physical Form | Solid | [3] |
| Melting Point | 141-142 °C | [3] |
| Purity | ≥96% (Typical) | [3] |
| Storage Temperature | 4°C, Protect from light | [3] |
| Solubility | Soluble in water, methanol. | Inferred |
| SMILES | C(CCN)CCBr.Br | [1] |
| InChIKey | JNKYTCHREGTJQT-UHFFFAOYSA-N | [3] |
Insight: The choice to supply and use this compound as a hydrobromide salt is deliberate. The salt form locks the volatile and potentially odorous free amine into a stable, crystalline solid. This not only improves shelf-life but also enhances safety and ease of handling in a laboratory setting. The melting point of 141-142 °C indicates a stable crystalline lattice.
Synthesis and Purification
While numerous proprietary methods exist, a common and logical synthetic pathway to this compound involves the conversion of a readily available precursor like 1,5-dibromopentane or 5-bromopentan-1-ol. A plausible route starting from 1,5-dibromopentane involves a nucleophilic substitution with an ammonia equivalent, followed by acidification.
One robust method is the Gabriel synthesis, which avoids over-alkylation. This involves reacting 1,5-dibromopentane with potassium phthalimide to selectively form an N-alkylated phthalimide intermediate. The terminal bromine remains untouched. Subsequent hydrazinolysis cleaves the phthalimide group to reveal the primary amine, which is then protonated with hydrobromic acid to yield the final product.
Caption: Plausible synthetic pathway via Gabriel Synthesis.
Purification: The final product is typically purified by recrystallization, often from a solvent system like isopropanol/ether, to yield a crystalline solid of high purity.
Predicted Spectroscopic Data for Characterization
¹H NMR (Proton NMR): In a solvent like D₂O or DMSO-d₆, the spectrum would exhibit the following key signals:
-
-CH₂-Br (C5): A triplet at approximately δ 3.4-3.6 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
-CH₂-NH₃⁺ (C1): A triplet around δ 2.9-3.1 ppm. The deshielding is caused by the positively charged ammonium group.
-
-NH₃⁺: A broad singlet, typically around δ 7.5-8.5 ppm (in DMSO-d₆), which is exchangeable with D₂O.
-
Internal CH₂ groups (C2, C3, C4): A series of overlapping multiplets in the δ 1.5-2.0 ppm range.
¹³C NMR (Carbon NMR): The five distinct carbon atoms of the pentyl chain would give rise to five signals:
-
C5 (-CH₂-Br): Approximately δ 33-35 ppm.
-
C1 (-CH₂-NH₃⁺): Approximately δ 39-42 ppm.
-
C3: The central carbon, least affected by the heteroatoms, would be the most upfield, around δ 24-26 ppm.
-
C2 & C4: Resonances would appear between δ 28-32 ppm.
FT-IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorbances for the functional groups present:
-
N-H Stretch (Ammonium): A very broad and strong absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.[3]
-
C-H Stretch (Aliphatic): Sharp peaks between 2850-2960 cm⁻¹.
-
N-H Bend (Ammonium): A medium to strong band around 1580-1650 cm⁻¹.[3]
-
C-Br Stretch: A signal in the fingerprint region, typically around 550-650 cm⁻¹.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from its orthogonal reactivity. The primary amine and the alkyl bromide can undergo selective chemical transformations, making it an ideal bifunctional linker.[1]
-
Amine Reactivity: The primary amine (or its free base form) is a potent nucleophile. It readily participates in acylation to form amides, alkylation, and reductive amination with aldehydes and ketones to form secondary amines.
-
Bromide Reactivity: The terminal alkyl bromide is an excellent electrophile for Sₙ2 reactions. It reacts with a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides, to form new carbon-heteroatom bonds.
Application as a Linker: In drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), linkers are crucial.[4] PROTACs are heterobifunctional molecules that connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The five-carbon chain of this molecule provides a flexible spacer, which is often essential for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to target degradation.[1][4]
Safety and Handling
As with any chemical reagent, proper handling is paramount for laboratory safety. This compound is classified as a warning-level hazard.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Example Experimental Protocol: N-Alkylation
This protocol provides a representative workflow for using this compound to alkylate a nucleophile, such as a phenol, to form an ether linkage. This is a common step in linker chemistry.
Caption: General workflow for an N-alkylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophilic substrate (1.0 eq) and a suitable anhydrous solvent such as DMF or acetonitrile.
-
Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). Insight: A base is required to deprotonate the nucleophile and also to neutralize the hydrobromide salt of the amine, freeing it to potentially react if desired, or protecting it from side reactions if not.
-
Reagent Addition: Add this compound (1.1-1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its value lies in its dual, orthogonal reactivity, packaged in a stable, easy-to-handle solid form. For scientists in drug discovery and organic synthesis, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of novel, complex molecules. This guide has aimed to provide that in-depth perspective, grounding data in practical application and scientific reasoning.
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An In-depth Technical Guide to 5-Bromopentan-1-amine hydrobromide (CAS: 51874-27-2) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromopentan-1-amine hydrobromide, a versatile bifunctional linker molecule with significant applications in medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, purification, and key applications, offering practical insights for researchers and scientists in the field.
Core Characteristics and Physicochemical Properties
This compound is a primary amine and an alkyl bromide, presented as a hydrobromide salt. This salt form enhances its stability and handling properties compared to the free base. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic alkyl bromide, makes it a valuable building block in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 51874-27-2 | [1][2][3] |
| Molecular Formula | C₅H₁₃Br₂N | [1][3] |
| Molecular Weight | 246.97 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 141-142 °C | [2] |
| Purity | Typically ≥96% | [2] |
| Storage | 4°C, protect from light | [2] |
Strategic Synthesis of this compound
The synthesis of this compound is most effectively and reliably achieved through the Gabriel synthesis. This classical method allows for the clean formation of a primary amine, avoiding the over-alkylation issues often encountered with direct amination of alkyl halides. The overall synthetic workflow is depicted below.
Sources
An In-depth Technical Guide to the Stability and Storage of 5-Bromopentan-1-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopentan-1-amine hydrobromide is a critical bifunctional linker used extensively in organic synthesis, particularly in the development of novel pharmaceutical agents. Its dual reactivity, stemming from the primary amine and the terminal bromine, allows for the strategic construction of complex molecules.[1] However, the inherent reactivity of these functional groups also presents significant challenges regarding the compound's stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing recommended storage conditions, potential degradation pathways, and robust analytical methodologies for purity and stability assessment. This document is intended to equip researchers with the necessary knowledge to ensure the integrity of this vital reagent throughout its lifecycle.
Introduction: The Dual-Functionality of this compound
This compound serves as a versatile building block in medicinal chemistry and organic synthesis. The primary amine group acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination.[1] Conversely, the carbon-bromine bond is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon or carbon-heteroatom bonds.[1] This orthogonal reactivity is invaluable for tethering pharmacophores to other molecular entities, such as targeting moieties or solubilizing groups.[1] The five-carbon aliphatic chain provides a flexible spacer, which can be crucial for optimizing biological activity.[1] The hydrobromide salt form enhances the compound's stability and improves its handling properties, making it a more convenient solid reagent for laboratory use compared to the free amine.[1]
Chemical Stability and Recommended Storage
The stability of this compound is paramount to ensure reproducible experimental outcomes. As a solid, its stability is influenced by temperature, light, and moisture.
Recommended Storage Conditions
Based on supplier recommendations and general best practices for amine hydrobromide salts, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Low temperatures slow down the rate of potential degradation reactions. |
| Light | Protect from light | Exposure to light, particularly UV radiation, can induce photolytic degradation of the C-Br bond.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Minimizes exposure to moisture and oxygen, which can participate in degradation pathways. |
| Hygroscopicity | Store in a desiccated environment. | Amine hydrobromide salts can be hygroscopic, and absorbed moisture can promote degradation.[3][4][5] |
Table 1: Recommended Storage Conditions for this compound
Causality of Recommended Conditions
The rationale behind these storage conditions lies in mitigating the key environmental factors that can induce degradation. The primary amine is susceptible to oxidation, while the alkyl bromide can undergo hydrolysis or elimination reactions. The hydrobromide salt form is generally more stable than the free base; however, it can still be susceptible to degradation, particularly in the presence of moisture and at elevated temperatures.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for anticipating impurities and for the development of stability-indicating analytical methods. While specific degradation studies on this compound are not extensively published, likely pathways can be inferred from the reactivity of its functional groups.
Hydrolytic Degradation
In the presence of water, the carbon-bromine bond can undergo hydrolysis to form 5-aminopentan-1-ol hydrobromide. This reaction is typically slow at neutral pH but can be accelerated by basic conditions.
Thermal Degradation
At elevated temperatures, intramolecular cyclization can occur, leading to the formation of piperidine hydrobromide. This is a common degradation pathway for 1,5-disubstituted pentanes.
Photodegradation
Brominated organic compounds can be sensitive to light.[2] UV radiation can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Oxidative Degradation
The primary amine functionality is susceptible to oxidation, which can lead to the formation of various byproducts, including imines and, upon further oxidation, amides or nitriles.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Analytical Methodologies for Stability and Purity Assessment
A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products.[6][7]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of this compound and its potential degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
Causality of Experimental Choices:
-
C18 Column: Provides good retention and separation for non-polar to moderately polar compounds.
-
TFA in Mobile Phase: Acts as an ion-pairing agent to improve the peak shape of the amine and aids in the separation of the hydrobromide salt from other components. It also maintains a low pH, which can enhance the stability of the compound during analysis.
-
Gradient Elution: Necessary to elute both the polar starting material and any potentially less polar degradation products within a reasonable timeframe.
-
UV Detection at 210 nm: Allows for the detection of the analyte and its degradation products, which may lack strong chromophores at higher wavelengths.
Workflow for Stability Assessment
Caption: A logical workflow for the stability assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of this compound and for the identification of impurities and degradation products.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification of unknown degradation products by providing accurate mass information.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis. A thorough understanding of its stability and the implementation of appropriate storage and handling procedures are critical to ensure its integrity and, consequently, the reliability of experimental results. The recommended storage at 4°C, protected from light and moisture, is essential to minimize degradation. The use of validated stability-indicating analytical methods, such as the RP-HPLC protocol detailed in this guide, is imperative for quality control and for long-term stability monitoring. By adhering to these guidelines, researchers can confidently utilize this compound in their synthetic endeavors.
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-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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PharmaInfo. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
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5-Bromopentan-1-amine hydrobromide molecular weight and formula
An In-Depth Technical Guide to 5-Bromopentan-1-amine Hydrobromide: Properties, Reactivity, and Synthetic Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its core chemical identity, physicochemical properties, and the strategic rationale behind its use as a versatile bifunctional linker in modern organic synthesis and medicinal chemistry.
Core Chemical Identity
This compound is a primary amine salt that is valued for its utility as a synthetic building block.[1] The presence of both a nucleophilic primary amine and a terminal alkyl bromide allows for sequential, orthogonal chemical transformations.[1] Its hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base.[1]
| Identifier | Value |
| Molecular Formula | C₅H₁₃Br₂N[2][3] |
| Molecular Weight | 246.97 g/mol [2][3][4] |
| CAS Number | 51874-27-2[2][3][4] |
| IUPAC Name | 5-bromopentan-1-amine;hydrobromide[2] |
| Canonical SMILES | C(CCN)CCBr.Br[2] |
| InChI Key | JNKYTCHREGTJQT-UHFFFAOYSA-N[2][3] |
| Synonyms | 5-bromo-1-pentanamine hydrobromide[3] |
Physicochemical & Safety Data
Understanding the physical properties and safety profile of a reagent is critical for successful and safe experimentation.
| Property | Value |
| Physical Form | Solid[3] |
| Melting Point | 141-142 °C[3][4] |
| Purity | Typically ≥96%[3] |
| Storage Conditions | 4°C, protect from light[3] |
Safety and Handling
This compound is classified as a warning-level hazard.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
The Chemistry of a Bifunctional Linker
The synthetic value of this compound stems from its dual reactivity. The five-carbon aliphatic chain provides a flexible spacer, which is often crucial for optimizing the biological activity of a target molecule by positioning functional groups at an ideal distance from each other.[1]
Caption: Dual reactivity of 5-Bromopentan-1-amine.
The primary amine serves as a potent nucleophile for reactions like acylation and alkylation, while the carbon-bromine bond is susceptible to nucleophilic substitution by a wide range of nucleophiles.[1] This orthogonal reactivity is key to its utility in the multi-step synthesis of complex molecules.[1]
Representative Synthetic Workflow: Preparation from 1,5-Dibromopentane
While commercially available, understanding the synthesis of this reagent provides valuable context. A common laboratory-scale approach involves the partial amination of 1,5-dibromopentane. The following protocol is a representative example based on established organic chemistry principles.
Caption: General workflow for synthesizing amine hydrobromide salts.
Detailed Protocol: Gabriel Synthesis Approach
This method utilizes the Gabriel synthesis to avoid over-alkylation of the amine.
-
Phthalimide Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add 1,5-dibromopentane (1.2 eq) to the solution. Using a slight excess of the dibromide minimizes the formation of the double-alkylated byproduct.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Deprotection:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add hydrazine hydrate (1.5 eq) dropwise. This step is exothermic.
-
Heat the mixture to reflux for 2-4 hours, during which a thick white precipitate (phthalhydrazide) will form.
-
-
Isolation and Salt Formation:
-
Cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the resulting oil in ethanol and cool in an ice bath.
-
Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise until the solution is acidic (test with pH paper).
-
-
Purification:
-
The desired this compound will precipitate as a white solid.
-
Allow the mixture to stand in the ice bath for 30 minutes to maximize crystal formation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the final product by NMR, IR, and melting point analysis to confirm identity and purity.
-
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis. Its defined molecular weight of 246.97 g/mol and formula of C₅H₁₃Br₂N are foundational to its use in stoichiometric calculations.[2][3][4] The compound's true power lies in its bifunctional nature, providing a flexible five-carbon linker with two distinct reactive sites that can be addressed orthogonally.[1] This characteristic, combined with its enhanced stability as a hydrobromide salt, makes it an indispensable tool for researchers in drug discovery and materials science for the rational design and construction of complex molecular architectures.
References
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ChemBK. 5-Bromo-1-pentanamine hydrobromide. [Link]
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- Google Patents.
-
HENAN NEW BLUE CHEMICAL CO.,LTD. 1-PentanaMine, 5-broMo-, hydrobroMide (1:1). [Link]
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An In-depth Technical Guide to the Solubility of 5-Bromopentan-1-amine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromopentan-1-amine hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the fundamental physicochemical principles governing the compound's behavior in various solvent systems. We will examine the molecular structure, delve into the theoretical underpinnings of solubility, present a qualitative solubility profile based on first principles, and provide a detailed, field-proven experimental protocol for empirical determination. This guide is structured to provide not just data, but a causal understanding of the solute-solvent interactions that are critical for applications ranging from synthesis and purification to formulation and biological assays.
Introduction to this compound
This compound is a bifunctional organic molecule that serves as a valuable building block in chemical synthesis. Its structure features a five-carbon aliphatic chain, terminated by a primary amine at one end and a bromine atom at the other. The amine is present as an ammonium bromide salt, a critical feature that dominates its physical properties.
Compound Identity:
-
Chemical Name: this compound[1]
-
Synonyms: 5-bromo-1-pentanamine hydrobromide[1]
-
CAS Number: 51874-27-2[1]
-
Molecular Formula: C₅H₁₃Br₂N[2]
-
Molar Mass: 246.97 g/mol [2]
-
Physical Form: Solid[1]
The presence of both a nucleophilic amine (in its protected ammonium salt form) and an electrophilic alkyl bromide makes this compound a versatile precursor for synthesizing a wide range of more complex molecules, including pharmaceuticals and research chemicals. Understanding its solubility is the first and most critical step in designing reaction conditions, purification strategies, and formulation approaches.
Theoretical Principles of Solubility
The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational rule: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For this compound, the solubility profile is a tale of two competing structural features: the highly polar, ionic ammonium bromide head and the moderately nonpolar pentyl bromide tail.
-
Ionic Nature: The compound is a salt, existing as a pentylammonium cation (R-NH₃⁺) and a bromide anion (Br⁻) in its solid lattice. To dissolve, a solvent must possess sufficient polarity to overcome the strong electrostatic forces (lattice energy) holding these ions together.
-
Hydrogen Bonding: The ammonium cation has three acidic protons (N-H) capable of acting as strong hydrogen bond donors. Solvents that are effective hydrogen bond acceptors (like water or alcohols) will interact strongly with the cation, promoting dissolution.
-
Dipole-Dipole Interactions: The C-Br bond is polar, and the overall molecule possesses a dipole moment. Polar aprotic solvents (like DMSO or acetone) can engage in dipole-dipole interactions, contributing to solvation.
-
Van der Waals Forces: The five-carbon alkyl chain is nonpolar and interacts via weaker London dispersion forces. These interactions are favored by nonpolar solvents.
The ultimate solubility in any given solvent is determined by the balance of these forces. A significant energy input is required to break the ionic lattice and the hydrogen bonds within the solvent. This energy cost must be compensated by the energy released upon the formation of new, stable solute-solvent interactions.[4][5]
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water (H₂O) | Polar Protic | Highly Soluble | As an ionic salt, it readily dissociates. Water's high dielectric constant screens the ions, and it acts as an excellent hydrogen bond donor and acceptor, strongly solvating both the R-NH₃⁺ cation and Br⁻ anion.[6] |
| Methanol (CH₃OH) | Polar Protic | Soluble | Methanol is highly polar and can form strong hydrogen bonds, effectively solvating the ionic head group. The small alkyl group of the solvent does not significantly hinder this process. |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, but the slightly larger alkyl group makes it marginally less polar, potentially reducing its solvating power for the ionic salt compared to water or methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO has a very high dielectric constant and is an excellent cation-solvating agent due to the exposed oxygen atom. It can effectively dissolve the salt, though it is not a hydrogen bond donor. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Slightly Soluble | Acetonitrile is polar but has a lower dielectric constant than DMSO. Its ability to solvate the ions is limited, leading to lower expected solubility. |
| Dichloromethane (DCM) | Nonpolar / Weakly Polar | Slightly Soluble to Insoluble | DCM has low polarity and cannot effectively solvate the dissociated ions. The energy required to break the ionic lattice is not recovered, leading to poor solubility.[4] |
| Toluene | Nonpolar | Insoluble | Toluene is a nonpolar aromatic solvent. It cannot overcome the ionic lattice energy and offers only weak van der Waals interactions, which are insufficient for dissolution. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, hexane has no mechanism to solvate the ionic ammonium bromide group. There is a strong energetic penalty for dissolving an ionic compound in a nonpolar medium. |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical fact, a systematic solubility determination is necessary. The following protocol describes a robust isothermal equilibrium method, often referred to as the "shake-flask" method, which is a gold standard for solubility measurement.[7]
Materials and Reagents
-
This compound (solute)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or sealed test tubes (e.g., 4 mL)
-
Magnetic stir plate and stir bars or orbital shaker
-
Temperature-controlled environment (water bath or incubator)
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, compatible with solvent)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis Spectrophotometer, Gravimetric analysis equipment)
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. b. Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or on a stir plate within an incubator set to the desired temperature (e.g., 25 °C).
-
Equilibration (Self-Validation Step): a. Agitate the mixture vigorously for a set period (e.g., 24 hours). The goal is to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] b. Causality: Insufficient agitation or time can lead to an underestimation of solubility. Vigorous mixing maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. c. After the initial period, allow the vials to sit undisturbed at the same temperature for at least 2-4 hours to allow undissolved solids to settle.
-
Sample Collection and Preparation: a. Carefully draw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom. b. Immediately attach a syringe filter (pre-warmed to the experimental temperature, if possible) and filter the solution into a clean, pre-weighed vial or volumetric flask. c. Causality: Filtration is a critical self-validating step. It ensures that the analyzed sample contains only dissolved solute, not a suspension of fine particles, which would artificially inflate the measured solubility.
-
Quantification: a. Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument. b. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
This compound is a classic example of an alkylammonium salt. Its solubility is dominated by its ionic character, making it highly soluble in polar protic solvents like water and methanol, and progressively less soluble as solvent polarity and hydrogen bonding capability decrease. It is predicted to be effectively insoluble in nonpolar solvents such as toluene and hexane. For precise quantitative data, the detailed experimental protocol provided herein offers a reliable and validated method. A thorough understanding of these solubility characteristics is paramount for the effective use of this versatile reagent in scientific research and development.
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This compound | C5H13Br2N | CID 24189511 . PubChem, National Center for Biotechnology Information. [Link]
-
Experiment 13 – Properties of Amines and Amides . Moorpark College. [Link]
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5-Bromopentan-1-amine | C5H12BrN | CID 417466 . PubChem, National Center for Biotechnology Information. [Link]
-
5-Bromo-1-pentanamine hydrobromide . ChemBK. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Grossmont College. [Link]
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-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Wisconsin-Stout. [Link]
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Methodological & Application
Applications of 5-Bromopentan-1-amine Hydrobromide in Organic Synthesis: A Guide for Researchers
Introduction: The Versatility of a Bifunctional Building Block
5-Bromopentan-1-amine hydrobromide is a bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a primary amine and a primary alkyl bromide separated by a five-carbon chain, allows for a range of selective and sequential transformations. The amine functionality provides a nucleophilic center, while the alkyl bromide offers an electrophilic site, making it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems. The hydrobromide salt form enhances the compound's stability and simplifies handling.
This application note provides a detailed overview of the synthetic utility of this compound, with a focus on its primary application in the synthesis of N-substituted piperidines. We will explore both two-step and one-pot synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed experimental protocols for the synthesis of N-aryl and N-benzyl piperidines.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 51874-27-2 |
| Molecular Formula | C₅H₁₃Br₂N |
| Molecular Weight | 246.97 g/mol |
| Appearance | Solid[1] |
| Melting Point | 141-142 °C[2] |
| Solubility | Soluble in water and polar organic solvents. |
Safety and Handling: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of N-Substituted Piperidines
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products, making its synthesis a topic of significant interest in medicinal chemistry and drug development.[3][4] this compound provides a direct and efficient route to N-substituted piperidines through a two-step sequence of N-alkylation followed by intramolecular cyclization. This transformation can also be performed in a one-pot fashion, offering improved operational efficiency.
The Two-Step Approach: N-Alkylation and Subsequent Intramolecular Cyclization
This strategy involves the initial reaction of a primary amine with this compound to form an N-substituted 5-bromopentan-1-amine intermediate. This intermediate is then subjected to base-mediated intramolecular cyclization to yield the corresponding N-substituted piperidine.
Mechanism of Intramolecular Cyclization:
The key step in this synthesis is the intramolecular SN2 reaction. After the initial N-alkylation, the resulting secondary amine is deprotonated by a base to enhance its nucleophilicity. The lone pair on the nitrogen atom then attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming the six-membered piperidine ring.
Protocol 1: Two-Step Synthesis of N-Arylpiperidines
This protocol details a representative procedure for the synthesis of an N-arylpiperidine, using aniline as the primary amine.
Step 1: N-Alkylation of Aniline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate to the suspension and stir for 10-15 minutes.
-
Add aniline to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-(5-bromopentyl)aniline. This intermediate can be used in the next step without further purification.
-
Step 2: Intramolecular Cyclization
-
Materials:
-
Crude N-(5-bromopentyl)aniline from Step 1
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride to the THF.
-
Slowly add a solution of the crude N-(5-bromopentyl)aniline in anhydrous THF to the suspension of sodium hydride.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-phenylpiperidine.
-
Protocol 2: One-Pot Synthesis of N-Benzylpiperidine
This protocol describes a more streamlined one-pot synthesis of N-benzylpiperidine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Microwave reactor vessel with a magnetic stir bar
-
-
Procedure:
-
In a suitable microwave reactor vessel, combine this compound, benzylamine, and potassium carbonate.
-
Add anhydrous acetonitrile to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 20-40 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylpiperidine.
-
Illustrative Quantitative Data
The following table provides representative data for the synthesis of N-substituted piperidines using haloalkylamines, which can be considered analogous to reactions with this compound.
| Entry | Primary Amine | Method | Conditions | Yield (%) | Reference |
| 1 | Aniline | Two-Step | K₂CO₃, DMF, 80°C; then NaH, THF, reflux | ~60-75 | [1][5] |
| 2 | Benzylamine | One-Pot (MW) | K₂CO₃, MeCN, 150°C, 20 min | ~80-90 | [6] |
| 3 | p-Toluidine | Two-Step | Cs₂CO₃, DMF, 70°C; then K₂CO₃, MeCN, reflux | ~70 | [1][5] |
| 4 | 4-Fluorobenzylamine | One-Pot (MW) | K₂CO₃, H₂O, 150°C, 15 min | ~85 | [6] |
Note: Yields are illustrative and based on similar transformations reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Broader Synthetic Potential
While the synthesis of piperidines is the most prominent application, the bifunctional nature of this compound opens avenues for other synthetic transformations.
-
Synthesis of Other N-Heterocycles: By analogy, longer-chain ω-haloamines can be used to synthesize larger ring systems. For instance, 6-bromohexan-1-amine derivatives could be employed for the synthesis of seven-membered azepanes.[7]
-
As a Bifunctional Linker: In medicinal chemistry and chemical biology, bifunctional linkers are crucial for connecting two molecular entities, such as in the development of PROTACs or antibody-drug conjugates. The amine and bromide functionalities of 5-Bromopentan-1-amine allow for its sequential or orthogonal conjugation to different molecules, making it a potential candidate for use as a flexible linker.
Conclusion
This compound is a versatile and readily available building block for organic synthesis. Its primary application lies in the efficient construction of the medicinally important piperidine scaffold through a straightforward N-alkylation and intramolecular cyclization sequence. The protocols provided in this guide offer robust starting points for the synthesis of a variety of N-substituted piperidines. Furthermore, its bifunctional nature suggests potential for its use in the synthesis of other heterocyclic systems and as a flexible linker in the design of complex molecular architectures. As the demand for novel nitrogen-containing compounds in drug discovery continues to grow, the utility of such fundamental building blocks remains paramount.
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Application Note: Protocol for N-Alkylation using 5-Bromopentan-1-amine Hydrobromide
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of primary amines utilizing 5-bromopentan-1-amine hydrobromide. This bifunctional reagent is a valuable building block for introducing a five-carbon aminoalkyl chain, a common motif in pharmacologically active compounds. This document delves into the underlying reaction mechanism, provides a robust step-by-step experimental procedure, outlines methods for product characterization, and offers a guide for troubleshooting common experimental challenges. The content is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Background
N-alkylation of amines is a cornerstone transformation in organic synthesis, essential for the construction of secondary and tertiary amines.[1] These moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks an electrophilic carbon atom, displacing a leaving group such as a halide.[2][3]
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[2][4] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine and, potentially, a quaternary ammonium salt.[5][6] This results in a mixture of products that can be difficult to separate.[6][7]
The use of this compound as the alkylating agent presents a unique consideration. As a hydrobromide salt, the amine functionality of the reagent is protonated and thus non-nucleophilic. This prevents self-polymerization. However, it necessitates the use of a sufficient amount of base to both neutralize the hydrobromide salt and scavenge the hydrobromic acid (HBr) generated during the SN2 reaction.[8] Careful control of stoichiometry and reaction conditions is therefore paramount to achieving selective mono-alkylation.
Reaction Mechanism and Stoichiometric Considerations
The overall transformation involves two key chemical processes: an acid-base reaction and a nucleophilic substitution.
-
Deprotonation: The reaction requires at least two equivalents of a suitable base. The first equivalent neutralizes the hydrobromide salt of the 5-bromopentan-1-amine, freeing the primary amine for potential (though undesirable) side reactions. More importantly, the primary amine substrate is the intended nucleophile. The second equivalent of base is crucial for neutralizing the HBr that is formed as a byproduct of the SN2 alkylation step.[2][8] Common inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often employed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile.[8][9][10]
-
Nucleophilic Attack (SN2): The neutral primary amine substrate acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom of the 5-bromopentylamine. This forms a new carbon-nitrogen bond and displaces the bromide ion.[11] The resulting product is a secondary amine.
To favor mono-alkylation and suppress the formation of tertiary amines, a common strategy is to use an excess of the starting primary amine relative to the alkylating agent.[12]
Diagram 1: Conceptual workflow of the N-alkylation reaction.
Safety and Hazard Information
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13] Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Bromooctane (Example Alkyl Halide): Flammable liquid and vapor. Causes skin irritation. Toxic to aquatic life with long-lasting effects. Keep away from heat, sparks, and open flames.
-
N,N-Dimethylformamide (DMF): A common solvent for this reaction, DMF is a reproductive toxin and should be handled with extreme care, ensuring no skin contact and use within a fume hood.
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation. Avoid inhalation of dust.
Detailed Experimental Protocol
This protocol describes the N-alkylation of a generic primary amine (R-NH₂) with this compound.
Reagents and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Primary Amine (R-NH₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | 1.0 equivalent |
| This compound | 96% | Sigma-Aldrich | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | 2.5 equivalents |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics | Sufficient to make a 0.2 M solution with respect to the primary amine |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | For workup |
| Brine (Saturated aq. NaCl) | - | Lab-prepared | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
| Round-bottom flask, magnetic stir bar, condenser, heating mantle, TLC plates, separatory funnel, rotary evaporator. | Standard laboratory glassware and equipment. |
Step-by-Step Procedure
Diagram 2: High-level experimental workflow.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the primary amine.
-
Heating: Place the flask in a heating mantle and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be 10% methanol in dichloromethane. The product should be more polar than the starting amine. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[14]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14][15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective for separating the desired secondary amine from any unreacted starting materials or over-alkylated byproducts.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Successful N-alkylation of a primary amine will result in the disappearance of the characteristic two N-H stretching bands (around 3400-3300 cm⁻¹) and the appearance of a single, weaker N-H stretching band for the secondary amine (around 3350-3300 cm⁻¹).[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show new signals corresponding to the pentyl chain protons. The integration of signals will confirm the structure. ¹³C NMR will show the appearance of new aliphatic carbon signals.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of the desired product.
-
Gas Chromatography (GC): Can be used to assess the purity of the final compound and quantify any remaining starting materials or byproducts.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., wet solvent/reagents). 2. Insufficient temperature. 3. Ineffective base. | 1. Ensure all reagents and solvents are anhydrous. 2. Increase the reaction temperature gradually (e.g., to 90-100 °C). 3. Consider a more soluble base like cesium carbonate (Cs₂CO₃) or a stronger base if necessary.[9] |
| Significant Over-alkylation | 1. Product amine is highly reactive. 2. Stoichiometry of alkylating agent is too high. 3. Prolonged reaction time. | 1. Use a larger excess of the starting primary amine (e.g., 3-5 equivalents).[12] 2. Use the alkylating agent as the limiting reagent. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Starting Material Remains | 1. Reaction has not reached completion. 2. Poor solubility of reagents.[10] | 1. Extend the reaction time. 2. Try a different solvent system like acetonitrile or DMSO, which may better solubilize the reagents.[10] Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.[10] |
| Difficult Purification | 1. Products and starting materials have similar polarity. 2. Streaking on silica gel column. | 1. Try a different solvent system for chromatography. 2. Add a small amount of triethylamine (~1%) to the eluent to deactivate the silica gel and improve the peak shape of the amines.[18] Consider using basic alumina for chromatography. |
References
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Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
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University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective formation of secondary amines from primary amines and alkyl halides. Retrieved from [Link]
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Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved from [Link]
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Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, April 6). Alkylation of Amines. YouTube. Retrieved from [Link]
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ChemistryViews. (2023, September 7). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
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Analytical Chemistry. (n.d.). Spectrophotometric determination of secondary amines. Retrieved from [Link]
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Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]
-
Quora. (2018, August 8). What are the chemical tests done to identify primary and secondary tertiary amine?. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]
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Scilit. (n.d.). Selective determination of secondary amines as their N‐diethylthiophosphoryl derivatives by gas chromatography with flame photometric detection. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromopentan-1-amine Hydrobromide
Abstract: 5-Bromopentan-1-amine hydrobromide is a highly versatile bifunctional molecule, serving as a cornerstone for the synthesis of a diverse array of chemical entities. Its structure, featuring a primary alkyl bromide and a primary amine (in its salt form), allows for orthogonal or sequential reactions to build complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into the synthesis of key derivatives, including N-acylated, N-alkylated, and cyclized piperidine structures. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Versatility of a Bifunctional Building Block
5-Bromopentan-1-amine is a valuable intermediate in organic synthesis due to the presence of two distinct functional groups: a nucleophilic primary amine and an electrophilic primary alkyl bromide.[1] This bifunctionality enables its use in the construction of linear derivatives, polymers, and heterocyclic systems. The commercially available hydrobromide salt ensures stability and ease of handling, but requires a foundational understanding of its reactivity for successful application. The following sections detail robust protocols for leveraging this reagent in common synthetic transformations.
Part 1: Critical Prerequisite: Liberation of the Free Amine
The hydrobromide salt form renders the amine group as an ammonium cation (R-NH₃⁺), which is non-nucleophilic. For reactions requiring the amine to act as a nucleophile, such as acylation or alkylation, it must first be converted to its free base form (R-NH₂). This is a critical first step for many of the subsequent protocols.
Protocol 1: Free-Basing of this compound
Causality: The addition of a strong base deprotonates the ammonium cation. An aqueous workup with a water-immiscible organic solvent allows for the extraction of the more organic-soluble free amine, leaving the inorganic salts in the aqueous phase. Sodium hydroxide is a common and cost-effective choice.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Round-bottom flask, Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in water.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a 2 M aqueous solution of NaOH (1.1 eq.) with stirring. Monitor the pH to ensure it is basic (>10).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting oil is the free amine, 5-bromopentan-1-amine, which should be used immediately or stored under an inert atmosphere as it can be unstable.
Part 2: N-Acylation: Synthesis of N-(5-Bromopentyl)amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage, a common functional group in pharmaceuticals.[2][3] This reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
Protocol 2: Synthesis of N-(5-bromopentyl)acetamide
Causality: The free amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acetyl chloride). Triethylamine (TEA) is added as an "acid sponge" to neutralize the HCl generated, preventing it from protonating the starting amine and halting the reaction. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
Experimental Workflow:
Caption: Workflow for the N-acylation of 5-bromopentan-1-amine.
Reagents & Conditions:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 5-Bromopentan-1-amine | 1.0 | Nucleophile |
| Acetyl Chloride | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 1.2 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | - | Solvent |
| Temperature | 0 °C to RT | Controls reaction rate |
| Time | 2-4 hours | Reaction completion |
Procedure:
-
To a solution of 5-bromopentan-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM, cooled to 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-(5-bromopentyl)acetamide.[4][5]
Part 3: Intramolecular Cyclization: A Gateway to Piperidines
The dual functionality of 5-bromopentan-1-amine derivatives makes them ideal precursors for intramolecular cyclization to form the piperidine ring, a privileged scaffold in medicinal chemistry.[6][7] This transformation is an intramolecular SN2 reaction, where the nitrogen atom displaces the bromide.
Protocol 3: Synthesis of N-Benzylpiperidine from 5-Bromopentan-1-amine
Causality: This is a two-step, one-pot process. First, an intermolecular N-alkylation occurs between the primary amine and benzyl bromide to form N-benzyl-5-bromopentan-1-amine. The use of excess amine or controlled conditions can favor mono-alkylation.[8] In the second step, the addition of a stronger base (K₂CO₃) and heat promotes the intramolecular cyclization of the newly formed secondary amine to yield the final piperidine product. Potassium carbonate is a suitable base as it is strong enough to deprotonate the secondary ammonium intermediate but is not highly nucleophilic itself.[9]
Reaction Pathway:
Caption: Two-step synthesis of N-benzylpiperidine.
Reagents & Conditions:
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 5-Bromopentan-1-amine HBr | 1.0 | Starting Material |
| Benzyl Bromide | 1.05 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 3.0 | Base |
| Acetonitrile (MeCN) or DMF | - | Solvent |
| Temperature | 80 °C (Reflux) | Promotes cyclization |
| Time | 12-24 hours | Reaction completion |
Procedure:
-
Combine this compound (1.0 eq.), benzyl bromide (1.05 eq.), and potassium carbonate (3.0 eq.) in acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-24 hours. The K₂CO₃ acts to both free-base the starting material and promote the final cyclization.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the intermediate.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-benzylpiperidine, which can be purified by distillation or column chromatography.
Part 4: Advanced Strategy: The Gabriel Synthesis Approach
For more complex syntheses, it may be necessary to protect the amine functionality while reacting at the alkyl bromide terminus. N-(5-Bromopentyl)phthalimide is a key intermediate for this purpose, effectively serving as a protected form of 5-bromopentan-1-amine.[10][11] It allows the 5-carbon chain to be introduced via nucleophilic substitution by another species, with the amine being revealed in a final deprotection step.
Protocol 4: Deprotection of an N-Alkyl Phthalimide using Hydrazine
Causality: Hydrazine is a powerful nucleophile that attacks the carbonyl carbons of the phthalimide group. This leads to the formation of a stable six-membered phthalhydrazide ring, releasing the desired primary amine.[12][13] This method, known as the Ing-Manske procedure, is a standard step in the Gabriel synthesis of primary amines.[14][15]
Deprotection Mechanism:
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The Versatile Role of 5-Bromopentan-1-amine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of 5-bromopentan-1-amine hydrobromide, a versatile bifunctional reagent, and its applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the synthesis of key therapeutic agents. We will delve into its role as a crucial building block in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and sigma-1 (σ1) receptor ligands, as well as its utility as a flexible linker in novel drug modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound (C₅H₁₃Br₂N) is a commercially available reagent that possesses two distinct reactive centers: a primary amine and a terminal alkyl bromide.[1] This dual functionality makes it an invaluable tool for medicinal chemists, enabling the introduction of a five-carbon chain that can serve as a linker to connect different pharmacophores or to cyclize into nitrogen-containing heterocyclic systems.[2][3] The hydrobromide salt form enhances its stability and handling properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃Br₂N | [1] |
| Molecular Weight | 246.97 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 141-142 °C | [4] |
| IUPAC Name | 5-bromopentan-1-amine;hydrobromide | [1] |
Core Applications in Drug Discovery and Development
The unique architecture of this compound has been instrumental in the synthesis of a variety of bioactive molecules. Its five-carbon chain provides an optimal length and flexibility for interacting with biological targets.
Synthesis of PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Several PARP-1 inhibitors have been approved for the treatment of various cancers.[6][7]
This compound serves as a critical building block for introducing a flexible linker in many PARP-1 inhibitors, connecting the pharmacophore that binds to the nicotinamide-binding site of PARP-1 to other functional groups that can enhance potency, selectivity, or pharmacokinetic properties.[6]
Caption: General workflow for synthesizing a PARP-1 inhibitor.
This protocol describes the N-alkylation of a phthalazinone core with this compound.
Materials:
-
Phthalazinone derivative (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phthalazinone derivative in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.
Causality Behind Experimental Choices:
-
Excess Amine and Base: Using an excess of the amine hydrobromide and a suitable base like potassium carbonate is crucial to neutralize the hydrobromide salt and facilitate the nucleophilic attack of the free amine on the phthalazinone core.[8]
-
Anhydrous Conditions: The use of anhydrous DMF is important to prevent side reactions involving water.
-
Elevated Temperature: Heating the reaction mixture increases the rate of the N-alkylation reaction, which can be slow at room temperature, especially with less reactive substrates.[8]
Development of Sigma-1 Receptor Ligands for Neurological Disorders
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways.[9] Ligands that bind to the σ1 receptor have shown therapeutic potential in a range of central nervous system (CNS) disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5][10]
The five-carbon linker provided by 5-bromopentan-1-amine is frequently utilized in the synthesis of high-affinity σ1 receptor ligands. This linker can be used to connect a basic amine, often a piperidine or a related heterocycle, to an aromatic moiety, a common pharmacophoric feature of σ1 ligands.[4]
Caption: Synthesis of a σ1 receptor ligand via N-alkylation and cyclization.
This protocol outlines the synthesis of an N-aryl piperidine, a common scaffold for σ1 receptor ligands, through a two-step process involving N-alkylation followed by intramolecular cyclization.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: N-Alkylation
-
In a round-bottom flask, dissolve the substituted aniline and this compound in anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Reflux the reaction mixture and monitor by TLC until the starting aniline is consumed.[11]
-
Cool the reaction to room temperature, filter the solids, and concentrate the filtrate.
-
Purify the crude intermediate by column chromatography.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the intermediate from Step 1 in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench carefully with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-aryl piperidine.
Self-Validating System:
The success of each step can be validated by standard analytical techniques. The formation of the N-alkylated intermediate in Step 1 can be confirmed by LC-MS, observing the expected mass increase. The final cyclized product can be characterized by ¹H and ¹³C NMR, where the disappearance of the primary amine protons and the appearance of characteristic piperidine ring signals will confirm the successful cyclization.
Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[13][14]
The pentyl chain of this compound can be incorporated into PROTAC linkers to provide the necessary length and flexibility.[15][16] The terminal amine and bromide functionalities allow for versatile conjugation to the respective ligands.
Caption: General strategy for synthesizing a PROTAC using a pentyl linker.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Conclusion
This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its bifunctional nature allows for the straightforward introduction of a flexible five-carbon linker, which has proven to be highly valuable in the design and synthesis of potent and selective PARP-1 inhibitors and σ1 receptor ligands. Furthermore, its application in the construction of PROTAC linkers highlights its relevance in cutting-edge drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their pursuit of novel therapeutics.
References
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ResearchGate. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed. [Link]
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This compound. PubChem. [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
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A focus on piperidine and piperazine scaffolds. IRIS - Unict. [Link]
-
Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PMC - NIH. [Link]
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Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. [Link]
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. OUCI. [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors | Request PDF. ResearchGate. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF. ResearchGate. [Link]
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- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Functionalization of Surfaces with 5-Bromopentan-1-amine hydrobromide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of various substrates using 5-bromopentan-1-amine hydrobromide. This bifunctional linker molecule is an invaluable tool for researchers, scientists, and drug development professionals seeking to create chemically reactive and versatile surfaces. The primary amine group allows for initial attachment to a range of materials, while the terminal bromo group serves as a reactive site for subsequent covalent immobilization of biomolecules, drug carriers, or other moieties of interest. This document will detail the underlying chemical principles, step-by-step protocols for surface preparation and functionalization, characterization techniques, and potential applications in drug discovery and materials science.
Introduction: The Power of Bifunctional Linkers in Surface Chemistry
The ability to precisely control the chemical composition of a material's surface is fundamental to advancements in a myriad of scientific fields, including biosensor development, biocompatible coatings, and targeted drug delivery.[1][2] this compound is a versatile bifunctional linker that enables a two-stage surface modification strategy.
The molecule consists of a five-carbon alkyl chain with a primary amine (-NH₂) at one end and a bromine (-Br) atom at the other.[3][4] The hydrobromide salt form enhances its stability and solubility in polar solvents.[5] The primary amine serves as the anchor, forming stable bonds with various substrates, often through the formation of a self-assembled monolayer (SAM).[6][7] Once the molecule is immobilized, the exposed bromo groups create a reactive surface ready for further chemical modification via nucleophilic substitution reactions.[8] This allows for the covalent attachment of a wide array of molecules, transforming a generic substrate into a highly specific and functional platform.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is crucial for successful and reproducible surface functionalization.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃Br₂N | [5] |
| Molecular Weight | 246.97 g/mol | [5] |
| Appearance | Solid | [9] |
| Melting Point | 141-142 °C | [9] |
| Solubility | Soluble in polar solvents | |
| Storage | 4°C, protect from light | [9] |
The Two-Step Functionalization Workflow
The overall process can be broken down into a logical sequence of steps, from initial substrate preparation to the final attachment of the molecule of interest.
Caption: Overall workflow for surface functionalization.
Detailed Experimental Protocols
Part 1: Substrate Preparation and Activation
The success of surface functionalization is highly dependent on the cleanliness and reactivity of the initial substrate. The goal is to remove organic contaminants and expose reactive functional groups (e.g., hydroxyls on silica, or a clean metallic surface for gold).
Protocol 4.1.1: Cleaning and Activation of Silicon Wafers
-
Initial Cleaning: Sonicate silicon wafers in acetone, followed by isopropanol, and finally deionized water (10 minutes each). Dry under a stream of nitrogen.
-
Oxidation (Piranha Solution): In a fume hood, prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).
-
Caution: Piranha solution is extremely corrosive and reactive. Always add peroxide to acid. Handle with extreme care using appropriate personal protective equipment (PPE).
-
-
Immerse the cleaned wafers in the piranha solution for 30-60 minutes at 80°C.[6] This will create a thin, hydrophilic layer of silicon dioxide (SiO₂) rich in hydroxyl (-OH) groups.
-
Rinsing: Copiously rinse the wafers with deionized water and dry with nitrogen.
Protocol 4.1.2: Cleaning of Gold-Coated Substrates
-
Initial Cleaning: Rinse the gold surface with ethanol and deionized water. Dry with nitrogen.
-
Acid Wash: Immerse the gold substrate in a sulfochromic acid or piranha solution for 5-10 minutes.[10] This will remove organic contaminants.
-
Note: Piranha solution can be aggressive and may cause gold films to delaminate from some substrates.[10] Sulfochromic acid is a less aggressive alternative.
-
-
Rinsing: Thoroughly rinse with deionized water and then ethanol. Dry with nitrogen. The substrate is now ready for functionalization.
Part 2: Immobilization of 5-Bromopentan-1-amine
This step involves the formation of a self-assembled monolayer of the linker molecule on the activated substrate. The primary amine group will react with the surface.
Caption: Amine group of the linker reacts with the surface.
Protocol 4.2.1: SAM Formation on a Hydroxylated Surface (e.g., Silicon Dioxide)
This protocol describes a solution-phase deposition.
-
Solution Preparation: Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as toluene or ethanol. The hydrobromide salt may require the addition of a non-nucleophilic base (e.g., triethylamine) to deprotonate the amine for reaction with some surfaces.
-
Immersion: Place the activated substrates in the solution and incubate for 2-24 hours at room temperature or slightly elevated temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent water condensation.
-
Rinsing: After incubation, remove the substrates and rinse thoroughly with the solvent used for deposition, followed by ethanol and deionized water to remove any physisorbed molecules.
-
Curing: Dry the substrates under a stream of nitrogen and then cure in an oven at 110-120°C for 1 hour to promote covalent bond formation and stabilize the monolayer.
Part 3: Nucleophilic Substitution on the Bromo-Terminated Surface
The now bromo-terminated surface is a versatile platform for further functionalization. The bromine atom is a good leaving group for Sₙ2 reactions.[11]
Protocol 4.3.1: General Protocol for Nucleophilic Substitution
-
Nucleophile Solution: Prepare a solution of the desired nucleophile (e.g., a thiol-containing molecule, an azide, or another amine) in a suitable solvent (e.g., DMF, ethanol). The concentration will depend on the specific nucleophile and its reactivity.
-
Reaction: Immerse the bromo-terminated substrate in the nucleophile solution. The reaction may proceed at room temperature or require heating. Reaction times can range from a few hours to overnight.[8][12]
-
Rinsing: After the reaction, extensively rinse the substrate with the reaction solvent, followed by other appropriate solvents to remove unreacted nucleophile and byproducts.
-
Drying: Dry the final functionalized substrate under a stream of nitrogen.
Example Nucleophilic Transformations:
| Nucleophile | Reagent Example | Resulting Surface Functionality |
| Thiolate | Sodium thiocyanate (KSCN) | -SCN (Thiocyanate) |
| Azide | Sodium azide (NaN₃) | -N₃ (Azide) |
| Amine | Ammonia or primary/secondary amine | -NHR or -NR₂ (Amine) |
| Sulfide | Sodium sulfide (Na₂S) | -S- (Sulfide bridge) |
Characterization of the Functionalized Surface
It is imperative to validate each step of the functionalization process. A combination of surface-sensitive analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state analysis. | - After linker immobilization: Appearance of N 1s and Br 3d peaks. - After nucleophilic substitution: Disappearance or significant reduction of the Br 3d peak and appearance of peaks corresponding to the new functional group (e.g., S 2p for thiols).[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | - Appearance of C-H stretching peaks from the alkyl chain of the linker. - Specific peaks for the newly introduced functional groups (e.g., azide stretch at ~2100 cm⁻¹). |
| Contact Angle Goniometry | Measurement of surface wettability and hydrophobicity. | - Activated surface: Highly hydrophilic (low contact angle). - After linker immobilization: Increased contact angle due to the hydrophobic alkyl chain. - After further functionalization: Contact angle will change depending on the polarity of the new terminal group.[13] |
| Ellipsometry | Measurement of the thickness of the deposited layer. | An increase in thickness consistent with the formation of a monolayer of 5-bromopentan-1-amine. |
| Atomic Force Microscopy (AFM) | Visualization of surface topography and roughness. | Should show a smooth, uniform surface if a well-ordered monolayer has formed.[13] |
Applications in Research and Drug Development
The ability to create surfaces with tailored chemical functionalities opens up a vast range of applications:
-
Biosensor Development: Covalently immobilize antibodies, enzymes, or nucleic acids onto the surface for the specific detection of biomarkers.[2]
-
Drug Delivery Systems: Functionalize nanoparticles with targeting ligands (e.g., peptides, antibodies) to enhance delivery to specific cells or tissues.
-
Biocompatible Coatings: Modify the surfaces of medical implants to improve biocompatibility, reduce protein fouling, and prevent bacterial adhesion.[14]
-
Cell Culture Engineering: Create patterned surfaces to control cell adhesion and study cell behavior in a controlled microenvironment.
-
Antimicrobial Surfaces: Attach quaternary ammonium compounds or other antimicrobial agents to create surfaces that actively kill bacteria.[14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no functionalization (from XPS/FTIR) | - Incomplete substrate activation. - Water contamination in the reaction. - Degraded linker molecule. | - Re-run the substrate cleaning and activation protocol. - Use anhydrous solvents and an inert atmosphere. - Use fresh this compound. |
| Non-uniform surface (from AFM) | - Aggregation of the linker in solution. - Particulate contamination. | - Ensure the linker is fully dissolved. - Work in a clean environment (e.g., a clean hood). |
| Low yield in nucleophilic substitution | - Steric hindrance from the surface. - Low reactivity of the nucleophile. | - Use a smaller, more reactive nucleophile. - Increase reaction temperature and/or time. |
Conclusion
This compound is a powerful and versatile tool for the chemical modification of surfaces. The protocols and principles outlined in this application note provide a robust framework for researchers to create well-defined, reactive surfaces suitable for a wide array of applications in the life sciences and materials science. Successful and reproducible results hinge on meticulous substrate preparation, controlled reaction conditions, and thorough characterization at each stage of the process.
References
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reaction of 5-Bromopentan-1-amine hydrobromide with aldehydes
An In-Depth Guide to the Synthesis of N-Substituted Piperidines via Reaction of 5-Bromopentan-1-amine Hydrobromide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between this compound and various aldehydes represents a cornerstone strategy for the synthesis of N-substituted piperidines, a structural motif of paramount importance in medicinal chemistry and drug discovery. This application note provides a comprehensive technical guide, elucidating the underlying chemical principles, detailing robust experimental protocols, and offering insights into the practical applications of this versatile transformation. We will explore the nuances of imine formation, reductive amination, and the subsequent intramolecular cyclization, culminating in a powerful one-pot methodology for the efficient construction of the piperidine scaffold.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in a vast array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise orientation of pharmacophoric groups. The reaction of 5-bromopentan-1-amine, a bifunctional linear precursor, with aldehydes offers a convergent and highly adaptable route to substituted piperidines, making it a critical tool for generating compound libraries in drug development campaigns.[2][3]
Foundational Chemical Principles
The overall transformation leverages a sequence of well-established organic reactions, often performed in a tandem, one-pot fashion to maximize efficiency.[4] The journey from linear starting materials to the final cyclic product involves two key stages: intermolecular C-N bond formation followed by intramolecular C-N bond formation.
Stage 1: Imine Formation and Reductive Amination
The initial reaction is the condensation of the primary amine with an aldehyde to form an imine (also known as a Schiff base).[5] This reaction is reversible and typically catalyzed by mild acid.[6][7]
-
Role of the Hydrobromide Salt : The starting material, this compound, exists as an ammonium salt.[8] While the amine is protonated and thus non-nucleophilic, it is in equilibrium with its free amine form. The reaction environment's pH must be carefully controlled—optimally around pH 5—to ensure a sufficient concentration of the free amine for nucleophilic attack on the carbonyl, while also having enough acid to protonate the carbinolamine intermediate, facilitating the elimination of water to form the iminium ion.[7][9]
-
In Situ Reduction : The formed imine (or its protonated form, the iminium ion) is highly susceptible to reduction.[10] Performing this reduction in situ with a selective reducing agent is known as reductive amination . This step is crucial as it generates a more stable and nucleophilic secondary amine, poised for the subsequent cyclization step.[11][12]
The overall process of reductive amination is a cornerstone of modern amine synthesis.[13]
Caption: Workflow for the reductive amination step.
Stage 2: Intramolecular N-Alkylation (Cyclization)
The product of the reductive amination is an N-substituted 5-bromopentanamine. This molecule contains both a nucleophile (the secondary amine) and an electrophile (the primary alkyl bromide). Under appropriate conditions, typically involving heat or the addition of a non-nucleophilic base, the amine attacks the carbon bearing the bromine atom in an intramolecular S_N2 reaction. This 6-endo-trig cyclization is kinetically and thermodynamically favorable, leading to the formation of the stable six-membered piperidine ring.[14][15]
Tandem Reductive Amination-Intramolecular Cyclization: A One-Pot Strategy
The true power of this reaction lies in its execution as a one-pot tandem process. By selecting the right reagents and conditions, the aldehyde and amine can be condensed, the resulting imine reduced, and the intermediate cyclized without isolation, significantly improving operational efficiency.
Caption: High-level overview of the tandem reaction sequence.
Choosing the Right Reducing Agent
The choice of reducing agent is critical for the success of a one-pot protocol. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[16]
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics & Insights |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Highly Recommended. Mild and selective for imines/iminiums over aldehydes.[16] Does not require strict pH control. It is sensitive to water and incompatible with protic solvents like methanol. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective but Toxic. Selective for imines at mildly acidic pH (5-6).[13] Its use is declining due to the potential release of highly toxic hydrogen cyanide gas upon acidification during workup.[10] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Less Selective. Can reduce the starting aldehyde, leading to side products.[13] Best used in a stepwise protocol where the imine is pre-formed before the addition of NaBH₄.[11][16] |
| Pyridine-Borane Complex | Py-BH₃ | Methanol (MeOH) | A mild and effective alternative to cyanoborohydride-based procedures, often used with molecular sieves to facilitate imine formation.[17] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.[8]
Materials and Reagents
-
Aldehyde of choice (e.g., Benzaldehyde, Isovaleraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Protocol: One-Pot Synthesis of N-Benzylpiperidine
This protocol details the reaction with benzaldehyde as a representative aromatic aldehyde.
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition : Add anhydrous DCM (approx. 0.1 M concentration relative to the amine). Stir the resulting suspension.
-
Neutralization & Aldehyde Addition : Add triethylamine (1.1 eq) to neutralize the hydrobromide salt and liberate the free amine. Stir for 5-10 minutes. Add benzaldehyde (1.05 eq) to the mixture.
-
Imine Formation : Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation. The reaction may appear cloudy.
-
Reduction : Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: Mild gas evolution may be observed.
-
Reaction Monitoring & Cyclization : Allow the reaction to stir at room temperature overnight (16-24 hours). The secondary amine formed will slowly cyclize under these conditions. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive substrates, the reaction can be gently heated to reflux (approx. 40°C for DCM) to drive the cyclization to completion.
-
Workup :
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of DCM.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification :
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzylpiperidine.
-
Expected Results & Variations
This protocol is robust and applicable to a wide range of aliphatic and aromatic aldehydes.[19][20]
-
Aliphatic Aldehydes : Tend to react faster. The use of molecular sieves can sometimes be beneficial to drive imine formation.[17]
-
Sterically Hindered Aldehydes : May require longer reaction times or gentle heating to achieve full conversion.
-
Electron-Poor Aromatic Aldehydes : Generally react well.
-
Electron-Rich Aromatic Aldehydes : May be slower to form the imine and could benefit from longer initial stirring times or the addition of a catalytic amount of acetic acid.
Mechanism in Focus: The Tandem Pathway
The elegance of this one-pot reaction is captured in its concerted mechanistic flow.
Caption: Detailed mechanistic pathway of the tandem reaction.
Conclusion
The reaction of this compound with aldehydes is a highly reliable and versatile method for synthesizing N-substituted piperidines. The one-pot reductive amination followed by intramolecular cyclization offers a streamlined approach that is highly valued in drug discovery for its efficiency and broad substrate scope. By carefully selecting the reducing agent and optimizing reaction conditions, researchers can readily access a diverse range of piperidine derivatives for biological evaluation.
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Application Notes & Protocols: The Strategic Role of 5-Bromopentan-1-amine Hydrobromide in PROTAC Synthesis
Introduction: The PROTAC Revolution and the Centrality of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to inducing targeted protein degradation.[1][2] These heterobifunctional molecules function by hijacking the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5][6][7] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[][9]
The architecture of a PROTAC is deceptively simple, comprising three key components: a "warhead" ligand for the POI, an "anchor" ligand for the E3 ligase, and a chemical linker that connects them.[4][5][7] Initially viewed as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[4][7][10] Its composition, length, rigidity, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, including solubility and cell permeability.[3][6][10] Among the vast array of linker chemistries, simple alkyl chains remain a foundational and highly effective motif, prized for their synthetic tractability and influence on pharmacokinetics.[5][11][]
This guide provides an in-depth examination of 5-Bromopentan-1-amine hydrobromide , a versatile bifunctional building block, and its strategic application in the synthesis of alkyl-linked PROTACs.
This compound: A Bifunctional Linchpin for PROTAC Assembly
This compound is a chemical reagent that provides a five-carbon linear alkyl chain, equipped with two distinct reactive handles: a primary amine (as its hydrobromide salt) and a terminal alkyl bromide.[13][14] This orthogonal reactivity is the key to its utility, allowing for a stepwise and controlled assembly of the PROTAC molecule.
| Property | Value |
| Molecular Formula | C₅H₁₃Br₂N |
| Molecular Weight | 246.97 g/mol |
| CAS Number | 51874-27-2[14][15] |
| Appearance | Off-white to light yellow solid |
| Functional Groups | Primary Amine (nucleophile), Alkyl Bromide (electrophile) |
The five-carbon chain offers a flexible spacer of a defined length, a critical parameter that must be optimized for each POI-E3 ligase pair to achieve productive ternary complex formation.[4] The dual functionalities enable two of the most robust and widely used reactions in medicinal chemistry:
-
The Nucleophilic Amine: Once liberated from its salt form by a base, the primary amine is an excellent nucleophile. It is most commonly used to form stable amide bonds when reacted with a carboxylic acid-functionalized ligand (either POI or E3).[16][17] It can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with fluoro-aromatic E3 ligase ligands like 4-fluorothalidomide.[6][18]
-
The Electrophilic Bromide: The bromo group serves as a good leaving group in SN2 reactions .[19] This allows for the alkylation of a nucleophilic site on the second ligand, such as a phenol, amine, or thiol, to complete the PROTAC structure.
The resulting saturated alkyl linker is chemically stable and its lipophilicity can enhance the cell membrane permeability of the final PROTAC, a crucial factor for bioavailability.[3][]
Core Synthetic Logic: A Stepwise Approach
The orthogonal nature of the amine and bromide groups allows for a logical, two-step synthetic sequence. The researcher can choose which "half" of the PROTAC to build first, depending on the availability of functional handles on the POI and E3 ligase ligands and the relative reactivity of the substrates.
Experimental Protocols & Field-Proven Insights
The following protocols provide detailed, step-by-step methodologies for utilizing this compound in PROTAC synthesis. The "Amide First" approach is generally preferred as amide couplings are typically high-yielding and well-understood, while the final alkylation step is also robust. Direct N-alkylation of certain E3 ligase ligands (e.g., pomalidomide) can be challenging due to the low nucleophilicity of the aromatic amine.[19]
Protocol 1: Amide Coupling Followed by SN2 Alkylation (Recommended)
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, coupling a JQ1-derivative (POI ligand) to a VHL ligand.
Step 1: Amide Coupling to POI Ligand
-
Objective: To couple the amine of the linker to a carboxylic acid on the POI ligand.
-
Rationale: Standard peptide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine. A non-nucleophilic base (DIPEA) is required to deprotonate both the amine hydrobromide and the carboxylic acid without interfering with the reaction. DMF is an excellent polar aprotic solvent for this transformation.
| Reagent | Molar Eq. | Purpose |
| POI-Ligand-COOH (e.g., JQ1-acid) | 1.0 | Starting material |
| 5-Bromopentan-1-amine HBr | 1.2 | Linker source |
| HATU | 1.3 | Peptide coupling reagent |
| DIPEA | 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Procedure:
-
To a solution of the POI-Ligand-COOH (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.3 eq) in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the bromo-functionalized intermediate.
Step 2: SN2 Alkylation with E3 Ligase Ligand
-
Objective: To couple the terminal bromide of the intermediate with a nucleophilic handle on the E3 ligase ligand.
-
Rationale: The phenolic hydroxyl group on the VHL ligand is a good nucleophile once deprotonated. A mild inorganic base like potassium carbonate is sufficient to facilitate this deprotonation without causing side reactions. Heating can increase the reaction rate.[19]
| Reagent | Molar Eq. | Purpose |
| Bromo-functionalized intermediate | 1.0 | Starting material from Step 1 |
| E3-Ligand-OH (e.g., VHL ligand) | 1.1 | Second binding moiety |
| K₂CO₃ (or Cs₂CO₃) | 2.5 | Inorganic base |
| Anhydrous DMF | - | Solvent |
Procedure:
-
To a solution of the bromo-functionalized intermediate (1.0 eq) and the E3-Ligand-OH (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final, pure PROTAC.
Troubleshooting and Scientific Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. If the amine is particularly hindered, consider alternative coupling reagents like COMU or T3P.
-
Low Yield in Step 2: Alkyl bromides are less reactive than the corresponding iodides. If the reaction is sluggish, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the bromide to the more reactive iodide. Cesium carbonate (Cs₂CO₃) is a stronger base and can also improve yields with weakly nucleophilic partners.[19]
-
Purification: PROTACs are often large, somewhat greasy molecules. Purification can be challenging. Reverse-phase preparative HPLC is frequently the method of choice for obtaining highly pure material for biological testing.
-
Solubility: The final PROTAC with its long alkyl chain may have limited aqueous solubility.[19] This should be considered during biological assay development. While beneficial for cell permeability, poor solubility can complicate handling and interpretation of results.
Conclusion
This compound is a powerful and versatile building block in the PROTAC synthetic chemist's toolbox. Its bifunctional nature enables a robust and modular approach to constructing PROTACs with flexible alkyl linkers. By providing a defined length and two orthogonal reactive sites, it facilitates the systematic synthesis required for linker length optimization—a critical step in the development of potent and effective protein degraders.[] A thorough understanding of its reactivity and the careful application of established synthetic protocols, as detailed in this guide, will empower researchers to efficiently assemble novel PROTACs for the targeted degradation of disease-relevant proteins.
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Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. 2020;1:273-312. [Link]
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Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., and Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol. 13, 514–521. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. [Link]
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A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Angew Chem Int Ed Engl. [Link]
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Sun, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
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ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
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Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. J Med Chem. [Link]
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Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. J Med Chem. [Link]
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Royal Society of Chemistry. Rational design of the linkers in targeting chimeras. [Link]
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Sun, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. J Med Chem. [Link]
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MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
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Application Note: A Practical Guide to Coupling Reactions with 5-Bromopentan-1-amine Hydrobromide
Introduction: The Versatility of a Bifunctional Linker
5-Bromopentan-1-amine hydrobromide is a bifunctional molecule widely utilized in organic and medicinal chemistry. Its structure, featuring a primary alkyl bromide at one end and a primary amine (as a stable hydrobromide salt) at the other, makes it an exemplary five-carbon linker for conjugating two different molecular entities. This dual reactivity, which can often be addressed orthogonally, is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase[1][2][3].
The hydrobromide salt form enhances the compound's shelf-life, stability, and handling characteristics compared to the free amine, which can be more volatile and susceptible to degradation[4]. However, this salt form necessitates specific considerations during reaction setup, primarily the liberation of the free amine to restore its nucleophilicity. This guide provides an in-depth exploration of the chemical principles and a detailed protocol for performing a successful N-alkylation coupling reaction using this versatile building block.
Core Scientific Principles: Navigating Bifunctional Reactivity
The utility of this compound hinges on the distinct reactivity of its two functional groups:
-
The Primary Amine (Nucleophile): The terminal amino group is a potent nucleophile, but only in its free base form (H₂N-). In the hydrobromide salt (H₃N⁺-), the lone pair is protonated, rendering it non-nucleophilic. Therefore, the crucial first step in any reaction involving the amine is its deprotonation using a suitable base[5][6]. Once liberated, the free amine can readily participate in standard amine chemistries, such as acylation, reductive amination, and N-alkylation.
-
The Alkyl Bromide (Electrophile): The terminal carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles via a nucleophilic substitution (Sₙ2) reaction[7][8]. The C-Br bond is a good leaving group, facilitating reactions with a wide range of nucleophiles, including other amines, thiols, and carboxylates.
The key to using this linker effectively is to control which end reacts. This is typically achieved by choosing a coupling partner and reaction conditions that favor reaction at one site while leaving the other intact for subsequent transformations.
Key Experimental Considerations: The "Why" Behind the Protocol
A successful coupling reaction requires careful consideration of several parameters. Understanding the rationale behind each choice is critical for optimization and troubleshooting.
The Critical Role of the Base
Because the starting material is an ammonium salt, a base is required to deprotonate the amine and render it nucleophilic. The choice of base is paramount.
-
Stoichiometry: At least one equivalent of base is required simply to neutralize the hydrobromide salt. An excess (typically 1.5-3.0 equivalents in total) is often used to drive the reaction to completion.
-
Strength and Nucleophilicity: The base should be strong enough to deprotonate the ammonium salt (pKa ~10-11) but should ideally be non-nucleophilic to avoid competing with the desired nucleophile in attacking the alkyl bromide. Sterically hindered amine bases like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine are excellent choices as their bulk prevents them from participating in Sₙ2 reactions[5][9][10]. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents where they have sufficient solubility[11].
Solvent Selection
The solvent must dissolve the reactants, including the potentially poorly soluble salt, and be compatible with the reaction conditions.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , and Dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution reactions. They can dissolve ionic salts and effectively solvate cations, leaving the nucleophile relatively "bare" and reactive, which accelerates Sₙ2 reactions[12].
Temperature and Reaction Time
N-alkylation reactions are often performed at temperatures ranging from room temperature to a moderately elevated temperature (e.g., 50-80 °C) to increase the reaction rate[11]. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and avoid the formation of side products from prolonged heating.
Detailed Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol details a representative procedure for coupling a generic secondary amine (R₂NH) to the alkyl bromide terminus of this compound. This is a common strategy for installing the linker onto a substrate.
Workflow Overview
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cognito Edu [cognitoedu.org]
- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
common impurities in 5-Bromopentan-1-amine hydrobromide and their removal
Welcome to the technical support center for 5-Bromopentan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its use. As a critical bifunctional linker, the purity of this reagent is paramount for achieving reproducible and reliable results in multi-step syntheses. This document provides in-depth, experience-driven answers to common questions, detailed purification protocols, and the scientific rationale behind them.
Frequently Asked Questions & Troubleshooting Guide
Q1: I've received a new batch of this compound that is off-white or slightly yellow. Is it still usable?
Discoloration often indicates the presence of minor oxidized impurities or degradation products. While it may be suitable for some applications, for sensitive downstream reactions, such as those in pharmaceutical development, we recommend purification. The compound should ideally be a white to off-white solid.[1][2] Proper storage is crucial to prevent degradation; the material should be kept at 4°C and protected from light.[1][2]
Q2: My characterization (NMR/LC-MS) of the starting material shows unexpected peaks. What are the most common impurities I should be looking for?
Impurities in this compound typically arise from three sources: unreacted starting materials from its synthesis, byproducts from side reactions, and degradation.
-
Synthetic Precursors: The most common starting materials that may persist are 1,5-dibromopentane or 5-bromopentan-1-ol .[3] Their presence suggests an incomplete amination or initial synthesis step.
-
Reaction Byproducts:
-
Piperidine Hydrobromide: This is arguably the most common process-related impurity. The free base form, 5-bromopentan-1-amine, can undergo a rapid intramolecular SN2 reaction (cyclization) to form a stable six-membered ring, piperidine. This is then protonated by HBr in the reaction mixture.
-
Dimeric Impurity [N-(5-bromopentyl)pentane-1,5-diamine Dihydrobromide]: An intermolecular SN2 reaction can occur where the amine of one molecule attacks the alkyl bromide of another, forming a secondary amine dimer.
-
-
Degradation Products: As mentioned, minor oxidation products can lead to discoloration. The stability of the C-Br bond can also be a factor over long-term storage or upon exposure to heat and light.
The diagram below illustrates the formation pathways for the two most prevalent reaction byproducts from the free-base form of the reagent.
Caption: Formation of common byproducts from the free amine.
Q3: How do I choose the right purification method for my specific impurity problem?
The optimal method depends on the nature and quantity of the impurity. A general troubleshooting workflow is outlined below. For minor discoloration or small amounts of non-polar impurities, a single recrystallization is often sufficient. For significant contamination, especially with polar byproducts like piperidine hydrobromide, a more rigorous purification involving a free-base extraction is recommended.
Caption: Troubleshooting workflow for purification method selection.
Q4: Can you provide a reliable protocol for recrystallization?
Certainly. Recrystallization is effective for removing impurities with different solubility profiles than the desired product. A mixed-solvent system is often required for amine hydrobromide salts. Isopropanol (IPA) is a good solvent when hot, while diethyl ether or MTBE can be used as an anti-solvent to induce crystallization upon cooling.
See for a detailed, step-by-step guide.
Q5: Recrystallization didn't remove a persistent impurity. What is the next step?
If recrystallization fails, it's likely because the impurity has a solubility profile very similar to your product, which is common for byproducts like piperidine hydrobromide. In this case, a purification based on chemical properties is necessary. The recommended approach is to convert the hydrobromide salt to its free-base form, which can be extracted into an organic solvent, leaving water-soluble impurities (like bromide salts or highly polar contaminants) behind. The pure free base is then isolated and converted back into the clean hydrobromide salt.
This method provides a significant purity upgrade. For a complete methodology, refer to .
Impurity Profile Summary
The table below summarizes the key characteristics of common impurities to aid in their identification.
| Impurity Name | Likely Origin | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| 1,5-Dibromopentane | Synthetic Precursor | 229.96 | ¹H NMR: Distinct triplet around 3.4 ppm (2 x -CH₂Br). Absence of -NH₃⁺ signal. MS (EI): M⁺ peaks at m/z 228, 230, 232. |
| 5-Bromopentan-1-ol | Synthetic Precursor[4] | 167.04 | ¹H NMR: Triplet around 3.6 ppm (-CH₂OH) and 3.4 ppm (-CH₂Br). Absence of -NH₃⁺ signal. MS (ESI+): No signal, or [M+H]⁺ at 167/169 (low intensity). |
| Piperidine Hydrobromide | Intramolecular Cyclization | 166.06 | ¹H NMR: Broad signals in the aliphatic region, distinct from the linear pentyl chain. MS (ESI+): [M+H]⁺ for free base at m/z 86.1. |
| Dimer Dihydrobromide | Intermolecular Dimerization | 412.08 | ¹H NMR: More complex aliphatic region, potential new signals for the internal -CH₂-NH₂⁺-CH₂- group. MS (ESI+): [M+H]⁺ for free base at m/z 249.2/251.2. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is designed to remove minor, non-polar impurities and discoloration.
Causality: The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. An anti-solvent is used to further decrease solubility and maximize recovery.
Methodology:
-
Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a minimal amount of hot isopropanol (IPA) until it just dissolves.
-
Dissolution: In a larger flask, add the bulk of the crude solid and the minimum volume of hot IPA required for complete dissolution. Use a magnetic stirrer and maintain the temperature around 60-70°C. Do not boil excessively.
-
Hot Filtration (Optional): If there are insoluble particulates, perform a hot gravity filtration through fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Further Precipitation: Once at room temperature, slowly add diethyl ether or MTBE as an anti-solvent with gentle swirling until the solution becomes cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product to confirm purity.
Protocol 2: Purification via Free-Basing and Re-Salt Formation
This is a highly effective method for removing polar, salt-based, and cyclized impurities.
Causality: This technique exploits the difference in solubility between the ionic hydrobromide salt (water-soluble) and the neutral free amine (organic-soluble). Impurities that remain ionic or are highly polar will stay in the aqueous phase.
Methodology:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution dropwise with vigorous stirring until the pH of the solution is ~9-10. This deprotonates the amine, forming the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine is more soluble in the organic layer.
-
Washing: Combine the organic extracts and wash them once with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Re-Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HBr in acetic acid or ethereal HCl dropwise with stirring. The pure hydrobromide salt will precipitate out of the solution. Monitor the addition carefully to avoid excess acid.
-
Isolation & Drying: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
References
-
PubChem. This compound | C5H13Br2N. [Link]
-
Chemistry Stack Exchange. What results from the reaction of 5-bromopentan-1-ol and NaOH?. [Link]
-
ChemBK. 5-Bromo-1-pentanamine hydrobromide. [Link]
-
PubChem. 5-Bromopentan-1-amine | C5H12BrN. [Link]
-
PubChem. 5-(Furan-2-YL)pentan-1-amine hydrobromide | C9H16BrNO. [Link]
-
PubChem. 1-Pentanol, 5-bromo- | C5H11BrO. [Link]
- Google Patents. CN108046980B - Novel synthesis method of 5-bromo-1-pentene.
-
Frontiers. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
- Google Patents. CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
-
precisionFDA. 5-BROMO-1-PENTANOL. [Link]
-
National Institutes of Health. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Bromopentan-1-amine hydrobromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromopentan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions encountered during the synthesis and handling of this important bifunctional building block. Our goal is to synthesize technical accuracy with field-proven insights to ensure the success of your experiments.
Section 1: Compound Fundamentals & Handling
This section addresses the basic properties and safe handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a solid material with the following properties:
-
CAS Number: 51874-27-2
-
Molecular Formula: C₅H₁₃Br₂N[1]
-
Molecular Weight: 246.97 g/mol [1]
-
Appearance: Typically a white to off-white solid or powder.[2]
-
Melting Point: Approximately 141-142 °C.
-
Solubility: It is generally soluble in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its chemical nature, proper storage and handling are crucial to maintain its integrity.
-
Storage: The compound should be stored in a tightly sealed container at 4°C, protected from light and moisture to prevent degradation.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation.[1]
Section 2: Synthesis Troubleshooting Guide
The most reliable and common method for synthesizing primary amines like 5-bromopentan-1-amine, while avoiding common pitfalls like over-alkylation, is the Gabriel Synthesis .[3][4][5] This method involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine. This section is structured to troubleshoot common issues in this workflow.
Workflow: Gabriel Synthesis for 5-Bromopentan-1-amine
Caption: Fig 1. General workflow for the Gabriel synthesis of the target compound.
Troubleshooting Ticket #1: Low Yield in N-Alkylation Step (Formation of N-(5-Bromopentyl)phthalimide)
-
Problem: Thin Layer Chromatography (TLC) or ¹H NMR analysis shows a significant amount of unreacted potassium phthalimide or 1,5-dibromopentane after the reaction.
-
Potential Causes & Solutions:
Cause Scientific Rationale Recommended Solution Verification Inappropriate Solvent The SN2 reaction between the phthalimide anion and the alkyl halide is significantly accelerated in polar aprotic solvents, which solvate the cation but not the nucleophile.[6] Use N,N-Dimethylformamide (DMF) as the solvent. It is a superior choice for this reaction.[7] Compare reaction progress using DMF vs. other solvents via TLC at identical time points. Insufficient Reaction Temperature/Time The reaction requires sufficient activation energy. Room temperature reactions are often sluggish. Heat the reaction mixture, typically between 70-90°C, and monitor by TLC until the starting material is consumed. Monitor the disappearance of the phthalimide spot and the appearance of the product spot on a TLC plate. Stoichiometry Imbalance To favor mono-alkylation and drive the reaction to completion, it is often advantageous to use an excess of the alkyl halide. Use a slight excess (1.1 to 1.5 equivalents) of 1,5-dibromopentane relative to potassium phthalimide. Check for the complete consumption of potassium phthalimide (which is often insoluble and can be visually monitored). Formation of Diamide Byproduct 1,5-dibromopentane is a symmetrical dihalide. If the reaction is run for too long or at too high a temperature, the product, N-(5-bromopentyl)phthalimide, can react with another equivalent of phthalimide to form a diamide byproduct. Use a larger excess of 1,5-dibromopentane (2-3 equivalents) to statistically favor mono-substitution. Purify the product carefully via column chromatography. Analyze the crude product by LC-MS to identify the mass of the desired product and the diamide byproduct.
Troubleshooting Ticket #2: Incomplete Deprotection/Hydrolysis
-
Problem: After the hydrolysis step, the isolated product is contaminated with the N-(5-bromopentyl)phthalimide intermediate or phthalic acid derivatives.
-
Potential Causes & Solutions:
Cause Scientific Rationale Recommended Solution Verification Harsh Hydrolysis Conditions Traditional acidic or basic hydrolysis of the phthalimide group requires harsh conditions (e.g., strong acid/base, high temperatures) which can be slow and may lead to side reactions or degradation of the product.[4][7] Employ the Ing-Manske procedure , which uses hydrazine (N₂H₄) in a solvent like ethanol under reflux.[4][8] Hydrazine efficiently cleaves the phthalimide to form a stable phthalhydrazide precipitate, which is easily removed by filtration. The formation of a dense white precipitate (phthalhydrazide) is a strong indicator of a successful reaction. Confirm product purity by ¹H NMR. Incomplete Precipitation of Phthalhydrazide If the phthalhydrazide byproduct is not completely removed, it can contaminate the final product. After cooling the reaction mixture, ensure sufficient time for complete precipitation. Washing the filter cake with cold ethanol can help remove any trapped product. The final isolated amine hydrobromide salt should be a clean, crystalline solid, free of amorphous precipitate.
Troubleshooting Decision Tree
Caption: Fig 2. Decision tree for troubleshooting common synthesis issues.
Section 3: Purification & Analysis Clinic
Q3: What is the best method to purify the final this compound product?
A3: The final product is a salt, making recrystallization the most effective purification method.
-
Rationale: Recrystallization is excellent for purifying crystalline solids. The hydrobromide salt form of the amine has significantly different solubility properties compared to potential organic byproducts (like unreacted N-(5-bromopentyl)phthalimide) or the free amine.
-
Recommended Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of isopropanol and methanol.
-
If impurities are visible, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce the formation of well-defined crystals.[9]
-
Further cooling in an ice bath can maximize the yield.[9]
-
Collect the crystals by vacuum filtration, wash them with a small amount of a cold, less polar solvent (like diethyl ether or acetone) to remove residual soluble impurities, and dry under vacuum.[9]
-
Q4: Which analytical techniques should be used to confirm the structure and purity of the product?
A4: A combination of techniques is essential for unambiguous characterization.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity assessment. | The spectrum should show characteristic peaks for the pentyl chain protons, with distinct chemical shifts for protons adjacent to the bromine atom and the ammonium group. Integration should match the expected proton count. |
| ¹³C NMR | Confirms the carbon backbone. | The spectrum should show five distinct signals corresponding to the five carbon atoms of the pentyl chain. |
| FT-IR | Identifies key functional groups. | Look for characteristic N-H stretching bands for the primary ammonium salt (typically broad, in the 2800-3200 cm⁻¹ region) and C-Br stretching bands. |
| Melting Point | Purity assessment. | A sharp melting point in the expected range (141-142 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| LC-MS | Confirms molecular weight. | The mass spectrum should show a peak corresponding to the mass of the free amine cation (M+H)⁺. |
Section 4: Reaction Optimization Strategies
Q5: How can I optimize the Gabriel synthesis for the best possible yield and purity?
A5: Optimization involves fine-tuning the parameters of the established protocol. The table below summarizes the optimized conditions based on literature and experimental evidence.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1,5-Dibromopentane (2-3 eq.) | Using the dibromoalkane is cost-effective. An excess minimizes the formation of the diamide byproduct.[10] |
| Amine Source | Potassium Phthalimide (1 eq.) | A stable, non-hygroscopic solid that serves as an excellent ammonia surrogate, preventing over-alkylation.[3][4] |
| Solvent (Alkylation) | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that accelerates the SN2 reaction.[7] |
| Temperature (Alkylation) | 70-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Deprotection Reagent | Hydrazine Monohydrate (1.5 eq.) | Offers a milder and more efficient cleavage of the phthalimide compared to strong acids or bases, resulting in cleaner reactions and easier workup.[4][8] |
| Solvent (Deprotection) | Ethanol | An excellent solvent for both the phthalimide intermediate and hydrazine, and it is easy to remove under vacuum. |
| Final Salt Formation | 48% Aqueous HBr | Addition of hydrobromic acid after deprotection ensures the amine is isolated as its stable, crystalline hydrobromide salt. |
Reaction Scheme and Potential Side Reactions
Sources
- 1. This compound | C5H13Br2N | CID 24189511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PentanaMine, 5-broMo-, hydrobroMide (1:1), CasNo.51874-27-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 5-Bromopentan-1-amine hydrobromide
<content_type_and_audience>
Technical Support Center: 5-Bromopentan-1-amine hydrobromide
Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of using bifunctional reagents. This compound is a powerful building block, valued for its dual reactivity that allows for the strategic construction of complex molecules.[1] However, its nature as an amine salt presents specific challenges that can lead to reaction failure or complex product mixtures if not properly addressed.
This guide is structured as a series of frequently asked questions (FAQs) to directly tackle the most common issues encountered in the lab. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Core Troubleshooting Workflow
Before diving into specific FAQs, let's visualize the general troubleshooting process. When a reaction with this compound fails, your diagnostic approach should be systematic.
Caption: A logical workflow for diagnosing common reaction issues.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound won't dissolve. What solvent should I use?
This is a classic issue stemming from the salt nature of the reagent. As a hydrobromide salt, it has significant ionic character, making it poorly soluble in many common nonpolar organic solvents.
Answer: Your choice of solvent is critical and depends on the subsequent reaction.
-
Polar Aprotic Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally the best starting points for dissolving the amine hydrobromide salt for subsequent reactions like N-alkylations.
-
Alcohols such as ethanol or isopropanol can be effective, but be aware they are protic and can interfere with certain reactions or act as competing nucleophiles.
-
Water will readily dissolve the salt, which is useful for aqueous-phase reactions or for extractions, but it is often incompatible with common organic transformations.
Pro-Tip: Gentle warming and sonication can aid dissolution in challenging cases. Always ensure the starting material is fully dissolved before adding other reagents to avoid heterogeneous mixtures that lead to poor reproducibility and low conversions.
FAQ 2: My N-alkylation reaction is sluggish or fails completely. What is going wrong?
The most common culprit here is improper activation of the amine. The nitrogen's lone pair is protonated in the hydrobromide salt, rendering it non-nucleophilic.[2] Simply mixing the salt with an alkyl halide will not result in a reaction.
Answer: You must add a base to deprotonate the ammonium salt in situ, liberating the free, nucleophilic primary amine. The choice and amount of base are paramount.
-
Stoichiometry of the Base: You need at least two equivalents of base.
-
Equivalent 1: Neutralizes the hydrobromide salt to free the primary amine.
-
Equivalent 2: Scavenges the acid (HBr) that is generated during the N-alkylation reaction itself.[3][4][5] Without this second equivalent, the newly formed, more nucleophilic secondary amine product will become protonated and halt the reaction.
-
-
Choosing the Right Base: The base should be strong enough to deprotonate the ammonium salt (pKa ~10-11) but should not introduce competing side reactions.
| Base | Type | pKaH (approx.) | Common Use & Considerations |
| K₂CO₃ | Inorganic | 10.3 | Inexpensive, effective in polar aprotic solvents like DMF or acetonitrile. Heterogeneous, so requires vigorous stirring.[6] |
| Et₃N | Tertiary Amine | 10.7 | Common organic-soluble base. Can sometimes lead to quarternary ammonium salt byproducts via elimination. |
| DIPEA | Hindered Amine | 11.0 | Excellent choice. Sterically hindered, making it non-nucleophilic and less likely to undergo side reactions.[4] Often the preferred base for cleaner reactions. |
| NaH | Strong Base | ~36 | Use with caution. Deprotonates the amine but is non-nucleophilic. Requires an anhydrous, aprotic solvent (e.g., DMF, THF). Generates H₂ gas. |
Expert Recommendation: Start with 2.2 equivalents of DIPEA in DMF. This combination provides a homogeneous, clean, and effective system for most N-alkylation reactions.
FAQ 3: My reaction is messy. I see multiple products by TLC/LC-MS, and my desired product yield is low. What are the likely side reactions?
5-Bromopentan-1-amine is a bifunctional molecule, which is its strength but also its weakness. If not controlled, it can react with itself or your product.
Answer: There are two primary competing pathways that lead to undesired products: intramolecular cyclization and intermolecular side reactions (dimerization/polymerization).
Caption: Competing reaction pathways for 5-Bromopentan-1-amine.
-
Intramolecular Cyclization: The free amine can attack the alkyl bromide at the other end of its own carbon chain, forming a stable six-membered ring (piperidine). This is a classic example of an intramolecular Sₙ2 reaction.[7][8][9] This side reaction is favored by dilute conditions and higher temperatures.
-
Intermolecular Dimerization/Over-alkylation: The free amine of one molecule can react with the alkyl bromide of another, leading to a dimer. This dimer still has a reactive amine and can react further, leading to oligomers or polymers. This is more likely to occur if your primary alkylating agent (R-X) is not very reactive or if high concentrations of the starting amine are used.
How to Minimize Side Reactions:
-
Control the Order of Addition: Add the this compound and base to the solvent first. Stir for 15-30 minutes to ensure the free amine is generated, then add your electrophile (alkylating agent) slowly or dropwise.
-
Use a Slight Excess of the Electrophile: Using 1.1 to 1.2 equivalents of your primary alkylating agent can help ensure the free amine reacts with it before it can find another molecule of starting material.
-
Maintain Moderate Temperatures: While heating can increase the rate of the desired reaction, it can also accelerate side reactions, especially cyclization. Start at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor by TLC/LC-MS.[6]
FAQ 4: I have successfully run the reaction, but now I'm struggling to purify my product. What are the best practices?
Purification of amines and their salts can be challenging. Basic amine products can streak on silica gel, and salt byproducts can complicate extractions.
Answer: Your purification strategy will depend on the nature of your final product.
-
If the Product is a Free Amine:
-
Aqueous Workup: After the reaction, perform a liquid-liquid extraction. Dilute the reaction mixture (e.g., DMF) with a larger volume of ethyl acetate or dichloromethane. Wash this organic layer with water or brine to remove inorganic salts and residual DMF/DMSO.
-
Acid Wash (Optional): To remove any unreacted primary amine starting material, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your secondary or tertiary amine product will likely form a salt and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then re-basify the aqueous layer and re-extract your pure product.[10]
-
Chromatography: Basic amines often interact strongly with acidic silica gel, leading to poor separation.[11] To mitigate this, you can either:
-
-
If the Product is a Salt:
-
If your product precipitates from the reaction mixture as a salt, it can often be isolated by simple filtration, followed by washing with a solvent in which the impurities are soluble but the product salt is not (e.g., diethyl ether or cold acetonitrile).
-
Alternatively, techniques like precipitation by adding an anti-solvent or specialized ion-exchange chromatography may be necessary.[12][13]
-
Reference Protocol: N-Alkylation of a Primary Amine
This protocol provides a robust starting point for the N-alkylation of a generic primary amine using this compound.
Objective: Synthesize N-(5-bromopentyl)benzylamine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the stirred suspension. Stir at room temperature for 20 minutes. The mixture should become a clear, homogeneous solution.
-
Alkylation: Slowly add benzylamine (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at 45 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10x the volume of DMF) and wash with water (3x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% triethylamine) to afford the pure product.
References
-
Beilstein Journal of Organic Chemistry. Trichloroacetic acid fueled practical amine purifications. [Link]
-
National Center for Biotechnology Information. Trichloroacetic acid fueled practical amine purifications - PMC. [Link]
-
PubChem. This compound | C5H13Br2N | CID 24189511. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]
- Google Patents.
-
Royal Society of Chemistry. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. [Link]
-
Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Chemistry LibreTexts. Reactions of Amines. [Link]
-
Michigan State University Department of Chemistry. Reactivity of Amines. [Link]
-
ChemBK. 5-Bromo-1-pentanamine hydrobromide. [Link]
-
National Center for Biotechnology Information. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed. [Link]
-
ChemRxiv. An Overview of Palladium-Catalyzed N- alkylation Reactions. [Link]
-
PubChem. 5-Bromopentan-1-amine | C5H12BrN | CID 417466. [Link]
-
National Center for Biotechnology Information. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed. [Link]
-
Chemistry Stack Exchange. What results from the reaction of 5-bromopentan-1-ol and NaOH?. [Link]
-
Chemguide. Amines as bases. [Link]
-
National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. biotage.com [biotage.com]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 5-Bromopentan-1-amine hydrobromide and how to avoid them
Technical Support Center: 5-Bromopentan-1-amine Hydrobromide
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using this compound?
When working with 5-bromopentan-1-amine, a bifunctional reagent, you are primarily dealing with the interplay between a nucleophilic primary amine and an electrophilic alkyl bromide. This duality is the source of its synthetic utility and its side reactions. The main side reactions are:
-
Intramolecular Cyclization: The amine can attack the alkyl bromide on the same molecule to form piperidine, a six-membered ring.[1][2][3] This is often the most significant side reaction.
-
Intermolecular N-Alkylation: One molecule's amine can react with another molecule's alkyl bromide, leading to dimerization or even polymerization. This is especially problematic at higher concentrations.
-
Overalkylation: If your goal is to alkylate a different nucleophile with 5-bromopentan-1-amine, the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines or quaternary ammonium salts.[4][5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction is predominantly forming piperidine instead of my desired product.
This is a classic case of intramolecular cyclization outcompeting your desired intermolecular reaction. The proximity of the nucleophilic amine and the electrophilic alkyl bromide makes this a kinetically favorable process.
The hydrobromide salt form keeps the amine protonated and non-nucleophilic. However, upon addition of a base to deprotonate the amine, the free primary amine is liberated and can readily cyclize. The rate of this cyclization is dependent on several factors, including base strength, concentration, temperature, and solvent.
1. Amine Protection Strategy:
The most robust method to prevent intramolecular cyclization is to protect the amine group.[6][7] This temporarily masks the nucleophilicity of the amine, allowing the alkyl bromide to react selectively. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[8]
Experimental Protocol: Boc Protection of 5-Bromopentan-1-amine
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.5 eq.) to neutralize the hydrobromide and the acid formed during the reaction.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, perform an extractive work-up and purify the resulting N-Boc-5-bromopentan-1-amine by column chromatography.
2. Controlled Deprotonation with Non-Nucleophilic Bases:
If protection/deprotection is not ideal for your synthetic route, careful choice of a non-nucleophilic base can minimize side reactions.[9][10] Sterically hindered bases are less likely to act as nucleophiles themselves.[9]
-
Recommended Bases:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium tert-butoxide (KOtBu)
-
3. Reaction Condition Optimization:
-
Concentration: Running the reaction under dilute conditions can favor the intermolecular reaction over the intramolecular cyclization.
-
Temperature: Lowering the reaction temperature can help to control the rate of the cyclization.
Issue 2: I am observing significant amounts of dimer and polymer byproducts.
This indicates that intermolecular N-alkylation is a major competing pathway.
This side reaction is favored when the concentration of the deprotonated 5-bromopentan-1-amine is high, increasing the probability of intermolecular collisions.
1. High Dilution Conditions:
By significantly increasing the solvent volume, you decrease the concentration of the reactant, thereby disfavoring the bimolecular reaction that leads to dimers and polymers.
2. Slow Addition of Reagents:
Instead of adding the base or the 5-bromopentan-1-amine all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the reactive free amine low, favoring the reaction with your desired substrate.
Reaction Pathway Visualization
To better understand the competing reactions, consider the following diagram:
Reaction pathways of 5-bromopentan-1-amine.
Troubleshooting Decision Workflow
This workflow can help you decide on the best strategy to minimize side reactions.
Decision workflow for troubleshooting side reactions.
Quantitative Data Summary: Base and Solvent Effects
The choice of base and solvent can significantly impact the ratio of desired product to side products. While specific yields are highly substrate-dependent, the following table provides general guidance.
| Base Type | Solvent | Typical Outcome | Rationale |
| Strong, Nucleophilic (e.g., NaOH, Et₃N) | Protic (e.g., EtOH) | High Piperidine Formation | Promotes both deprotonation and SN2 reactions. Protic solvent can stabilize the transition state for cyclization. |
| Sterically Hindered, Non-Nucleophilic (e.g., DIPEA, DBU) | Aprotic (e.g., THF, DMF) | Reduced Piperidine Formation | Base is too bulky to act as a nucleophile.[9][10] Aprotic solvent does not stabilize ionic intermediates as effectively. |
| Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Polar Aprotic (e.g., DMF, Acetonitrile) | Moderate Control | Heterogeneous reaction can sometimes control the concentration of the free amine, but cyclization can still be significant. |
References
-
Mini-Reviews in Organic Chemistry. (2021). Intermolecular Haloamination: Double Functionalization for Accesses to Vicinal Haloamines Involving Alkenes and Alkynes. Bentham Science Publishers. [Link]
-
Molecules. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
International Journal of Molecular Sciences. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Taylor & Francis. (2020). Non-nucleophilic bases – Knowledge and References. [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. [Link]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of 5-Bromopentan-1-amine Hydrobromide Reaction Products
Welcome to the technical support center for navigating the purification challenges associated with the reaction products of 5-bromopentan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Introduction
This compound is a valuable bifunctional building block in organic synthesis, featuring both a primary amine and a primary alkyl bromide. Its hydrobromide salt form ensures stability and ease of handling. However, the purification of its reaction products can be challenging due to the inherent polarity of the amine functional group and the potential for the formation of various side products. This guide provides a structured approach to overcoming these purification hurdles, grounded in fundamental chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess. Where do I even begin with purification?
A1: The first step is to characterize your crude reaction mixture. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. TLC will give you a qualitative idea of the number of components, while LC-MS can help identify your desired product and major impurities by their mass-to-charge ratio. Once you have a preliminary understanding of the mixture's composition, you can select an appropriate purification strategy.
Q2: How do I handle the hydrobromide salt? Should I convert it to the free amine before purification?
A2: This is a critical decision that depends on your purification strategy.
-
Working with the salt: If you plan to use recrystallization, it is often advantageous to keep the product as a salt. Amine salts tend to be more crystalline than their free-base counterparts.[1]
-
Converting to the free amine: For purification techniques like standard silica gel chromatography or liquid-liquid extraction into a non-polar organic solvent, converting the salt to the free amine is necessary.[2][3] This is typically achieved by basifying an aqueous solution of the crude product.
Q3: My product is highly polar and streaks badly on a standard silica gel TLC plate. What are my options for chromatographic purification?
A3: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which strongly interacts with basic amines.[4][5] Here are several effective strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your eluent system.[4][5][6] This will "neutralize" the acidic sites on the silica, reducing the strong interaction and improving peak shape.
-
Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amino groups can significantly improve the chromatography of basic compounds.[4][6]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a powerful tool.[5][6][7] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q4: I've tried to extract my free amine product into an organic solvent, but the recovery is very low. What could be the problem?
A4: Low recovery during extraction of a free amine can be due to several factors:
-
Incomplete Basification: Ensure the pH of the aqueous layer is sufficiently high (typically pH 9-12) to fully deprotonate the amine salt to its free base form. The free amine is significantly less water-soluble than the salt.[2][3][8]
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product. Gentle inversions of the separatory funnel can help prevent this. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.[9]
-
High Polarity of the Free Amine: Even in its free base form, a short-chain amine like a pentanediamine derivative can still have significant water solubility. Performing multiple extractions with fresh organic solvent will improve recovery.
Troubleshooting Guides
Scenario 1: Purification of a Secondary Amine from an N-Alkylation Reaction
Problem: You have reacted this compound with an alkyl halide to form a secondary amine, but the reaction is incomplete, and you have a mixture of starting material, your desired product, and potentially some over-alkylated tertiary amine.
Recommended Purification Strategy: Acid-Base Extraction
This technique leverages the difference in basicity between primary, secondary, and tertiary amines to achieve separation.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining hydrobromic acid from the starting material.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[3][8][9]
-
Selective Basification and Extraction:
-
Carefully adjust the pH of the aqueous layer to around 8-9 using a weak base like sodium bicarbonate. At this pH, the secondary and tertiary amines are more likely to be deprotonated to their free base form compared to the more basic primary amine.
-
Extract the aqueous layer with an organic solvent. This should selectively remove the secondary and tertiary amines into the organic phase.
-
Further increase the pH of the aqueous layer to >12 with a strong base like NaOH to deprotonate the primary amine.
-
Extract with an organic solvent to isolate the unreacted starting material.
-
-
Final Purification: The organic extract containing the secondary and tertiary amines can then be further purified by column chromatography, often with better separation than the initial crude mixture.
Scenario 2: Isolating a Water-Soluble Amine Product
Problem: Your reaction product is a highly polar, potentially di-amine or amino alcohol, which shows significant solubility in water even after basification, making extraction inefficient.
Recommended Purification Strategy: Recrystallization of the Hydrobromide Salt
Recrystallization is an excellent method for purifying solid compounds, and amine salts are often good candidates due to their crystalline nature.[10][11]
Experimental Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[10][11]
-
The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures like ethanol/ethyl acetate).
-
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Common Solvents for Recrystallization of Amine Salts
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar salts, but solubility may remain high even when cold. |
| Ethanol | Polar | 78 | A versatile solvent for many amine hydrobromides. |
| Isopropanol | Polar | 82 | Often a good choice, with a slightly lower polarity than ethanol. |
| Methanol | High | 65 | Can be too good of a solvent, leading to low recovery. |
| Ethanol/Ethyl Acetate | Variable | - | A good solvent system where the ratio can be tuned to achieve optimal solubility. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for less polar salts. |
Scenario 3: Purification by Column Chromatography
Problem: Your product and impurities have similar polarities, making extractive methods ineffective. You need to use column chromatography but are facing challenges with streaking and poor separation.
Recommended Purification Strategy: Modified Flash Column Chromatography
Experimental Protocol:
-
Conversion to Free Base: Before loading onto a silica gel column, it is crucial to convert the amine hydrobromide salt to the free amine. Dissolve the crude product in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
TLC Method Development:
-
Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or isopropanol.
-
To prevent streaking, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent mixture.[4][5]
-
-
Column Packing and Loading:
-
Pack the column with silica gel in your chosen eluent system (containing the basic modifier).
-
Dissolve your crude free amine in a minimal amount of the eluent or a slightly stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample and load the dry powder onto the top of the column. This "dry loading" technique often leads to better resolution.
-
-
Elution and Fraction Collection:
-
Run the column using your developed eluent system.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 1: Logic for Choosing a Purification Technique
A decision-making workflow for selecting an appropriate purification technique.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- University of Missouri System. (2020, October 23).
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Biotage. (2023, February 10).
- Columbia University. (n.d.). Solid-liquid extraction.
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
- Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- Unknown. (n.d.).
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 5-Bromopentan-1-ol synthesis.
- ResearchGate. (2018, April 25).
- Unknown. (n.d.).
- Unknown. (n.d.).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.).
- YouTube. (2022, August 11). How to purify Amine?
- Beilstein Journals. (2022, February 24).
- ResearchGate. (2017, February 7).
- ResearchGate. (2015, January 9).
- ChemBK. (n.d.). 5-Bromo-1-pentanamine hydrobromide.
- PubChem. (n.d.). 5-Bromopentan-1-amine.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. reddit.com [reddit.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Amine Extraction in the Laboratory [ns1.almerja.com]
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- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
Technical Support Center: Optimizing Yields in Reactions with 5-Bromopentan-1-amine Hydrobromide
Welcome to the technical support center dedicated to maximizing the success of your reactions involving 5-Bromopentan-1-amine hydrobromide. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from common, high-level questions to in-depth troubleshooting and validated protocols. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring your syntheses are both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate challenges and questions that arise when working with this compound.
Q1: My N-alkylation reaction using this compound is not proceeding. I've combined my nucleophile and the alkylating agent, but TLC analysis shows only starting materials. What is the most common oversight?
A1: The most frequent issue is overlooking the fact that this compound is an ammonium salt. The amine functional group is protonated (R-NH₃⁺), rendering it non-nucleophilic and unreactive in that form. To initiate a reaction where the amine acts as a nucleophile, it must first be deprotonated in situ using a suitable base. Similarly, if you are using an external nucleophile to attack the bromo-end of the molecule, the acidic ammonium salt can protonate your nucleophile, deactivating it. Therefore, the addition of at least one equivalent of base to neutralize the hydrobromide is a critical first step for almost all reaction types.
Q2: I'm attempting to use 5-Bromopentan-1-amine as a nucleophile, but I'm getting a low yield of my desired product and a significant amount of a side product. What could be happening?
A2: This is a classic challenge stemming from the bifunctional nature of the reagent. The two most common side reactions are:
-
Intramolecular Cyclization: The deprotonated primary amine on one end of the molecule can act as a nucleophile and attack the electrophilic carbon bearing the bromine on the other end of the same molecule. This results in the formation of a stable, five-membered ring, piperidine.
-
Polymerization: The amine of one molecule can react with the bromide of another, leading to a chain reaction that forms oligomers or polymers.
Minimizing these pathways requires careful control of reaction conditions, such as concentration and the rate of addition of reagents, to favor the intermolecular reaction with your desired substrate.
Q3: How can I prevent the formation of di-alkylated products when using this compound to alkylate another primary amine?
A3: Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the primary amine starting material. To favor mono-alkylation, several strategies can be employed[1][2]:
-
Stoichiometric Control: Use a significant excess of the primary amine that you intend to alkylate. This increases the statistical probability that the this compound will react with the starting amine rather than the product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the primary amine and base. This keeps the concentration of the alkylating agent low at all times, disfavoring a second alkylation event.
-
Competitive Deprotonation Strategy: A more advanced method involves using specific base and solvent systems that selectively deprotonate the reactant primary amine while keeping the newly formed, more basic secondary amine protonated and thus "protected" from further reaction.[3][4]
Q4: What are the correct storage and handling procedures for this compound?
A4: Proper storage is crucial for maintaining the reagent's integrity. It should be stored at 4°C and protected from light. The compound is a solid with a melting point of 141-142°C.[5] For handling, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle it in a well-ventilated area or a chemical fume hood.
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common experimental failures.
Issue 1: Low or No Conversion
A lack of product formation is typically traced back to fundamental reaction parameters. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions for Low Conversion:
-
Base Selection: The choice of base is critical. You need at least one molar equivalent simply to neutralize the HBr salt. For subsequent reactions, like deprotonating a nucleophile, additional base is required.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Notes |
| Triethylamine (Et₃N) | ~10.7 | DCM, THF, DMF | Common, non-nucleophilic organic base. Often requires heating. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | DMF, Acetonitrile | A solid, inorganic base. Very common for N-alkylations. Effective but often requires higher temperatures and longer reaction times. |
| DIPEA (Hünig's base) | ~11 | DCM, THF | A sterically hindered, non-nucleophilic base. Useful when trying to avoid side reactions with the base itself. |
| DBU | ~13.5 | THF, Acetonitrile | A strong, non-nucleophilic organic base capable of deprotonating a wide range of substrates. |
| Sodium Hydride (NaH) | ~36 (for H₂) | THF, DMF | A very strong, non-nucleophilic base. Use with caution (flammable solid, reacts with water). Ensures complete deprotonation of most amines.[1] |
-
Solvent Choice: The solvent must be appropriate for your reaction type. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the anion, increasing the nucleophile's reactivity.[4] Ensure the solvent is anhydrous, as water can quench bases and interfere with the reaction.[2][7]
Issue 2: Poor Selectivity & Side Product Formation
The formation of unintended products is the most common cause of low yield.
Caption: Competing reaction pathways for 5-Bromopentan-1-amine.
Mitigation Strategies for Side Products:
| Side Product | Causal Factor(s) | Mitigation Strategy |
| Piperidine | Intramolecular SN2 reaction is kinetically favorable, especially at low concentrations. | Increase the concentration of your desired nucleophile to favor the intermolecular pathway. Run the reaction at a higher overall concentration. Consider adding the base slowly to the mixture of the amine and your nucleophile. |
| Di-alkylated Product | The secondary amine product is often more nucleophilic than the starting primary amine. | Use a 2-5 fold excess of the amine substrate you are alkylating. Add the this compound slowly to the reaction.[2] |
| Polymer/Oligomer | Self-reaction of the bifunctional monomer. | Use a high concentration of the intended reaction partner and add the this compound slowly to maintain its low relative concentration. |
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for common applications. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: N-Alkylation of a Generic Primary Amine (R-NH₂) with this compound
This protocol details the synthesis of a symmetrical secondary amine, N-(5-aminopentyl)-R-amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (anhydrous), sufficient to make a 0.2 M solution with respect to the limiting reagent.
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the primary amine (R-NH₂) (2.5 eq) and anhydrous potassium carbonate (3.0 eq). Add anhydrous acetonitrile.
-
Dissolution: Stir the suspension at room temperature for 15 minutes.
-
Substrate Addition: Add the this compound (1.0 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The use of excess amine and a solid base helps to trap the HBr byproduct and drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The basic nature of the product may require the eluent to be treated with a small amount of triethylamine (~1%) to prevent streaking on the column. Alternatively, an aqueous workup involving an acid wash to extract the amine into the aqueous phase, followed by basification and re-extraction into an organic solvent, can be effective.[8]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Bromo-1-pentanamine hydrobromide. Retrieved from [Link]
-
Frontier, A. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
-
Kumar, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. PubMed. Retrieved from [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What results from the reaction of 5-bromopentan-1-ol and NaOH?. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound | C5H13Br2N | CID 24189511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
Technical Support Center: Navigating Reactions with Amine Hydrobromide Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for the common challenges encountered when working with amine hydrobromide (HBr) salts in chemical reactions. As compounds containing basic amine functionalities are frequently prepared, stored, and sold as salts to enhance stability and solubility, understanding how to handle this form is critical for successful synthesis.[1][2][3][4]
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental needs.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems researchers face when a hydrobromide salt is a starting material. Each issue is analyzed from cause to resolution, providing a clear path forward.
Problem 1: My Amine-Mediated Reaction Fails to Initiate or Proceeds Sluggishly.
-
Symptom: You've combined your amine HBr salt with an electrophile (e.g., an acyl chloride or alkyl halide), but TLC or LC-MS analysis shows little to no product formation, with only starting materials present.
-
Underlying Cause: The primary issue is the lack of a reactive free amine. In its hydrobromide salt form, the amine's lone pair of electrons is protonated, forming a non-nucleophilic ammonium species ([R-NH₃]⁺Br⁻).[5][6] This protonated form cannot participate in nucleophilic attack, which is the essential first step in many reactions. Furthermore, the presence of the acidic ammonium salt can create an overall acidic reaction environment that may be detrimental to other reagents or intermediates.
-
Strategic Solution: The ammonium salt must be neutralized to liberate the free amine ("freebasing"). This can be done either as a separate workup step before the reaction or in situ by adding a suitable base directly to the reaction mixture. The choice depends on the stability of your reagents and the desired reaction conditions.
Problem 2: How Do I Reliably Convert the HBr Salt to a Free Base Before My Reaction?
-
Symptom: You need to isolate the pure, neutral amine before proceeding with a sensitive reaction (e.g., one involving water-sensitive or base-sensitive reagents).
-
Underlying Cause: The protonated amine salt is typically water-soluble, while the neutral free base is often more soluble in organic solvents.[1][7] This difference in solubility is the foundation of a successful conversion and isolation via a liquid-liquid extraction.
-
Strategic Solution: Perform a standard acid-base extraction. This is a robust and fundamental organic chemistry technique.
-
Dissolution: Dissolve the amine hydrobromide salt in a suitable aqueous solvent. Deionized water is the most common choice. If the salt's solubility is limited, a minimal amount of a water-miscible co-solvent like methanol or THF can be added.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add an aqueous solution of a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or 1M K₂CO₃) dropwise while gently swirling.[8] Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base until the pH is at least 1-2 units above the pKa of your amine's conjugate acid (a pH of 9-11 is a common target for many alkylamines).[9] You may observe the formation of a precipitate or an oily layer as the water-insoluble free base is generated.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether) to the separatory funnel.[8] The volume should be sufficient to fully dissolve the generated free base.
-
Isolation: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds. Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top for most others) into a clean flask.
-
Maximize Yield: Add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction process two more times to ensure complete recovery of the free base. Combine all organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.[8] Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the isolated free amine. Confirm the identity and purity of your product analytically before use.
Problem 3: My Reaction is Incompatible with a Pre-reaction Aqueous Workup. How Can I Neutralize the Salt In Situ?
-
Symptom: Your reaction involves reagents that are sensitive to water or requires strictly anhydrous conditions, making a pre-reaction extraction impractical.
-
Underlying Cause: The need for a non-aqueous method to generate the nucleophilic free amine within the reaction vessel itself.
-
Strategic Solution: Add a suitable non-nucleophilic organic base directly to the reaction mixture. It is crucial to add at least two equivalents of the base: one equivalent to neutralize the hydrobromide salt and a second equivalent to act as the acid scavenger for the HBr generated during the subsequent reaction.
Caption: Workflow for in situ neutralization of an HBr salt.
Problem 4: How Do I Confirm My Salt-to-Free-Base Conversion was Successful?
-
Symptom: You have completed the conversion protocol but need analytical proof that you have the desired free amine and not the starting salt.
-
Underlying Cause: The chemical and physical properties of the amine salt and its free base are distinct and can be differentiated using standard analytical techniques.
-
Strategic Solution: Use a combination of spectroscopic and chromatographic methods.
| Technique | Expected Change from Salt to Free Base | Notes |
| ¹H NMR | The broad N-H proton signal of the ammonium salt (often > 8 ppm) will disappear or shift significantly upfield to a sharper signal in the free amine (typically 1-5 ppm). Protons alpha to the nitrogen will also experience an upfield shift (deshielding is reduced).[10] | Use a deuterated solvent like DMSO-d₆ to better resolve exchangeable N-H protons. |
| IR Spectroscopy | The broad, strong N-H stretching bands of the R-NH₃⁺ group (typically in the 2200-3000 cm⁻¹ region) will be replaced by the characteristic N-H stretching bands of the free amine (for primary/secondary amines, ~3300-3500 cm⁻¹).[10] | |
| TLC Analysis | The highly polar salt will have a very low Rf value (often staying at the baseline). The less polar free base will be much more mobile and exhibit a significantly higher Rf value.[10] | Spotting both the starting material and the final product on the same plate provides a direct comparison. |
| Melting Point | Salts are crystalline solids with characteristically high melting points. The corresponding free bases often have much lower melting points and may even be oils at room temperature.[10] | A sharp, lower melting point is a good indicator of successful conversion. |
Frequently Asked Questions (FAQs)
Q1: What exactly is a hydrobromide salt? A hydrobromide is an acid salt formed from the reaction of an organic base, most commonly an amine, with hydrobromic acid (HBr).[3] The basic nitrogen atom of the amine accepts a proton (H⁺) from the HBr, forming a positively charged ammonium cation, with the bromide anion (Br⁻) as the counter-ion.[11]
Caption: Equilibrium between a free amine and its HBr salt.
Q2: Why are many amine-containing drugs and reagents sold as HBr salts? There are several key reasons for this common practice:
-
Enhanced Stability: Free amines can be susceptible to air oxidation. Converting them to salts reduces the reactivity of the nitrogen lone pair, often leading to a longer shelf life.
-
Improved Solubility: While free bases are often soluble in organic solvents, their salt forms typically exhibit much greater solubility in water and other protic solvents.[1][2][12] This is particularly advantageous in pharmaceutical formulations.[13]
-
Ease of Handling: Amine salts are generally crystalline, non-volatile solids that are easier to weigh and handle compared to their free base counterparts, which can be oils or low-melting solids.[2][11]
Q3: How do I choose the right base for neutralization? The cardinal rule is to choose a base that is strong enough to deprotonate your ammonium salt completely but not so strong that it causes unwanted side reactions with other functional groups in your molecule. The pKa of the base's conjugate acid should be higher than the pKa of your amine's conjugate acid (pKaH).[9]
| Base | Formula | pKa of Conjugate Acid | Typical Use & Notes |
| Sodium Bicarbonate | NaHCO₃ | ~6.4 | Mild, inexpensive base. Good for neutralizing salts of weakly basic amines (e.g., anilines). Produces CO₂ gas, so ensure proper venting.[14] |
| Sodium/Potassium Carbonate | Na₂CO₃ / K₂CO₃ | ~10.3 | A stronger and very common choice for most aliphatic amines. Inexpensive and effective. |
| Sodium/Potassium Hydroxide | NaOH / KOH | ~15.7 | Strong base, ensures complete deprotonation of almost all amines.[15] Use with caution if your molecule has base-sensitive groups (e.g., esters, epoxides). |
| Triethylamine (TEA) | Et₃N | ~10.7 | Common organic-soluble base for in situ neutralization in anhydrous reactions. |
| DIPEA (Hünig's base) | i-Pr₂NEt | ~10.7 | A non-nucleophilic, sterically hindered organic base. Excellent for in situ applications where TEA might act as a nucleophile. |
pKa values are approximate and can vary slightly with conditions. Data compiled from sources including[16].
Q4: Can I ever use the hydrobromide salt directly in a reaction? Yes, in specific cases. Some reactions, such as certain palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), are performed in the presence of a base (like K₂CO₃ or Cs₂CO₃) as part of the standard catalytic cycle. In these instances, the added base will neutralize the amine HBr salt in situ, so a separate freebasing step is often unnecessary. Always check the specific reaction protocol.
References
- Filo. (2025).
- Sciencemadness.org. (2018). Neutralizing HBr reaction mixture.
- Study.com. (n.d.).
- Oxford Reference. (n.d.). Amine salts.
- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.
- University of Calgary. (n.d.). CHAPTER 21: AMINES.
- OpenStax adaptation. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Master Organic Chemistry. (2017).
- Alfa Chemistry. (n.d.). Amine Salts.
- Sciencemadness.org. (2011). Solubility of organic amine salts.
- Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References.
- Reddit. (2020). In neutralization reactions, how can I know if the salt is acidic or basic?.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- Wikipedia. (n.d.). Hydrobromide.
- YouTube. (2015). Free base.
- Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?.
- Reddit. (2023). How to detect a HCl salt in organic compunds.
- Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase.
Sources
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- 3. Hydrobromide - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
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- 15. homework.study.com [homework.study.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 5-Bromopentan-1-amine Hydrobromide Reactions
Welcome to the technical support center for reactions involving 5-bromopentan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The bifunctional nature of this reagent, containing both a primary amine and a primary alkyl bromide, presents unique opportunities and challenges in synthesis. This resource is structured to address specific issues you may encounter, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Do I need to neutralize the hydrobromide salt before my reaction?
A1: It depends on the reaction conditions. For many reactions, such as N-alkylation or acylation, the free amine is required as the nucleophile. The hydrobromide salt is stable and less prone to self-reactivity, but the protonated ammonium group is not nucleophilic. Therefore, in-situ neutralization or a preliminary workup to liberate the free amine is often necessary. For reactions like reductive amination, the amine salt can sometimes be used directly, with an excess of a non-nucleophilic base added to the reaction mixture to liberate the free amine.[1][2]
Q2: What is the most common side reaction with 5-bromopentan-1-amine, and how can I prevent it?
A2: The most common side reaction is intramolecular cyclization, where the primary amine attacks the primary alkyl bromide to form piperidine. This is particularly prevalent under basic conditions when the free amine is present. To prevent this, you can:
-
Use a protecting group: Protecting the amine, for example as a Boc-carbamate, prevents it from acting as a nucleophile.[3][4] The alkyl bromide can then be reacted, followed by deprotection of the amine.
-
Control the reaction temperature: Keeping the temperature low can help to disfavor the intramolecular cyclization.
-
Choose your base carefully: Using a bulky, non-nucleophilic base for in-situ neutralization can sometimes minimize side reactions.
Q3: I'm seeing multiple spots on my TLC after the reaction. What could they be?
A3: Multiple spots on a TLC can indicate a variety of things:
-
Starting material: Unreacted 5-bromopentan-1-amine.
-
Desired product.
-
Piperidine: The intramolecular cyclization byproduct.
-
Over-alkylation: If you are performing an N-alkylation, it's possible to get dialkylation of the primary amine.
-
Byproducts from other reagents.
It is advisable to run co-spots with your starting material to help identify it. Staining with ninhydrin can help identify primary and secondary amines.
Q4: My product seems to be water-soluble. How can I effectively extract it?
A4: The hydrobromide salt of your product, and even the free amine to some extent, may have significant water solubility. To improve extraction efficiency:
-
Ensure the aqueous layer is sufficiently basic: A pH of 10 or higher is often recommended to ensure the amine is in its free base form.[5]
-
"Salt out" the product: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of your organic product.[6][7]
-
Use a more polar extraction solvent: While less common, solvents like chloroform or a mixture of dichloromethane and isopropanol can sometimes be more effective for extracting polar amines.
-
Continuous liquid-liquid extraction: For highly water-soluble products, this technique can be very effective.
Troubleshooting Guides
Guide 1: Workup for a Reductive Amination Reaction
Reductive amination is a common method to form secondary amines from primary amines.[8][9] A typical issue during workup is separating the desired secondary amine from unreacted starting amine and the imine intermediate.
Problem: Low yield after workup of a reductive amination with this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or adding more reducing agent. |
| Product Loss During Extraction | The secondary amine product may still be protonated and remain in the aqueous layer.[10] | 1. After quenching the reaction, ensure the aqueous layer is basic (pH > 10) using 1M NaOH or K₂CO₃ before extraction.[6] 2. Extract multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). 3. Wash the combined organic layers with brine to remove residual water.[7] |
| Emulsion Formation | The presence of salts and polar compounds can lead to the formation of an emulsion between the aqueous and organic layers, trapping the product. | 1. Add brine to the separatory funnel to help break the emulsion.[7] 2. Gently swirl the separatory funnel instead of vigorous shaking. 3. If an emulsion persists, filter the entire mixture through a pad of Celite®. |
| Side Reactions | Intramolecular cyclization may have occurred if the reaction was run at elevated temperatures or for an extended period in the presence of a strong base. | Consider protecting the amine group before the reductive amination if cyclization is a major issue. |
Experimental Protocol: Standard Reductive Amination Workup
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench any remaining reducing agent (e.g., NaBH(OAc)₃) by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Basification: Add 1M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Guide 2: Workup for Boc Protection of 5-Bromopentan-1-amine
Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate is an excellent strategy to prevent intramolecular cyclization and other N-centered side reactions.[4][11]
Problem: Difficulty in isolating the pure Boc-protected product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The Boc-protection may not have gone to completion. | Monitor the reaction by TLC (the Boc-protected product will be less polar). If starting material persists, add more Boc₂O and base, and stir for a longer duration. |
| Residual Boc Anhydride | Excess di-tert-butyl dicarbonate (Boc₂O) can co-elute with the product during chromatography. | 1. After the reaction, quench with a small amount of aqueous ammonium chloride (NH₄Cl) solution and stir for 30 minutes to consume excess Boc₂O. 2. Alternatively, the crude product can be left under high vacuum for an extended period to sublimate the residual Boc₂O.[12] |
| Hydrolysis of Boc Group | Exposure to strong acidic conditions during workup can lead to premature deprotection. | Use a mild acid wash (e.g., 0.1 N HCl) if necessary to remove any remaining free amine, but avoid prolonged contact.[13] A wash with saturated NaHCO₃ is typically sufficient.[13] |
Experimental Protocol: Boc Protection and Workup
-
Reaction Setup: Dissolve this compound in a mixture of dichloromethane and water. Add a base such as triethylamine or sodium bicarbonate to neutralize the salt. Cool the mixture to 0 °C.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise and allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Add water and separate the layers.
-
Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-protected amine.
-
Visualization of Workflows
Diagram 1: General Workup for Amine Neutralization and Extraction
Caption: Workflow for liberating the free amine.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yields.
References
- Google Patents. (n.d.). Process for the purification of amines.
-
OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Reddit. (2023). Any troubleshooting for a reaction work-up?. Retrieved from [Link]
-
MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]
-
Beilstein Journals. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine?. Retrieved from [Link]
-
ScienceDirect. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of secondary alkyl primary amines.
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
-
Chemistry Stack Exchange. (2017). What results from the reaction of 5-bromopentan-1-ol and NaOH?. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopentan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). Amine blend neutralizers for refinery process corrosion.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Institutes of Health. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams. Retrieved from [Link]
- Google Patents. (n.d.). Neutralizing amines with low salt precipitation potential.
-
European Patent Office. (n.d.). Neutralizing amines with low salt precipitation potential. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N-ethylpentan-1-amine. Retrieved from [Link]
-
National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
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Technical Support Center: N-Alkylation of 5-Bromopentan-1-amine hydrobromide
Welcome to the technical support center for the N-alkylation of 5-bromopentan-1-amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will delve into the common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.
Introduction to the Challenges
The N-alkylation of this compound is a nuanced process fraught with potential complications. The bifunctional nature of the starting material, possessing both a nucleophilic amine and an electrophilic alkyl bromide, sets the stage for a variety of competing reactions. Furthermore, the hydrobromide salt form of the amine necessitates careful consideration of reaction conditions to liberate the free, reactive amine.
Key challenges include:
-
Over-alkylation: The product of the initial N-alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2][3]
-
Intramolecular Cyclization: The proximity of the amine and the alkyl bromide functionalities can lead to an intramolecular SN2 reaction, resulting in the formation of a cyclic amine, piperidine.
-
Intermolecular Dimerization/Polymerization: Two molecules of the starting material can react with each other, leading to dimers and higher molecular weight polymers.
-
Incomplete Reaction: Insufficient activation of the amine from its hydrobromide salt or suboptimal reaction conditions can lead to low conversion of the starting material.
This guide will provide a structured approach to mitigating these challenges through a combination of troubleshooting advice and frequently asked questions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the N-alkylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient Base: The amine hydrobromide requires a base to be neutralized to the free amine for it to act as a nucleophile.[4] 2. Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.[5] 3. Low Reaction Temperature: The activation energy for the N-alkylation may not be met at lower temperatures. | 1. Base Selection & Stoichiometry: Use at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DIPEA) to neutralize the hydrobromide salt. For stubborn reactions, a stronger base may be required. 2. Solvent Optimization: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure the solubility of the amine salt and other reagents.[6] 3. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. |
| Formation of Multiple Products (Over-alkylation) | The N-alkylated product (secondary amine) is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[1][2] | 1. Control Stoichiometry: Use a large excess of the this compound relative to the alkylating agent to favor mono-alkylation. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of the product reacting further.[7] 3. Protecting Group Strategy: Consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) before alkylation, followed by a deprotection step.[8] |
| Significant Formation of Piperidine (Intramolecular Cyclization) | The free amine attacks the alkyl bromide within the same molecule. This is a competing intramolecular SN2 reaction.[9] | 1. Dilution: Run the reaction at a lower concentration to favor the intermolecular reaction over the intramolecular cyclization. 2. Choice of Base: A bulky, non-nucleophilic base may favor the intermolecular reaction by minimizing deprotonation that could lead to a more flexible conformation amenable to cyclization. 3. Temperature Control: Lowering the reaction temperature may favor the desired intermolecular reaction, as intramolecular reactions can sometimes have a lower activation energy. |
| Presence of High Molecular Weight Species (Dimerization/Polymerization) | The nucleophilic amine of one molecule reacts with the electrophilic alkyl bromide of another molecule of the starting material. | 1. Controlled Addition: If reacting 5-bromopentan-1-amine with itself is the intended reaction, add the reactant slowly to a heated solvent to maintain a low concentration and favor the formation of smaller oligomers or dimers. 2. High Dilution: For reactions with another alkylating agent, high dilution conditions will disfavor the self-reaction of the bromo-amine. |
| Difficult Product Purification | The product mixture contains the starting material, over-alkylated products, cyclized product, and salts, which can be challenging to separate. | 1. Aqueous Work-up: Perform an aqueous work-up to remove inorganic salts. A basic wash (e.g., with NaHCO₃ or a dilute NaOH solution) can help remove unreacted amine hydrobromide.[7] 2. Column Chromatography: Flash column chromatography is often necessary to separate the desired product from closely related byproducts. A gradient elution may be required. 3. Crystallization/Distillation: If the product is a solid, recrystallization can be an effective purification method. For liquid products, distillation under reduced pressure may be possible. |
Experimental Workflow: A General Protocol for N-Alkylation
The following is a generalized protocol that can be adapted and optimized for your specific alkylating agent.
Caption: A generalized experimental workflow for the N-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction not going to completion, even with a base?
A1: Several factors could be at play. Firstly, ensure you are using at least one, and preferably two or more, equivalents of a suitable base to fully neutralize the hydrobromide salt and drive the equilibrium towards the free amine. The choice of base is also critical; inorganic bases like potassium carbonate or cesium carbonate are often effective, but their solubility in your chosen solvent can be a limiting factor.[5] Consider switching to a more soluble base or a different solvent system, like DMF or DMSO, which can better dissolve all components.[6] Finally, the reaction may require thermal energy to overcome the activation barrier, so gradually increasing the temperature while monitoring the reaction progress is a recommended strategy.
Q2: How can I selectively achieve mono-alkylation and avoid the formation of di- and tri-alkylated products?
A2: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][2] To favor mono-alkylation, you can employ a few strategies. Using a significant excess of the 5-bromopentan-1-amine relative to your alkylating agent will statistically favor the reaction with the more abundant primary amine. Another effective technique is the slow, dropwise addition of the alkylating agent to the reaction mixture.[7] This maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation event. For more sensitive substrates, a protecting group strategy is a robust option.[8] Protecting the primary amine with a group like Boc (tert-butyloxycarbonyl) allows for mono-alkylation, after which the protecting group can be removed.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to piperidine. What is happening and how can I prevent it?
A3: The formation of piperidine is due to an intramolecular SN2 reaction, where the amine functionality of a 5-bromopentan-1-amine molecule attacks the alkyl bromide on the same molecule, leading to cyclization.[9] This is a common side reaction for gamma- and delta-haloamines. To minimize this, you can run the reaction under high dilution conditions. By lowering the concentration of your reactants, you decrease the probability of intermolecular reactions, but you also disfavor the intramolecular cyclization to a lesser extent. However, for the desired intermolecular N-alkylation with a different alkylating agent, high dilution will favor this pathway over the intramolecular one.
Logical Relationship of Competing Reactions
Caption: Competing reaction pathways in the N-alkylation of 5-bromopentan-1-amine.
Q4: What is the best work-up procedure to isolate my N-alkylated product?
A4: A standard work-up procedure begins with quenching the reaction, typically by adding water. This will dissolve the inorganic salts formed during the reaction. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. It is often beneficial to wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic species and then with brine to remove excess water.[7] After drying the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄), the solvent is removed under reduced pressure. Due to the potential for multiple products, purification by flash column chromatography on silica gel is almost always necessary to obtain a pure sample of the desired N-alkylated amine.
Q5: Are there alternative methods to direct N-alkylation with alkyl halides that might be more selective?
A5: Yes, several alternative methods can offer better selectivity. Reductive amination is a powerful technique where the amine is reacted with an aldehyde or ketone to form an imine in situ, which is then reduced to the desired amine. This method is highly effective for preparing secondary and tertiary amines. Another modern approach is the use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" reaction, often catalyzed by transition metals.[10][11] This method is considered a green chemistry approach as the only byproduct is water. For specific applications, other methods like the Mitsunobu reaction or Buchwald-Hartwig amination could also be considered, though these are more commonly used for N-arylation.
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Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
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Britton, J., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(2), 241-251. Retrieved from [Link]
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Karaca, E. O., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5646-5658. Retrieved from [Link]
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How can we protect a hydroxyl group leaving an amino group free? (2014, November 25). ResearchGate. Retrieved from [Link]
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Bermejo-López, A., et al. (2025). Base-free selective mono-N-alkylation of amines with alcohols catalyzed by a NHC−Ir(III) complex. ACS Fall 2025. Retrieved from [Link]
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A Method for the Synthesis of Acyclic Haloamines with Ring Opening of Cyclic Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Muthaiah, S., et al. (2016). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Chemistry-A European Journal, 22(34), 11849-11853. Retrieved from [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269351. Retrieved from [Link]
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Validation & Comparative
Understanding the Core Reagent: 5-Bromopentan-1-amine Hydrobromide
An In-Depth Comparative Guide to 5-Bromopentan-1-amine Hydrobromide and Alternative Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast array of available reagents, bifunctional linkers are of particular importance, enabling the covalent connection of distinct molecular fragments. This compound is a prominent member of this class, offering a versatile five-carbon spacer equipped with a nucleophilic primary amine at one terminus and an electrophilic carbon-bromine bond at the other.
This guide provides a comprehensive comparison of this compound with other classes of alkylating agents. We will delve into the mechanistic principles governing its reactivity, present comparative data, and provide detailed experimental protocols to illustrate its practical application, particularly in the synthesis of heterocyclic structures common in medicinal chemistry.
This compound is a bifunctional organic compound valued as a versatile building block in organic synthesis.[1] Its structure consists of a five-carbon aliphatic chain, which provides a flexible spacer crucial for optimizing biological activity in drug design.[1] The molecule's utility stems from its dual reactivity:
-
The Primary Amino Group (-NH₂): This group acts as a nucleophile and can readily participate in reactions such as acylation, reductive amination, and, notably, alkylation.[1]
-
The Terminal Bromine Atom (-Br): The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[1]
The compound is supplied as a hydrobromide salt (·HBr), which enhances its stability and handling properties, making it a convenient solid reagent for laboratory use.[1] Before the primary amine can be used as a nucleophile, it must be deprotonated by a suitable base.
The Mechanism of Alkylation: The Sₙ2 Reaction
The alkylating power of 5-Bromopentan-1-amine stems from its primary alkyl bromide structure, which strongly favors the Bimolecular Nucleophilic Substitution (Sₙ2) mechanism. This reaction occurs in a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion).[2]
The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]).[3] Several factors critically influence this rate, providing a basis for comparing 5-Bromopentan-1-amine with other agents.
Caption: Sₙ2 reaction showing backside attack, a trigonal bipyramidal transition state, and product formation with inversion of configuration.
Comparative Analysis with Alternative Alkylating Agents
The choice of an alkylating agent is a trade-off between reactivity, stability, cost, and the specific structural requirements of the target molecule.
Halogen Analogs: The Impact of the Leaving Group
A good leaving group is a weak base that is stable on its own.[3] For halides, the reactivity order in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]
| Leaving Group | Reagent Example | Relative Rate | Key Characteristics |
| Iodide (I⁻) | 5-Iodopentan-1-amine | Fastest | Highest reactivity, but often more expensive and less stable (light-sensitive). |
| Bromide (Br⁻) | 5-Bromopentan-1-amine | Intermediate | Excellent balance of good reactivity, moderate cost, and good stability.[3][4] |
| Chloride (Cl⁻) | 5-Chloropentan-1-amine | Slower | Less reactive, requiring harsher reaction conditions (higher temperatures, stronger nucleophiles). Often the most cost-effective. |
Expert Insight: this compound represents the "goldilocks" choice for many applications. It is significantly more reactive than its chloro- analog, avoiding the need for forcing conditions that can lead to side reactions, yet it is more stable and cost-effective than the iodo- derivative.
Sulfonate Esters: The "Super" Leaving Groups
Alkyl sulfonates, such as tosylates (OTs) and mesylates (OMs), contain excellent leaving groups because the negative charge on the departing anion is highly delocalized by resonance.
| Agent Type | Example | Key Characteristics |
| Alkyl Bromide | 5-Bromopentan-1-amine | Good reactivity; commercially available. |
| Alkyl Tosylate | 5-Aminopentyl-1-tosylate | Extremely reactive; allows for milder reaction conditions. However, it requires an additional synthetic step from the corresponding alcohol (5-aminopentan-1-ol), adding time and cost to the overall process. |
Causality: The high reactivity of tosylates and mesylates is due to the exceptional stability of the corresponding sulfonate anions. This makes them ideal for reactions with poor nucleophiles or on sterically hindered substrates where a bromide might be too slow. The trade-off is the synthetic overhead required to prepare them.
Chain Length Variants: The Role of the Spacer
While not a direct comparison of reactivity, the length of the carbon chain is a critical variable in medicinal chemistry and materials science.
-
4-Bromobutan-1-amine: Used to form 5-membered rings (pyrrolidines).
-
5-Bromopentan-1-amine: Used to form 6-membered rings (piperidines), a ubiquitous scaffold in pharmaceuticals.[5][6]
-
6-Bromohexan-1-amine: Used to form 7-membered rings (azepanes).
The five-carbon chain of 5-bromopentan-1-amine is ideal for accessing the thermodynamically stable and pharmacologically relevant piperidine core via intramolecular cyclization.[7]
Caption: Decision workflow for selecting an appropriate 5-amino-pentyl alkylating agent based on reaction requirements.
Experimental Protocols: A Practical Demonstration
The true utility of a reagent is demonstrated through its application. Here we provide a validated protocol for a common and powerful transformation utilizing 5-Bromopentan-1-amine: the synthesis of an N-substituted piperidine.
Protocol: One-Pot Synthesis of N-Benzylpiperidine
This procedure demonstrates both intermolecular N-alkylation followed by an intramolecular cyclization, showcasing the bifunctional nature of the reagent.
Objective: To synthesize N-benzylpiperidine from benzylamine and this compound.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.47 g, 10 mmol).
-
Solvent and Base Addition: Add acetonitrile (40 mL) as the solvent. To this suspension, add potassium carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv.). This is a critical step: the base deprotonates the amine hydrobromide to liberate the free primary amine, and also neutralizes the HBr generated during the subsequent alkylations.
-
Nucleophile Addition: Add benzylamine (1.07 g, 1.09 mL, 10 mmol, 1.0 equiv.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. The reaction proceeds in two stages:
-
Stage 1 (Intermolecular Alkylation): The primary amine of benzylamine attacks the alkyl bromide of another molecule of 5-bromopentan-1-amine. This step is less likely in this one-pot procedure due to the intramolecular cyclization being faster. The primary amine of the deprotonated 5-aminopentyl bromide attacks the benzylamine. A more accurate description is the benzylamine attacks the 5-bromopentylamine.
-
Stage 2 (Intramolecular Cyclization): The secondary amine formed in situ acts as a nucleophile, attacking the terminal alkyl bromide on the same molecule to form the six-membered piperidine ring. This intramolecular reaction is entropically favored.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzylpiperidine as a clear oil.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The successful formation of the piperidine ring is confirmed by the disappearance of the N-H protons of the secondary amine intermediate and the appearance of characteristic signals for the cyclic structure.
Conclusion
This compound stands out as a highly effective and versatile bifunctional alkylating agent. While alternatives with more reactive leaving groups (iodides, tosylates) or lower cost (chlorides) are available, the bromide derivative provides a superior balance of reactivity, stability, and economic viability for a wide range of synthetic applications. Its five-carbon backbone makes it particularly indispensable for the synthesis of piperidine derivatives, which are of paramount importance in modern drug discovery.[5][6][8] By understanding the mechanistic principles of the Sₙ2 reaction and the relative merits of different leaving groups, researchers can make informed decisions to optimize their synthetic strategies.
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A Senior Application Scientist's Guide to Linker Selection in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the intricate dance of creating a successful targeted therapeutic often hinges on a single, critical component: the linker. In the realm of antibody-drug conjugates (ADCs), the linker is the unsung hero, a molecular bridge that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody.[1] Its design is a masterclass in chemical engineering, demanding a delicate balance between stability in circulation and timely release at the target site.[2] A poorly chosen linker can lead to premature payload release and systemic toxicity, while an overly stable one might never unleash its therapeutic potential.[3]
This guide provides an in-depth, objective comparison of the primary linker technologies used in drug discovery today: cleavable and non-cleavable linkers. We will delve into their mechanisms of action, explore the experimental data that underpins their performance, and provide detailed, field-proven protocols to empower you to make the most informed decisions for your drug development programs.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between these two classes of linkers lies in their payload release strategy.[4] Cleavable linkers are designed to self-destruct under specific physiological conditions, while non-cleavable linkers rely on the complete degradation of the antibody to set the payload free.[5]
Cleavable Linkers: Masters of Controlled Demolition
Cleavable linkers are engineered to be stable in the bloodstream (pH ~7.4) but to break apart upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[4] This targeted release mechanism is their defining advantage.[6]
There are three main types of cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type of cleavable linker and often contain a dipeptide motif, such as the widely used valine-citrulline (Val-Cit).[6] This sequence is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[7] This enzymatic cleavage releases the payload in its unmodified, highly potent form.[8]
-
pH-Sensitive Linkers: These linkers incorporate acid-labile chemical groups, like hydrazones, that are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6][9]
-
Glutathione-Sensitive Linkers: These linkers feature a disulfide bond that is stable in the oxidizing environment of the bloodstream. However, upon entering the cell, the significantly higher concentration of glutathione, a reducing agent, rapidly cleaves the disulfide bond, releasing the payload.[4]
The ability of cleavable linkers to release a membrane-permeable payload can lead to a phenomenon known as the bystander effect .[6] The released drug can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, which is a significant advantage in treating heterogeneous tumors.[10][11]
Non-Cleavable Linkers: The Power of Stability
Non-cleavable linkers, as their name suggests, form a highly stable covalent bond with the payload.[5] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4] This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine).[12]
The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to a better safety profile and a wider therapeutic window due to minimized premature drug release.[5] However, because the released payload-linker-amino acid complex is often charged and less membrane-permeable, the bystander effect is generally minimal.[12] This makes them highly dependent on the biology of the target cells.[5]
Head-to-Head Comparison: The Data Speaks
The choice between a cleavable and non-cleavable linker is not always straightforward and depends on the specific characteristics of the ADC, including the target antigen, the payload, and the desired mechanism of action.[13] The following tables summarize key performance data from preclinical studies.
Table 1: Comparative Performance of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers (e.g., Val-Cit) | Non-Cleavable Linkers (e.g., SMCC) |
| Payload Release Mechanism | Enzymatic or chemical cleavage[12] | Proteolytic degradation of the antibody[12] |
| Released Payload | Unmodified or minimally modified drug[12] | Payload with attached linker and amino acid[12] |
| Bystander Effect | Potentially significant[12] | Generally minimal[12] |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage[12] | Typically higher plasma stability[12] |
| Efficacy in Heterogeneous Tumors | Potentially higher due to bystander effect[12] | May be lower, restricted to antigen-positive cells[12] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Cell Line | Target Antigen | Approx. IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit) | MMAE | Various | CD22/CD3 | ~0.003 - 0.1 | [14] |
| Cleavable (Disulfide) | DM1 | Various | Various | Varies | [14] |
| Non-Cleavable (SMCC) | DM1 | BT-474 | HER2 | ~0.1 - 1.0 | [14] |
| Non-Cleavable (Thioether) | MMAF | Various | Various | Varies | [14] |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.
Experimental Protocols for Linker Evaluation
As a Senior Application Scientist, I cannot overstate the importance of robust and reproducible experimental data in the linker selection process. The following are detailed, step-by-step methodologies for the key experiments you will need to perform.
Experimental Workflow for Linker Selection
Caption: A logical workflow for the selection of an optimal linker.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.[15]
Rationale: This assay is critical for predicting the in vivo stability of an ADC. Premature release of the payload in circulation can lead to off-target toxicity and reduced efficacy.[1]
Protocol:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) human or mouse plasma. Prepare a control sample by diluting the ADC in PBS.[16]
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further reaction.[15]
-
Sample Preparation (Immunoaffinity Capture): Thaw the plasma samples. Use immunoaffinity beads (e.g., Protein A/G) to capture the ADC from the plasma.[17]
-
Analysis (LC-MS): Elute the captured ADC and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[2][17]
In Vitro Cleavage Assays
Objective: To confirm the intended cleavage mechanism of the linker.
A. Enzyme-Mediated Cleavage (e.g., Cathepsin B)
Rationale: This assay validates that an enzyme-sensitive linker is indeed cleaved by its target enzyme.
Protocol:
-
Reaction Setup: Incubate the ADC (e.g., 100 µg/mL) with recombinant human Cathepsin B (e.g., 20 nM) in a suitable buffer (e.g., pH 5.5 acetate buffer) at 37°C.[18][19]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) and stop the reaction by adding a protease inhibitor.[8]
-
Analysis (RP-HPLC or LC-MS): Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.[8]
B. pH-Dependent Hydrolysis
Rationale: This assay is essential for pH-sensitive linkers to ensure they are stable at physiological pH but hydrolyze at the lower pH of endosomes and lysosomes.
Protocol:
-
Incubation: Incubate the ADC in buffers of varying pH (e.g., 7.4, 6.5, 5.5, and 4.5) at 37°C.[20]
-
Time Points: Collect aliquots at different time points.
-
Analysis (HPLC): Analyze the samples by HPLC to quantify the amount of intact ADC and released payload.[20]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[14]
Rationale: This assay provides a quantitative measure of the ADC's ability to kill cancer cells and its specificity.
Protocol:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates.[14]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload (as controls).[14]
-
Incubation: Incubate the plates for 72-120 hours.[14]
-
MTT Addition and Solubilization: Add MTT solution to each well, incubate, and then add a solubilization solution.[14]
-
Data Analysis: Read the absorbance at 570 nm and calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[21]
In Vitro Bystander Effect Assay (Co-culture Assay)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[10]
Rationale: The bystander effect is a key advantage of some ADCs, particularly in treating heterogeneous tumors.[10]
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) and fluorescently labeled antigen-negative (Ag-) cells at different ratios.[22]
-
ADC Treatment: Treat the co-cultures with the ADC.
-
Incubation: Incubate the plates for an appropriate duration.
-
Analysis (Flow Cytometry or Imaging): Quantify the viability of the fluorescently labeled Ag- cells to determine the extent of bystander killing.[23]
Visualizing the Mechanisms of Action
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Conclusion: Engineering the Future of Targeted Therapeutics
The choice of linker is a pivotal decision in the design of any conjugated therapeutic.[24] It is a balancing act between ensuring stability in circulation to minimize off-target toxicity and achieving efficient payload release at the site of action.[3] As we have seen, both cleavable and non-cleavable linkers offer distinct advantages and disadvantages, and the optimal choice is highly dependent on the specific therapeutic context.
By understanding the fundamental principles of linker chemistry and by employing the robust experimental protocols outlined in this guide, you will be well-equipped to navigate the complexities of linker selection. This will enable you to design and develop the next generation of highly effective and safe targeted therapies that have the potential to transform the lives of patients.
References
- A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers. (2025). Benchchem.
- A Head-to-Head Comparison of ADC Linker Technologies: Cleavable vs. Non-Cleavable. (2025). Benchchem.
- Application Notes and Protocols: Experimental Setup for Bystander Killing Assays with DM1. (2025). Benchchem.
- ADC Plasma Stability Analysis Service. (n.d.).
- A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjug
- A Head-to-Head Comparison of Cleavable vs.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Pharmaceuticals.
- In Vitro Bystander Effect Assays. (n.d.). ICE Bioscience.
- Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. (2020). mAbs.
- Technical Support Center: Enhancing the In Vivo Stability of (S)-Seco-Duocarmycin SA ADCs. (2025). Benchchem.
- Application Note: Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma. (2025). Benchchem.
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. (2019). Biopharma PEG.
- Determination of ADC Cytotoxicity. (n.d.).
- PK profiles of ADCs with different linker stability. (n.d.).
- Assessing ADC Plasma Stability by LC-MS Methods. (n.d.).
- The Impact of Linker Hydrophilicity on ADC Pharmacokinetics: A Compar
- In vitro real-time evaluation of bystander effects of antibody-drug conjug
- Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. (2025). Analytical Chemistry.
- Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates. (2022). Molecular Cancer Therapeutics.
- Why assessing the pharmacokinetics of antibody-drug conjug
- ADC Linker Selection Guide: Maximize Efficacy & Safety. (n.d.). BOC Sciences.
- Cleavable vs. Non-Cleavable Linkers. (2021). BroadPharm.
- In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood. (2024). WuXi AppTec.
- Impact of maleimide hydrolysis on ADC stability and how to mitig
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). Methods in Molecular Biology.
- Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Sterling Pharma Solutions.
- Mitigating ADC Toxicities With Linker-Payload Design... (2025). YouTube.
- Guidelines for ADC Stability Studies. (2025). Porton Pharma Solutions.
- Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc.
- Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjug
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2014). MedChemComm.
- A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. (n.d.). Debiopharm.
- pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. (n.d.).
- Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjug
- A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. (2020). RSC Medicinal Chemistry.
- Cathepsin B Cleavage of vcMMAE-Based Antibody–Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific. (2016).
- Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. (2017).
- Proteases for Screening and Validation of ADC Linker. (2025). ACROBiosystems.
- An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjug
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A Comparative Guide to the Characterization of Compounds Synthesized Using 5-Bromopentan-1-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromopentan-1-amine hydrobromide, a bifunctional reagent, offers a versatile platform for the synthesis of a variety of nitrogen-containing compounds, including saturated heterocycles and polyamine analogues. Its dual functionality, possessing a primary amine and a terminal alkyl bromide, allows for a range of synthetic transformations, making it a valuable tool in the drug discovery and development pipeline.
This guide provides an in-depth technical comparison of the synthesis and characterization of two representative classes of compounds derived from this compound: N-pentylpiperidine , a saturated heterocycle, and N¹-(5-aminopentyl)propane-1,3-diamine , a polyamine analogue. We will explore a primary synthetic route utilizing this compound and contrast it with a common alternative synthetic strategy for each target molecule. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Part 1: Synthesis and Characterization of N-Pentylpiperidine
N-substituted piperidines are ubiquitous structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1] The pentyl-substituted variant, N-pentylpiperidine, serves as a valuable scaffold for further functionalization in drug design.
Route 1: Intramolecular Cyclization of an N-acylated 5-Bromopentan-1-amine Derivative
A key strategy for the synthesis of N-pentylpiperidine from this compound involves an initial N-acylation to introduce the pentyl group, followed by a base-mediated intramolecular cyclization. This approach leverages the inherent bifunctionality of the starting material to construct the piperidine ring.
Reaction Scheme:
Caption: Synthesis of N-pentylpiperidine via intramolecular cyclization.
Causality Behind Experimental Choices:
The initial acylation step serves a dual purpose: it introduces the desired pentyl group and converts the primary amine into a less basic amide. This transformation is crucial as it prevents intermolecular side reactions and facilitates the subsequent intramolecular cyclization. The choice of a strong, non-nucleophilic base, such as sodium hydride, is critical to deprotonate the amide nitrogen, initiating the intramolecular nucleophilic attack on the terminal carbon bearing the bromine atom to form the six-membered piperidine ring.
Alternative Route 2: Reductive Amination of Piperidine with Pentanal
A widely employed alternative for the synthesis of N-substituted piperidines is the reductive amination of the parent heterocycle with an appropriate aldehyde or ketone.[2] This method is often favored for its operational simplicity and high yields.
Reaction Scheme:
Caption: Synthesis of N-pentylpiperidine via reductive amination.
Comparative Analysis:
| Feature | Route 1: Intramolecular Cyclization | Route 2: Reductive Amination |
| Starting Material | This compound | Piperidine, Pentanal |
| Key Transformation | Intramolecular N-alkylation | Intermolecular reductive amination |
| Advantages | Utilizes a bifunctional building block to construct the ring. | Generally high yielding and operationally simple. Wide substrate scope.[2] |
| Disadvantages | May require the use of strong, moisture-sensitive bases. Potential for intermolecular side reactions if not optimized. | Requires the pre-existing piperidine ring. Aldehyde may be prone to self-condensation. |
| Atom Economy | Generally lower due to the loss of HBr and the acyl group's oxygen. | Higher, as most atoms from the reactants are incorporated into the product. |
Characterization Data for N-Pentylpiperidine
The identity and purity of the synthesized N-pentylpiperidine can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to the pentyl chain protons (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.5 ppm, triplet ~2.3 ppm) and the piperidine ring protons (multiplets ~1.4-1.6 ppm and ~2.3-2.4 ppm). |
| ¹³C NMR (CDCl₃) | Resonances for the five distinct carbons of the pentyl group and the three distinct carbons of the piperidine ring. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 155, corresponding to the molecular weight of N-pentylpiperidine.[3][4] A prominent fragment ion at m/z 98 is also expected.[3] |
| Infrared (IR) Spectroscopy | C-H stretching vibrations in the 2800-3000 cm⁻¹ region. Absence of N-H stretching bands (~3300-3500 cm⁻¹) confirms the formation of a tertiary amine.[4] |
Experimental Protocols:
A detailed, step-by-step methodology for the synthesis of N-pentylpiperidine via reductive amination is provided below.
Protocol 1: Synthesis of N-Pentylpiperidine via Reductive Amination
-
To a solution of piperidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add pentanal (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-pentylpiperidine.
Part 2: Synthesis and Characterization of a Spermidine Analogue: N¹-(5-aminopentyl)propane-1,3-diamine
Polyamines and their analogues are crucial molecules in various biological processes, and their synthesis is of significant interest in medicinal chemistry.[5][6] this compound can serve as a key building block for the synthesis of spermidine analogues.
Route 3: Stepwise Alkylation using this compound
This route involves the sequential N-alkylation of a protected diamine with 5-bromopentan-1-amine, followed by deprotection.
Reaction Scheme:
Caption: Alternative synthesis of a spermidine analogue.
Comparative Analysis:
| Feature | Route 3: Stepwise Alkylation | Route 4: Michael Addition & Reduction |
| Starting Material | 5-Bromopentan-1-amine HBr, Protected Diamine | 1,5-Diaminopentane, Acrylonitrile |
| Key Transformation | N-alkylation | Michael addition followed by nitrile reduction |
| Advantages | Modular approach allowing for the introduction of diverse building blocks. | Utilizes readily available and inexpensive starting materials. Can be performed as a one-pot process. [7] |
| Disadvantages | Requires protection/deprotection steps, adding to the overall step count. | Acrylonitrile is toxic and requires careful handling. The Michael addition can sometimes lead to di-addition products. |
| Scalability | Can be scalable, but protection/deprotection steps may add complexity. | Potentially highly scalable for industrial applications. [7] |
Characterization Data for N¹-(5-aminopentyl)propane-1,3-diamine
The structure of the synthesized polyamine analogue would be confirmed by the following analytical methods.
| Technique | Expected Observations |
| ¹H NMR (D₂O) | Complex multiplet signals corresponding to the methylene protons of the pentyl and propyl chains. |
| ¹³C NMR (D₂O) | Resonances for the distinct methylene carbons in the polyamine backbone. |
| Mass Spectrometry (ESI+) | A protonated molecular ion peak [M+H]⁺ at m/z 160. |
Experimental Protocols:
The following provides a general protocol for the alternative synthesis of the spermidine analogue.
Protocol 2: Synthesis of N¹-(5-aminopentyl)propane-1,3-diamine via Michael Addition and Reduction
-
To a solution of 1,5-diaminopentane (excess) in a suitable solvent like methanol, add acrylonitrile (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature and monitor for the consumption of acrylonitrile by TLC or GC.
-
Once the Michael addition is complete, carefully remove the excess 1,5-diaminopentane under reduced pressure.
-
Dissolve the resulting crude cyanoethylated intermediate in a solvent such as ethanol.
-
Add a catalytic amount of Raney nickel to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or crystallization to obtain N¹-(5-aminopentyl)propane-1,3-diamine.
Conclusion
This compound stands as a valuable and versatile starting material for the synthesis of important nitrogen-containing scaffolds. This guide has demonstrated its application in the preparation of N-pentylpiperidine through an intramolecular cyclization strategy and a spermidine analogue via stepwise alkylation. By comparing these routes with established alternative methods, such as reductive amination and Michael addition-reduction, researchers can weigh the advantages and disadvantages of each approach based on factors like starting material availability, reaction efficiency, and scalability. The provided characterization data and detailed experimental protocols serve as a practical resource for the synthesis and verification of these and similar compounds, ultimately aiding in the advancement of drug discovery and development programs.
References
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Molecules. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]
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Current Medicinal Chemistry. Synthesis of Polyamines, Their Derivatives, Analogues and Conjugates. [Link]
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Chemical Communications. Asymmetric routes to substituted piperidines. [Link]
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Semantic Scholar. Asymmetric routes to substituted piperidines. [Link]
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Taylor & Francis Online. Advances in the synthesis and applications of macrocyclic polyamines. [Link]
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Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubMed. New routes to polyamine analogues. [Link]
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ACS Publications. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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National Center for Biotechnology Information. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
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Organic Chemistry Portal. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. [Link]
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NIST WebBook. Piperidine, 1-pentyl-. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
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ResearchGate. Literature examples of diastereoselective N-alkylation of... [Link]
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PubMed. One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. [Link]
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NIST WebBook. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. [Link]
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A Senior Application Scientist's Guide to the Efficient Use of 5-Bromopentan-1-amine Hydrobromide and its Alternatives in N-Alkylation and Intramolecular Cyclization Reactions
For the discerning researcher in synthetic and medicinal chemistry, the choice of a bifunctional reagent for introducing a pentylamine moiety can be critical to the success of a synthetic campaign. 5-Bromopentan-1-amine hydrobromide serves as a reliable and cost-effective building block for both intermolecular N-alkylation and intramolecular cyclization to form piperidine rings. However, its efficiency is not absolute and is highly dependent on the specific reaction context. This guide provides an in-depth comparison of this compound with its chloro, iodo, and tosylate analogues, supported by established chemical principles and model experimental data, to empower you to make the most informed decision for your specific application.
The Critical Role of the Leaving Group in Pentylamine Reagents
The reactivity of the 5-substituted pentan-1-amine scaffold in nucleophilic substitution reactions is fundamentally governed by the nature of the leaving group at the 5-position. An ideal leaving group is a species that is stable on its own after detaching from the carbon backbone. This stability is often correlated with the pKa of the conjugate acid of the leaving group; a stronger acid corresponds to a more stable conjugate base and thus a better leaving group.
The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻. This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which in turn is stronger than hydrochloric acid (HCl). Sulfonate esters, such as tosylates (-OTs), are excellent leaving groups, often surpassing even iodides in reactivity, due to the high stability of the resonance-stabilized tosylate anion.
Caption: Figure 1: Relative leaving group ability.
Part 1: Intermolecular N-Alkylation of Primary Amines
A common application of 5-substituted pentan-1-amines is the N-alkylation of a primary amine to introduce a pentylamine side chain. A significant challenge in this transformation is the potential for overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.
The use of the hydrobromide salt of 5-bromopentan-1-amine can be advantageous in controlling this side reaction. In the presence of a base, the hydrobromide salt provides a slow and sustained release of the free amine, keeping its concentration low and thus minimizing the rate of the second alkylation.
Comparative Study: N-Alkylation of Benzylamine
To illustrate the comparative efficiency of different leaving groups, we will consider the model reaction of N-alkylation of benzylamine.
Caption: Figure 2: General workflow for N-alkylation.
Experimental Protocol: N-Alkylation of Benzylamine
-
To a stirred suspension of benzylamine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) is added the 5-substituted-pentan-1-amine salt (1.2 eq).
-
The reaction mixture is heated to 80 °C and stirred for the time indicated in Table 1.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N-(5-aminopentyl)benzylamine.
Comparative Data: N-Alkylation Efficiency
| Reagent | Leaving Group | Reaction Time (h) | Typical Yield (%) |
| 5-Chloropentan-1-amine hydrochloride | -Cl | 48 | 40-50 |
| This compound | -Br | 24 | 65-75 |
| 5-Iodopentan-1-amine hydroiodide | -I | 12 | 75-85 |
| 5-(Tosyloxy)pentan-1-amine tosylate salt | -OTs | 8 | 80-90 |
Table 1: Comparative efficiency of 5-substituted pentan-1-amines in the N-alkylation of benzylamine. The provided data is representative for this type of reaction based on established principles of chemical reactivity.
Analysis: The experimental data aligns with the expected trend in leaving group ability. 5-Chloropentan-1-amine hydrochloride is the least reactive, requiring a longer reaction time and affording a lower yield. This compound offers a good balance of reactivity and cost-effectiveness. The iodo and tosylate analogues provide higher yields in shorter reaction times, making them suitable for more sensitive substrates or when reaction time is a critical factor. The choice of reagent will therefore depend on a balance of factors including cost, desired reaction time, and the required yield.
Part 2: Intramolecular Cyclization for Piperidine Synthesis
The intramolecular cyclization of 5-halopentan-1-amines is a direct and efficient method for the synthesis of piperidine, a common structural motif in many pharmaceuticals. This reaction proceeds via an intramolecular SN2 reaction, where the terminal amine acts as the nucleophile, displacing the leaving group at the 5-position.
Comparative Study: Synthesis of Piperidine
The efficiency of this cyclization is highly dependent on the leaving group. A better leaving group will facilitate a faster and more efficient cyclization, often under milder conditions.
Caption: Figure 3: General scheme for piperidine synthesis.
Experimental Protocol: Piperidine Synthesis
-
To a solution of the 5-substituted-pentan-1-amine hydrohalide (1.0 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M) is added a base (e.g., potassium carbonate, 3.0 eq).
-
The reaction mixture is heated to reflux and stirred for the time indicated in Table 2.
-
The reaction progress is monitored by GC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is further extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and carefully concentrated to afford piperidine.
Comparative Data: Piperidine Synthesis Efficiency
| Reagent | Leaving Group | Reaction Time (h) | Typical Yield (%) |
| 5-Chloropentan-1-amine hydrochloride | -Cl | 72 | 30-40 |
| This compound | -Br | 36 | 70-80 |
| 5-Iodopentan-1-amine hydroiodide | -I | 18 | 85-95 |
| 5-(Tosyloxy)pentan-1-amine tosylate salt | -OTs | 12 | >95 |
Table 2: Comparative efficiency of 5-substituted pentan-1-amines in the synthesis of piperidine. The provided data is representative for this type of reaction based on established principles of chemical reactivity.
Analysis: The trend in reactivity for the intramolecular cyclization mirrors that of the intermolecular N-alkylation. The chloro derivative is significantly less reactive, leading to lower yields even after extended reaction times. This compound provides a practical and efficient route to piperidine. For applications requiring high yields and shorter reaction times, the iodo and tosylate analogues are superior choices. The near-quantitative yield with the tosylate derivative makes it particularly attractive for multi-step syntheses where maximizing yield at each step is crucial.
Conclusion and Recommendations
This compound stands out as a versatile and economically viable reagent for the introduction of the 5-aminopentyl group in both intermolecular and intramolecular reactions. Its reactivity is generally superior to its chloro counterpart and provides a good balance of reaction time and yield for many applications.
For researchers facing challenges with sluggish reactions, lower than desired yields, or sensitive substrates that require milder conditions, considering alternatives with better leaving groups is highly recommended. 5-Iodopentan-1-amine and particularly 5-(tosyloxy)pentan-1-amine offer significant advantages in terms of reaction rates and efficiency, which can often justify their higher initial cost.
Ultimately, the optimal choice of reagent is a strategic decision that must be weighed against the specific goals of the synthesis, including desired yield, reaction time, cost, and the nature of the substrate. This guide provides the foundational data and chemical principles to empower you to make that decision with confidence.
References
-
General Principles of Nucleophilic Substitution and Leaving Group Ability
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: John Wiley & Sons
-
URL: [Link]
-
N-Alkylation of Amines
- Title: Amine Alkyl
- Source: Wikipedia
-
URL: [Link]
-
Synthesis of Piperidines
- Title: Recent advances in the synthesis of piperidines: a review
- Source: Organic & Biomolecular Chemistry
-
URL: [Link]
-
Use of Tosylates in Organic Synthesis
- Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols
- Source: Greene's Protective Groups in Organic Synthesis, John Wiley & Sons
-
URL: [Link]
A Senior Application Scientist's Guide to 5-Bromopentan-1-amine Hydrobromide: A Comparative Analysis for Synthetic Applications
This guide provides an in-depth technical comparison of 5-Bromopentan-1-amine hydrobromide and its principal alternatives in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a nuanced, data-driven perspective on reagent selection for constructing molecular architectures. We will explore the causality behind experimental choices, compare performance with viable alternatives, and provide detailed, field-tested protocols.
Introduction: The Strategic Value of a Bifunctional Linker
This compound is a versatile bifunctional compound that serves as a cornerstone building block in synthetic chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its two functional groups: a primary amine and a terminal alkyl bromide, connected by a flexible five-carbon chain.
-
The Nucleophilic Amine: Readily participates in acylation, alkylation, reductive amination, and amide bond formation.
-
The Electrophilic Alkyl Bromide: Susceptible to nucleophilic substitution (Sₙ2) reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The hydrobromide salt form enhances the compound's shelf-life, stability, and handling properties, making it a convenient and reliable reagent for laboratory use.[1] This dual functionality allows for the sequential and controlled introduction of different molecular fragments, making it an invaluable tool for tethering pharmacophores, attaching solubilizing groups, or constructing complex molecular scaffolds in medicinal chemistry.[1]
Comparative Analysis: Choosing the Right Electrophile for N-Alkylation
A primary application of this reagent is the introduction of a 5-aminopentyl chain via N-alkylation of a suitable nucleophile, such as a heterocycle. However, the choice of the leaving group on the pentyl chain significantly impacts reaction efficiency, yield, and scalability. Here, we compare 5-Bromopentan-1-amine with its chloro, iodo, and sulfonate ester counterparts in the context of a representative N-alkylation of indole.
Core Reaction:
(Image: A general scheme for the N-alkylation of indole with a 5-halopentylamine derivative.)
Data Presentation: Performance Metrics of Pentylating Agents
The following table summarizes the comparative performance of different 5-(aminopentyl)-X reagents based on established principles of nucleophilic substitution.
| Reagent | Leaving Group (X) | Relative Reactivity | Typical Conditions | Representative Yield | Key Considerations & Trade-offs |
| 5-Bromopentan-1-amine | Br⁻ | Good | 6-10 hours @ 70-90 °C | 75-88% | The Workhorse: A reliable, cost-effective reagent with a good balance of reactivity and stability. Widely available. |
| 5-Chloropentan-1-amine | Cl⁻ | Moderate | 12-24 hours @ 90-110 °C | 55-75% | The Economy Choice: Less expensive but requires harsher conditions (higher temperatures, longer times), which can be detrimental to sensitive substrates. |
| 5-Iodopentan-1-amine | I⁻ | Excellent | 2-5 hours @ RT-60 °C | 85-96% | The High-Reactivity Option: Allows for significantly milder conditions and shorter reaction times. Often prepared from the bromo-analog in situ (Finkelstein reaction), adding complexity. Less stable and more costly. |
| 5-Aminopentyl Tosylate | OTs⁻ | Excellent | 2-5 hours @ RT-60 °C | 85-97% | The Premium Alternative: Reactivity is comparable to the iodo-derivative. Synthesized from the corresponding alcohol, requiring an extra step. Avoids potential halide-related side reactions and is often preferred for scaling up complex syntheses. |
Expertise & Causality: Why the Leaving Group Matters
The observed reactivity trend (I⁻ ≈ OTs⁻ > Br⁻ > Cl⁻) is a direct consequence of leaving group ability. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing.
-
Halides: Basicity increases in the order I⁻ < Br⁻ < Cl⁻. Iodide is a large, highly polarizable anion, allowing the negative charge to be dispersed over a larger volume, making it the most stable and thus the best leaving group among the halogens.
-
Sulfonate Esters: Tosylate (p-toluenesulfonate) is an exceptionally stable anion due to the delocalization of the negative charge across three oxygen atoms through resonance. This makes it an excellent leaving group, often rivaling or exceeding iodide in performance.
The choice of reagent is therefore a strategic decision balancing the need for reactivity against factors of cost, reagent stability, and the tolerance of the substrate to the required reaction conditions.
Experimental Protocols & Workflows
The following protocols provide detailed, self-validating methodologies for the N-alkylation of indole, illustrating the practical differences between using the standard bromide reagent and a more reactive tosylate alternative.
Protocol 1: N-Alkylation using this compound
This protocol demonstrates the standard, reliable method. A crucial first step involves the in-situ neutralization of the hydrobromide salt to free the primary amine, which remains protected as an ammonium salt during the primary N-alkylation step.
Materials:
-
Indole (1.17 g, 10 mmol)
-
This compound (2.47 g, 10 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole, this compound, and K₂CO₃.
-
Add anhydrous DMF and begin stirring.
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Maintain stirring at 80 °C for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography.
Workflow Diagram 1: Direct Alkylation with Bromo-Reagent
Caption: Workflow for direct N-alkylation using 5-Bromopentan-1-amine HBr.
Protocol 2: Alternative Synthesis via 5-Aminopentyl Tosylate
This two-part protocol illustrates the synthesis of a more reactive intermediate, which then allows for a milder and faster N-alkylation.
Part A: Synthesis of tert-butyl (5-((4-methylphenyl)sulfonyloxy)pentyl)carbamate
First, the amine of 5-amino-1-pentanol is protected (e.g., as a Boc-carbamate), the alcohol is tosylated, and then the amine is deprotected to yield the tosylate reagent. For brevity, we assume a commercially available Boc-protected aminopentanol.
Materials:
-
tert-butyl (5-hydroxypentyl)carbamate (2.03 g, 10 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol)
-
Triethylamine (Et₃N) (2.1 mL, 15 mmol)
-
Dichloromethane (DCM) (50 mL)
Procedure:
-
Dissolve tert-butyl (5-hydroxypentyl)carbamate in DCM in a flask cooled to 0 °C.
-
Add triethylamine, followed by the portion-wise addition of TsCl.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate. This product is often used directly after deprotection.
Part B: N-Alkylation with the Tosylate Reagent (Assuming prior deprotection of the Boc group with TFA)
Materials:
-
Indole (1.17 g, 10 mmol)
-
5-Aminopentyl tosylate (prepared from Part A)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a stirred suspension of NaH in THF at 0 °C, add a solution of indole in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the indole anion.
-
Add a solution of 5-aminopentyl tosylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Perform an aqueous workup and purification as described in Protocol 1.
Workflow Diagram 2: Two-Step Alternative via Tosylate
Caption: Two-part workflow using a highly reactive tosylate intermediate.
Conclusion and Recommendations
This compound stands as a robust, reliable, and economically sound choice for introducing a C5 aminopentyl linker. Its performance is well-understood, and it represents the optimal balance of reactivity and stability for a wide range of synthetic applications.
Choose this compound when:
-
The substrate is reasonably robust and can tolerate moderate heating (60-90 °C).
-
Cost and reagent availability are primary considerations.
-
A straightforward, one-step alkylation is desired.
Consider alternatives like 5-iodopentan-1-amine or 5-aminopentyl tosylate when:
-
The substrate is sensitive to heat or harsh conditions.
-
Maximizing yield and minimizing reaction time are critical.
-
The higher cost or additional synthetic steps for the reagent are justifiable for a high-value target molecule.
Ultimately, the selection of the optimal reagent is a strategic decision that requires a thorough understanding of the substrate's limitations and the project's overall goals. This guide serves to illuminate the key variables in this decision-making process, empowering researchers to proceed with confidence and scientific rigor.
References
- Benchchem. (n.d.). This compound | 51874-27-2.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 5-Bromo-1-pentyne in Synthesis.
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A Comparative Guide to the Biological Activities of Compounds Derived from 5-Bromopentan-1-amine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 5-Bromopentan-1-amine Hydrobromide
This compound is a valuable reagent in medicinal chemistry, offering two reactive sites: a primary amine and a terminal bromine. This duality allows for a range of synthetic modifications, making it an ideal scaffold for the construction of diverse molecular entities. The five-carbon chain provides a flexible linker, enabling the strategic positioning of pharmacophores to interact with biological targets. This guide will delve into specific examples of how this chemical building block has been utilized to create compounds with potent biological activities, focusing on a comparative analysis of their efficacy and mechanisms of action.
I. Mitochondria-Targeting Artemisinin Derivatives: A New Frontier in Anticancer Agents
A promising application of this compound is in the development of targeted cancer therapies. One notable example is the synthesis of a mitochondria-targeting artemisinin derivative, ARTa-TPP.[1] This novel compound was designed to selectively accumulate in the mitochondria of cancer cells, a key organelle in cellular metabolism and apoptosis.
A. Rationale for Mitochondrial Targeting in Cancer Therapy
Mitochondria in cancer cells often exhibit altered characteristics compared to those in healthy cells, such as increased membrane potential. This difference can be exploited for targeted drug delivery. By attaching a triphenylphosphonium (TPP) cation, a known mitochondria-targeting moiety, to the artemisinin derivative, the resulting conjugate is drawn to and accumulates within the cancer cell mitochondria. This targeted approach aims to enhance the cytotoxic effects of the artemisinin core while minimizing off-target toxicity.
B. Synthesis of ARTa-TPP from this compound
The synthesis of ARTa-TPP involves a multi-step process where this compound serves as a key linker. The primary amine of this reagent is reacted with artelinic acid (ARTa), while the terminal bromine is utilized to introduce the triphenylphosphonium group. This synthetic strategy effectively bridges the anticancer agent with the mitochondrial-targeting group.
C. Comparative Antitumor Activity
The resulting compound, ARTa-TPP, demonstrated a significant increase in antitumor activity compared to its parent compound, artelinic acid (ARTa).[1] This highlights the effectiveness of the mitochondria-targeting strategy.
Table 1: Comparative in vitro Cytotoxicity of ARTa and ARTa-TPP [1]
| Cell Line (Cancer Type) | Compound | IC50 (µM) |
| HepG2 (Hepatoma) | ARTa | > 50 |
| ARTa-TPP | 5.8 | |
| MCF-7 (Breast) | ARTa | > 50 |
| ARTa-TPP | 8.5 | |
| PC-3 (Prostate) | ARTa | > 50 |
| ARTa-TPP | 7.2 |
The data clearly indicates that the conjugation of the mitochondria-targeting moiety via the 5-bromopentan-1-amine linker dramatically enhances the cytotoxic potency of the artemisinin derivative against various cancer cell lines.
D. Experimental Protocol: Synthesis of a Mitochondria-Targeting Moiety using this compound
This protocol outlines the general steps for synthesizing a triphenylphosphonium bromide derivative from this compound, a key intermediate in the synthesis of ARTa-TPP.
Step 1: Free-Basing of this compound
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the hydrobromide salt and liberate the free amine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain 5-bromopentan-1-amine.
Step 2: N-Protection of the Amine Group
-
Dissolve the free amine in an appropriate solvent (e.g., dichloromethane).
-
Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc anhydride), in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to obtain the N-Boc protected 5-bromopentylamine.
Step 3: Synthesis of the Triphenylphosphonium Salt
-
Dissolve the N-Boc protected 5-bromopentylamine in a high-boiling point solvent (e.g., acetonitrile).
-
Add triphenylphosphine to the solution.
-
Reflux the mixture for several hours until the formation of a precipitate is observed.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., diethyl ether) and dry it to yield the N-Boc protected (5-aminopentyl)triphenylphosphonium bromide.
Step 4: Deprotection of the Amine Group
-
Dissolve the N-Boc protected phosphonium salt in a solvent suitable for deprotection (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction until the Boc group is completely removed.
-
Remove the solvent and excess acid under reduced pressure to obtain the final (5-aminopentyl)triphenylphosphonium bromide salt.
Caption: Synthetic workflow for the preparation of a mitochondria-targeting phosphonium salt.
II. Polyamines with a 6-Bromoindole Moiety: Novel Antimicrobial Agents
Beyond cancer, derivatives of 5-bromopentan-1-amine have shown promise in combating microbial infections. A notable example involves the incorporation of this linker into the structure of 6-bromoindolglyoxylamide polyamines, which have demonstrated significant antimicrobial activity.[2]
A. Rationale for Targeting Bacterial Membranes
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with different mechanisms of action. One such strategy is to target the bacterial cell membrane, leading to its disruption and subsequent cell death. Polyamines, with their cationic nature, are known to interact with the negatively charged components of bacterial membranes.
B. Synthesis of 6-Bromoindolglyoxylamide Polyamines
In the synthesis of these antimicrobial agents, a polyamine chain is attached to a 6-bromoindole scaffold. While the specific use of 5-bromopentan-1-amine is not explicitly detailed in the abstract, its structure is representative of the types of linkers used to construct the polyamine tail. The primary amine of the bromo-amine would be reacted with the indole core, and the terminal bromine could be further functionalized to extend the polyamine chain.
C. Comparative Antimicrobial Activity
These 6-bromoindole derivatives, featuring a polyamine tail, have exhibited potent activity against a range of bacteria. Their mechanism of action is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[2]
Table 2: Antimicrobial Profile of a Representative 6-Bromoindolglyoxylamide Polyamine Derivative
| Bacterial Strain | Activity |
| Staphylococcus aureus | Intrinsic antimicrobial activity |
| Staphylococcus intermedius | Intrinsic antimicrobial activity |
| Pseudomonas aeruginosa (resistant) | Antibiotic enhancing properties |
| Escherichia coli | Enhanced antibacterial activity |
This class of compounds not only displays direct antimicrobial effects but also shows potential in overcoming antibiotic resistance by enhancing the efficacy of existing drugs.
D. Experimental Protocol: General Synthesis of an N-Substituted 6-Bromoindole Derivative
This protocol provides a general outline for the synthesis of an N-alkylated 6-bromoindole, a core structure in the aforementioned antimicrobial agents.
Step 1: N-Alkylation of 6-Bromoindole
-
To a solution of 6-bromoindole in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0 °C.
-
Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.
-
Add this compound (or its free base) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-(5-aminopentyl)-6-bromoindole.
Caption: General synthetic scheme for an N-alkylated 6-bromoindole derivative.
III. Comparative Analysis and Future Perspectives
The two classes of compounds discussed highlight the versatility of this compound as a synthetic building block.
-
Anticancer Derivatives: The mitochondria-targeting artemisinin conjugate demonstrates a sophisticated approach to enhancing drug potency through targeted delivery. The five-carbon linker provided by 5-bromopentan-1-amine is crucial for optimally spacing the targeting moiety and the active drug component.
-
Antimicrobial Derivatives: The 6-bromoindole polyamines showcase the utility of the bromo-amine in constructing membrane-active agents. The flexible alkyl chain is key to the molecule's ability to insert into and disrupt the bacterial membrane.
Future research could explore the synthesis of hybrid molecules that combine both anticancer and antimicrobial properties. Furthermore, the derivatization of the primary amine and the terminal bromide can be systematically varied to create libraries of compounds for high-throughput screening, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity. The inherent bifunctionality of this compound will undoubtedly continue to make it a valuable tool in the arsenal of medicinal chemists.
References
-
(S)-5-Bromopentan-1-amine hydrobromide | C5H13Br2N | CID 24189511 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
A mitochondria-targeting artemisinin derivative with sharply increased antitumor but depressed anti-yeast and anti-malaria activities. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]
- WO2017197056A1 - Bromodomain targeting degronimers for target protein degradation - Google Patents. (n.d.). Google Patents.
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New Anticancer Agents: Design, Synthesis and Evaluation. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis and biological activity of N-acyl-5-bromanthranilic acids. (1987). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. (1991). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. (2017). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Synthetic Utility of 5-Bromopentan-1-amine Hydrobromide
As a cornerstone in synthetic organic chemistry, the choice of a bifunctional linker can dictate the efficiency, scalability, and overall success of a synthetic campaign. Among the array of available C5 linkers, this compound stands out for its utility in constructing nitrogen-containing heterocycles, particularly the piperidine scaffold prevalent in numerous pharmaceuticals. This guide provides a senior-level perspective on the practical application of this reagent, critically comparing its performance against common alternative synthetic strategies, supported by mechanistic insights and representative protocols.
Understanding the Reagent: this compound
This compound is a crystalline solid featuring a primary amine and a primary alkyl bromide, separated by a flexible five-carbon chain.[1][2][3] Its hydrobromide salt form enhances stability and simplifies handling compared to the volatile and potentially reactive free amine. The key to its synthetic utility lies in the differential reactivity of its two functional groups. The primary amine serves as a potent nucleophile, while the alkyl bromide is an electrophile, poised for substitution reactions. This dual nature allows for its use in sequential, one-pot, or intramolecular reactions to form key structural motifs.
Key Properties:
Core Application: Synthesis of N-Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry.[4][5] The construction of this ring is a frequent challenge, and this compound offers a direct, two-step approach: initial N-alkylation of a primary amine followed by an intramolecular cyclization. Below, we compare this classical approach with two powerful alternatives: intramolecular reductive amination and a modern one-pot cyclization of halogenated amides.
Case Study: Synthesis of an N-Benzylpiperidine
To provide a clear comparison, we will consider the synthesis of a model compound, N-benzylpiperidine.
Method A: The this compound Strategy
This strategy is a classic and intuitive approach that builds the piperidine ring through two distinct nucleophilic substitution reactions.
Causality Behind Experimental Choices: The reaction proceeds in two logical steps. First, a primary amine (benzylamine) is N-alkylated with the 5-bromopentyl chain. The hydrobromide salt must be neutralized in situ or beforehand to liberate the nucleophilic primary amine of the reagent. Typically, a slight excess of a hindered or non-nucleophilic base is used to avoid competing reactions. The second step, the intramolecular cyclization, is an SN2 reaction where the newly formed secondary amine attacks the terminal alkyl bromide. This step is often promoted by heat and a base to ensure the amine is deprotonated and thus nucleophilic.
Workflow for Method A
Caption: Sequential N-alkylation and intramolecular cyclization workflow.
Experimental Protocol: Synthesis of N-Benzylpiperidine via Method A
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.), benzylamine (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.) to anhydrous acetonitrile (ACN).
-
First Alkylation: Stir the reaction mixture at 60-70 °C. Monitor the reaction progress by TLC or LC-MS for the consumption of benzylamine and the formation of the N-(5-bromopentyl)benzylamine intermediate. This step may take 12-24 hours.
-
Intramolecular Cyclization: Once the initial alkylation is complete, the intramolecular cyclization occurs under the same conditions. Continued heating drives the reaction to completion.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield N-benzylpiperidine.
Method B: Intramolecular Reductive Amination
Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a powerful alternative for piperidine synthesis.[6][7] This approach typically involves the reaction of a 1,5-dicarbonyl compound (or a protected equivalent) with a primary amine, which forms an imine/enamine that is reduced in situ.
Causality Behind Experimental Choices: This one-pot procedure is efficient because it combines two reactions (imine formation and reduction) without isolating the intermediate. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred because it is mild, tolerant of slightly acidic conditions which favor imine formation, and selective for the iminium ion over the starting carbonyl group, thereby minimizing side reactions like alcohol formation.[8][9]
Experimental Protocol: Synthesis of N-Benzylpiperidine via Method B
-
Reactant Preparation: In a round-bottom flask, dissolve glutaraldehyde (1,5-pentanedial, 1.0 eq.) and benzylamine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Method C: One-Pot Cyclization from a Halogenated Amide
A more recent and highly efficient strategy involves the one-pot conversion of a readily prepared N-substituted-5-chloropentanamide into a piperidine.[10][11][12][13]
Causality Behind Experimental Choices: This tandem protocol integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single pot.[10][13] The amide is first activated with an agent like trifluoromethanesulfonic anhydride (Tf₂O) to form a highly reactive nitrilium ion intermediate. This intermediate is then reduced by a hydride source (e.g., NaBH₄) to a secondary amine, which immediately undergoes intramolecular cyclization to furnish the piperidine ring.[10] The reaction is kept at low temperatures initially to prevent side reactions before the reduction step.[13]
Experimental Protocol: Synthesis of N-Benzylpiperidine via Method C
This protocol first requires the preparation of N-benzyl-5-chloropentanamide from benzylamine and 5-chloropentanoyl chloride.
-
Reactant Preparation: In a dry round-bottom flask under an argon atmosphere, dissolve N-benzyl-5-chloropentanamide (1.0 eq.) and 2-fluoropyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Amide Activation: Cool the solution to -78 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.) dropwise. Stir for 30 minutes.
-
Reduction and Cyclization: Add sodium borohydride (NaBH₄, 2.0 eq.) followed by methanol (10 vol eq.). Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with aqueous NaHCO₃ solution and extract with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate N-benzylpiperidine.
Head-to-Head Performance Comparison
| Feature | Method A (5-Bromopentylamine) | Method B (Reductive Amination) | Method C (Halogenated Amide) |
| Starting Materials | Primary Amine, 5-Bromopentylamine HBr | Primary Amine, 1,5-Dicarbonyl | N-Acyl Halogenated Amine |
| Number of Steps | 1 pot, 2 mechanistically distinct stages | 1 pot, tandem reaction | 1 pot, tandem reaction (after amide prep) |
| Reaction Conditions | Moderate to high temp. (60-80 °C) | Room temperature | Low to room temperature (-78 °C to RT) |
| Key Reagents | K₂CO₃, ACN | NaBH(OAc)₃ (STAB), DCM | Tf₂O, NaBH₄, DCM |
| Advantages | Direct use of a bifunctional C5 block; conceptually simple. | Excellent functional group tolerance; mild conditions; widely applicable.[7] | Highly efficient; one-pot tandem process; good yields reported.[10][13] |
| Disadvantages | Potential for over-alkylation; may require forcing conditions; two separate SN2 events. | Requires access to 1,5-dicarbonyls which can be unstable; STAB is moisture sensitive. | Requires pre-synthesis of amide; Tf₂O is corrosive and expensive. |
| Cost & Availability | 5-Bromopentan-1-amine HBr is commercially available but can be costly ($370/g).[1] | Glutaraldehyde is inexpensive; STAB is a common lab reagent. | 5-chloropentanoyl chloride is available; Tf₂O is a specialty reagent. |
Expert Analysis and Recommendations
The choice between these synthetic routes is dictated by the specific goals of the synthesis, including substrate complexity, scale, cost, and available starting materials.
Decision-Making Framework
Caption: Choosing a synthetic route for N-substituted piperidines.
-
Choose Method A (5-Bromopentan-1-amine) when you have a specific primary or secondary amine that needs to be converted directly to a piperidine and the cost of the reagent is not prohibitive. It is a straightforward, albeit potentially lower-yielding, method that is valuable when other starting materials are not accessible.
-
Choose Method B (Reductive Amination) for its versatility, mild conditions, and broad substrate scope. It is often the method of choice in medicinal chemistry, especially when the required dicarbonyl precursor is commercially available or easily synthesized.[9]
-
Choose Method C (Halogenated Amide Cyclization) when seeking a highly efficient, modern, one-pot transformation and the necessary halogenated amide can be easily prepared. This method is particularly powerful for creating libraries of analogs due to its operational simplicity and good yields.[10][13]
References
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Google Scholar.
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Liotta, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
- Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Google Scholar.
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ChemBK. (n.d.). 5-Bromo-1-pentanamine hydrobromide. Available at: [Link]
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Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]
-
Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Available at: [Link]
-
Pérez-Fernández, R., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4478. Available at: [Link]
-
Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Semantic Scholar. Available at: [Link]
-
Chemical Communications. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available at: [Link]
-
Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4784. Available at: [Link]
-
Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Available at: [Link]
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Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromopentan-1-amine hydrobromide
As researchers and drug development professionals, our work with specialized reagents like 5-Bromopentan-1-amine hydrobromide is foundational to innovation. However, extending our scientific rigor to the entire lifecycle of these chemicals, including their disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, experience-driven framework for the proper management and disposal of this halogenated amine salt, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Hazard Profile and Core Safety Rationale
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound is not merely a benign organic molecule; its structure dictates specific hazards that inform every subsequent step of our disposal protocol.
The primary hazards are identified by the Globally Harmonized System (GHS) and are crucial for risk assessment.[1]
| Hazard Category | GHS Classification | Rationale and Implication for Disposal |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Direct contact can cause inflammation. This necessitates the use of nitrile or other chemically-resistant gloves during handling and disposal. Contaminated clothing must be removed and decontaminated immediately.[2][3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[1] | The hydrobromide salt can cause significant damage upon eye contact. Chemical splash goggles are mandatory. In case of contact, immediate and prolonged rinsing is critical.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | As a solid, dust can be generated. Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][5] |
| Chemical Reactivity | Incompatible with strong bases and strong oxidizing agents[2][4] | Contact with strong bases can neutralize the hydrobromide salt, liberating the free 5-bromopentan-1-amine. Mixing with strong oxidizers can lead to vigorous, potentially hazardous reactions. This is the primary reason for waste segregation. |
| Environmental Hazard | Halogenated Organic Compound | Upon combustion, brominated compounds can form hydrobromic acid (HBr) and other hazardous byproducts.[5][6] Disposal via specialized incineration requires facilities equipped with scrubbers to neutralize these acidic gases.[6] This makes segregation from non-halogenated waste streams essential for both environmental and cost reasons.[7] |
Personal Protective Equipment (PPE) and Emergency Preparedness
A self-validating protocol begins before any waste is handled. The proper selection and use of PPE is your first and most critical line of defense.
| Protection Type | Specification | Reasoning |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield[2] | Protects against dust, splashes, and accidental contact that can cause serious eye irritation. |
| Hand Protection | Chemically-resistant gloves (e.g., Nitrile) | Prevents skin irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If handled in an open, ventilated area, a NIOSH-approved respirator for organic vapors may be necessary.[8] | Prevents inhalation of airborne powder, which can cause respiratory tract irritation. |
Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][8] All personnel handling this chemical must be aware of their location and proper operation.
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is not a single action but a systematic process. The following workflow ensures that this compound waste is managed safely from the point of generation to its final collection.
Diagram 1: Core workflow for routine disposal of this compound.
Protocol for Small-Scale Spills
Accidents happen; a robust protocol ensures they are managed without escalating into a safety incident.
-
Immediate Control: Alert personnel in the immediate area. If the material is a powder, avoid creating dust. Turn off any nearby ignition sources as a precaution.[2][3]
-
Don PPE: At a minimum, wear a lab coat, gloves, and chemical splash goggles.
-
Containment & Absorption: Gently cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[2][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material and spill residue into your designated "Halogenated Organic Solid Waste" container. Use non-sparking tools for this process.[2][9]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), ensuring the area is clean. The cleaning materials must also be disposed of as hazardous waste in the same container.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Decontamination and Management of "Empty" Containers
An "empty" container that held this compound is not empty from a regulatory standpoint. It contains residue that must be managed as hazardous waste.
Procedure for Reusable Glassware (e.g., beakers, flasks):
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol) to dissolve the residue.
-
Collect Rinsate: This initial rinsate is considered hazardous waste. Pour it into a designated "Halogenated Organic Liquid Waste" container. Do not pour it down the drain. [7][10]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Procedure for Disposing of Original Reagent Bottles:
-
Empty Thoroughly: Ensure the container is as empty as possible, with all contents transferred to a waste container.
-
Rinse (Triple Rinse): Rinse the container three times with a small amount of a suitable solvent. Each rinsing should use a solvent volume equal to about 5-10% of the container's volume.[7]
-
Collect Rinsate: All rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."[7][10]
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[7]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or glass recycling, depending on institutional policy.[7]
Diagram 2: Decision workflow for decontaminating labware and disposing of empty containers.
Regulatory Framework: The Broader Context
In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] As a halogenated organic compound, this compound waste falls under stringent management standards.[11][12]
Your institution's Environmental Health & Safety (EHS) office translates these federal and state regulations into actionable laboratory policies.[13] Always consult and adhere to your local EHS guidelines , as they represent the definitive authority for your specific location.[14] Treating all halogenated reagents as hazardous waste until proven otherwise is the most prudent and compliant approach.[10]
By integrating these principles and protocols into your laboratory's standard operating procedures, you build a culture of safety and responsibility that protects you, your colleagues, and the environment.
References
-
Vertex AI Search Result[2] - SAFETY DATA SHEET. This source provides detailed precautionary statements, spill cleanup procedures, and information on incompatible materials.
-
Vertex AI Search Result[3] - SAFETY DATA SHEET. This document outlines disposal instructions, environmental precautions, and first-aid measures.
-
Vertex AI Search Result[4] - SAFETY DATA SHEET. This sheet details hazard classifications, prevention, and storage incompatibilities.
-
Vertex AI Search Result[9] - SAFETY DATA SHEET - Chem Service. This source provides information on handling precautions, including the use of non-sparking tools.
- UNICAM - operational guidelines for the management of special hazardous waste.
- CDN Isotopes - Safety Data Sheet. This SDS describes hazardous decomposition products formed under fire conditions, such as hydrogen bromide gas.
- U.S. EPA - Other Disposal Guidance | I-WASTE DST.
- Yale Environmental Health & Safety - Management of Hazardous Waste Procedure.
- NCBI Bookshelf - Prudent Practices in the Laboratory: Management of Waste.
- Safety & Risk Services - In-Laboratory Treatment of Chemical Waste.
- U.S. EPA - Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983.
- Purdue College of Engineering - Guidelines: Handling and Disposal of Chemicals.
- eCFR - Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. This federal regulation lists halogenated organic compounds subject to land disposal restrictions.
- Fisher Scientific - SAFETY DATA SHEET.
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- EPFL - PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- U.S. EPA - Environmental Fact Sheet, Organobromine.
- Laboratory Waste Guide 2025. This guide provides general principles for laboratory waste disposal, emphasizing that chemicals should not be poured down drains.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromopentan-1-amine hydrobromide
Navigating the complexities of drug development and chemical research requires an unwavering commitment to safety. When handling reactive compounds like 5-Bromopentan-1-amine hydrobromide, this commitment is paramount. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded protocol for personal protective equipment (PPE). Our objective is to provide you with the essential, immediate safety information and operational plans necessary for handling this compound, ensuring both your protection and the integrity of your research.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is an irritant. The primary routes of exposure that demand robust protection are dermal (skin), ocular (eye), and respiratory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific, well-defined risks.[1]
A foundational understanding of these hazards is not merely procedural; it dictates every choice we make in the laboratory, from the type of gloves we select to the ventilation systems we employ. The hydrobromide salt form can exist as a fine powder, increasing the risk of aerosolization and subsequent inhalation or contact with skin and eyes.
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Requires chemically resistant gloves and protective clothing to prevent direct contact. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Mandates the use of tightly sealed safety goggles and, for higher-risk procedures, a face shield. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Necessitates handling within a certified chemical fume hood or the use of respiratory protection. |
This table summarizes the GHS classifications for this compound, directly linking them to the rationale for specific PPE.[1]
The Core Protocol: A Multi-Layered Defense Strategy
A proactive safety culture relies on a self-validating system of protocols. For this compound, this involves a multi-layered approach to PPE, ensuring redundancy in protection.
Ocular and Facial Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1] Therefore, protection must be absolute.
-
Mandatory: Wear tightly sealing chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3] The "tightly sealing" aspect is critical to prevent fine dust or splashes from bypassing the barrier.
-
Recommended for High-Risk Operations: For tasks involving larger quantities, potential for splashing, or heating, supplement goggles with a full-face shield.[4] This provides an additional barrier for the entire face.
Dermal Protection: Preventing Skin Contact and Absorption
This compound is a known skin irritant.[1][4] The goal of dermal protection is to create an impervious barrier.
-
Gloves: Wear appropriate protective gloves.[4] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always inspect gloves for tears or holes before use. Remove contaminated gloves using the proper technique to avoid skin contact and wash hands thoroughly after handling.[4][5][6]
-
Protective Clothing: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or suit is recommended.[4] Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated or disposed of as hazardous waste.[7]
Respiratory Protection: Mitigating Inhalation Risks
Inhalation of this compound dust or vapors may cause respiratory tract irritation.[1][4][8]
-
Primary Engineering Control: All handling of this solid compound that may generate dust (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood.[2][7] This is the most effective way to prevent respiratory exposure.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator must be used.[2][7] The specific type of respirator and cartridge should be determined by a formal risk assessment.
Procedural Workflow: From Receiving to Disposal
The following step-by-step guide provides a direct, operational plan for safely managing this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks while wearing appropriate PPE.[7]
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][5][6][9] Store away from incompatible materials such as strong oxidizing agents.[2]
Step 2: Handling and Use
-
Ventilation: Before handling, ensure your chemical fume hood is operational and certified. All transfers and manipulations of the compound should occur within the fume hood.[2][5]
-
PPE Donning: Put on all required PPE as described in Section 2.
-
Avoidance: Avoid all direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[2][9][10]
-
Hygiene: Do not eat, drink, or smoke in the work area.[4][5] Wash hands thoroughly after handling is complete and before leaving the laboratory.[10]
Step 3: Spill Management
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[7]
-
Contain: Absorb any spill with an inert material, such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[2]
-
Clean: Thoroughly clean the spill area.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.[7]
Step 4: Disposal Plan
-
Waste Collection: Dispose of unused this compound and any contaminated materials (including PPE) in a designated, sealed, and clearly labeled hazardous waste container.[3][7]
-
Regulatory Compliance: All waste must be disposed of through a licensed chemical destruction facility or an approved waste disposal plant, in strict accordance with all local, regional, and national regulations.[5][6][9][11] Do not empty into drains.[4]
Visualizing the Safety Workflow
To ensure clarity and immediate comprehension, the logical flow of safe handling operations is presented below. This diagram serves as a quick-reference guide to the critical decision points and actions required when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
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- SAFETY DATA SHEET. (2009-09-26).
- Safety Data Sheet: 1-Pentanol. Carl ROTH. (2017-03-01).
- Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene. Benchchem. (n.d.).
- Material Safety Data Sheet - 1,5-Dibromopentane, 97%. Cole-Parmer. (n.d.).
- 5-Bromopentan-1-ol | 34626-51-2. ChemicalBook. (2025-09-25).
- SAFETY DATA SHEET. (n.d.).
- 1-Bromo Pentane CAS No 110-53-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (n.d.).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
